molecular formula CCl4 B1590105 Carbon-13C tetrachloride CAS No. 32488-50-9

Carbon-13C tetrachloride

Cat. No.: B1590105
CAS No.: 32488-50-9
M. Wt: 154.8 g/mol
InChI Key: VZGDMQKNWNREIO-OUBTZVSYSA-N
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Description

Carbon-13C tetrachloride is a useful research compound. Its molecular formula is CCl4 and its molecular weight is 154.8 g/mol. The purity is usually 95%.
The exact mass of the compound Methane-13C, tetrachloro- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Carbon-13C tetrachloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Carbon-13C tetrachloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tetrachloro(113C)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CCl4/c2-1(3,4)5/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZGDMQKNWNREIO-OUBTZVSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(Cl)(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13C](Cl)(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CCl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10108804
Record name Methane-13C, tetrachloro-
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Molecular Weight

154.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32488-50-9
Record name Methane-13C, tetrachloro-
Source ChemIDplus
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Record name Methane-13C, tetrachloro-
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Record name Carbon-13C tetrachloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

synthesis of 13C-labeled carbon tetrachloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of ¹³C-Labeled Carbon Tetrachloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of carbon-13 (¹³C) labeled carbon tetrachloride (¹³CCl₄). It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the available synthetic routes, experimental protocols, and analytical validation of this important isotopic tracer. This document delves into the core chemical principles, offers step-by-step methodologies for the most viable synthetic pathways, and emphasizes the critical safety and handling protocols required. By synthesizing information from established industrial processes and adapting them for laboratory-scale isotopic labeling, this guide aims to be a definitive resource for the production of high-purity ¹³CCl₄.

Introduction: The Significance of ¹³C-Labeled Carbon Tetrachloride

Carbon-13 is a stable, non-radioactive isotope of carbon that serves as a powerful tool in a multitude of scientific disciplines, including metabolic research, mechanistic studies of chemical reactions, and drug metabolism and pharmacokinetics (DMPK).[1][2] The incorporation of a ¹³C atom into a molecule allows for its unambiguous tracking and quantification using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).[3][4]

¹³C-labeled carbon tetrachloride, specifically, is a valuable tool for investigating the fate of CCl₄ in biological and environmental systems, and as a starting material for the synthesis of other ¹³C-labeled compounds. Its use in drug development can aid in understanding the metabolic pathways of drugs and identifying potential toxicities.[5] This guide provides the necessary technical details for the synthesis of ¹³CCl₄, enabling researchers to produce this critical tracer in-house.

Strategic Approaches to the Synthesis of ¹³C-Labeled Carbon Tetrachloride

The synthesis of ¹³CCl₄ hinges on the introduction of a ¹³C atom into a suitable precursor molecule, followed by exhaustive chlorination. The choice of the ¹³C-labeled starting material is a critical first step, with commercial availability and the efficiency of the subsequent chlorination reaction being the primary considerations. The two most prominent and scientifically sound approaches are the photochlorination of ¹³C-labeled chloroform and the direct chlorination of ¹³C-labeled methane.

Rationale for Precursor Selection

The selection of the ¹³C-labeled precursor is a balance between cost, availability, and the complexity of the synthetic route.

  • ¹³C-Methane (¹³CH₄): This is a fundamental and often more readily available ¹³C-labeled starting material.[6] The direct chlorination of methane is a well-established industrial process.[7] However, this reaction proceeds via a free-radical chain mechanism, which can lead to a mixture of chlorinated methanes (chloromethane, dichloromethane, chloroform, and carbon tetrachloride), necessitating careful control of reaction conditions and extensive purification.

  • ¹³C-Chloroform (¹³CHCl₃): Starting from ¹³C-chloroform offers a more direct route to ¹³CCl₄, as only one additional chlorination step is required. This can lead to higher selectivity and simpler purification. The photochlorination of chloroform is a high-yield reaction that can be readily adapted for laboratory-scale synthesis.[8][9]

This guide will provide detailed protocols for both approaches, allowing researchers to choose the most suitable method based on their specific needs and available resources.

Synthetic Methodologies: Step-by-Step Protocols

Method 1: Photochlorination of ¹³C-Labeled Chloroform

This method is highly recommended for its selectivity and high conversion rates.[9] The reaction is initiated by ultraviolet (UV) light, which generates highly reactive chlorine radicals.

Reaction: ¹³CHCl₃ + Cl₂ --(UV light)--> ¹³CCl₄ + HCl

Experimental Protocol:

  • Apparatus Setup: A three-necked round-bottom flask equipped with a reflux condenser, a gas inlet tube, and a magnetic stirrer should be assembled. The apparatus must be placed in a certified chemical fume hood.[10] The reaction vessel should be made of a material that is transparent to UV light (e.g., quartz or borosilicate glass). A UV lamp (e.g., a mercury vapor lamp) should be positioned to irradiate the reaction mixture.

  • Reagent Preparation:

    • ¹³C-Chloroform (¹³CHCl₃) of high isotopic purity (e.g., 99 atom % ¹³C).

    • Chlorine gas (Cl₂).

    • An inert solvent, such as unlabeled carbon tetrachloride, can be used to dilute the ¹³C-chloroform to maintain a low concentration, which favors the formation of ¹³CCl₄ and minimizes the formation of byproducts like hexachloroethane.[9]

  • Reaction Procedure:

    • Charge the reaction flask with a solution of ¹³C-chloroform in unlabeled carbon tetrachloride. A concentration of less than 5000 ppm of ¹³C-chloroform is recommended for optimal selectivity.[11]

    • Begin stirring the mixture and maintain the reaction temperature at approximately 35°C using a water bath.[9]

    • Turn on the UV lamp to initiate the reaction.

    • Slowly bubble chlorine gas through the gas inlet tube into the reaction mixture. The flow rate of chlorine should be carefully controlled to be at least stoichiometric with the ¹³C-chloroform.[12]

    • The reaction progress can be monitored by taking small aliquots and analyzing them by gas chromatography (GC) to determine the conversion of ¹³C-chloroform.

    • Continue the reaction until the desired conversion is achieved (typically >98%).[9]

  • Work-up and Purification:

    • Once the reaction is complete, turn off the UV lamp and stop the flow of chlorine gas.

    • Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) to remove any dissolved HCl and excess chlorine.

    • The crude ¹³CCl₄ can be purified by fractional distillation.[13] Given the small difference in boiling points between chloroform (61.2 °C) and carbon tetrachloride (76.7 °C), a spinning-band distillation apparatus is recommended for efficient separation.[13][14]

    • Alternatively, molecular sieves can be used to remove residual impurities.[14]

Method 2: Direct Chlorination of ¹³C-Labeled Methane

This method utilizes the fundamental reaction of methane with chlorine, which is also initiated by UV light.

Reaction: ¹³CH₄ + 4Cl₂ --(UV light)--> ¹³CCl₄ + 4HCl

Experimental Protocol:

  • Apparatus Setup: A gas-phase photoreactor is required for this synthesis. This typically consists of a quartz tube that can be irradiated by a UV lamp, with gas inlets for ¹³C-methane and chlorine, and an outlet leading to a series of cold traps to collect the chlorinated products. The entire setup must be contained within a fume hood.

  • Reagent Preparation:

    • ¹³C-Methane (¹³CH₄) of high isotopic purity.

    • Chlorine gas (Cl₂).

  • Reaction Procedure:

    • Introduce a controlled flow of ¹³C-methane and a stoichiometric excess of chlorine gas into the photoreactor.

    • Irradiate the gas mixture with UV light to initiate the free-radical chain reaction.[7]

    • The reaction is highly exothermic, and the temperature of the reactor should be monitored.

    • The product stream, containing a mixture of chlorinated methanes and HCl, is passed through a series of cold traps (e.g., cooled with dry ice/acetone or liquid nitrogen) to condense the products.

  • Work-up and Purification:

    • The condensed liquid will be a mixture of ¹³CH₃Cl, ¹³CH₂Cl₂, ¹³CHCl₃, and ¹³CCl₄.

    • This mixture must be carefully neutralized to remove dissolved HCl, for example, by washing with a dilute sodium bicarbonate solution, followed by drying over a suitable drying agent (e.g., anhydrous calcium chloride).

    • The separation of the individual chlorinated methanes is achieved by fractional distillation. Due to the significant differences in their boiling points, a standard distillation setup may be sufficient.

Data Presentation and Expected Outcomes

The expected outcomes of the synthesis of ¹³CCl₄ are summarized in the table below. The values are based on reported efficiencies for the synthesis of the unlabeled compound and the typical isotopic purity of commercially available starting materials.

ParameterMethod 1: Photochlorination of ¹³CHCl₃Method 2: Direct Chlorination of ¹³CH₄
Starting Material ¹³C-Chloroform (99 atom % ¹³C)¹³C-Methane (99 atom % ¹³C)
Expected Chemical Yield > 95%Variable, depends on reaction control
Expected Isotopic Purity > 99 atom % ¹³C> 99 atom % ¹³C
Primary Byproducts Hexachloroethane (minimal)¹³CH₃Cl, ¹³CH₂Cl₂, ¹³CHCl₃
Purification Method Fractional Distillation (Spinning-Band)Fractional Distillation

Visualization of Synthetic Pathways

The logical flow of the two primary synthetic methods is illustrated in the following diagrams.

Synthesis_Method_1 cluster_start Starting Material cluster_reaction Reaction cluster_purification Purification cluster_product Final Product 13CHCl3 ¹³C-Chloroform Photochlorination Photochlorination (+ Cl₂, UV light) 13CHCl3->Photochlorination Reacts with Purge Inert Gas Purge Photochlorination->Purge Yields crude product Distillation Fractional Distillation Purge->Distillation Leads to 13CCl4 ¹³C-Carbon Tetrachloride Distillation->13CCl4 Yields pure

Caption: Workflow for the synthesis of ¹³C-Carbon Tetrachloride via photochlorination of ¹³C-Chloroform.

Synthesis_Method_2 cluster_start Starting Material cluster_reaction Reaction cluster_purification Purification cluster_product Final Product 13CH4 ¹³C-Methane DirectChlorination Direct Chlorination (+ Cl₂, UV light) 13CH4->DirectChlorination Reacts with Condensation Cold Trap Condensation DirectChlorination->Condensation Yields mixed products Neutralization Neutralization & Drying Condensation->Neutralization Leads to Distillation Fractional Distillation Neutralization->Distillation Leads to 13CCl4 ¹³C-Carbon Tetrachloride Distillation->13CCl4 Yields pure

Caption: Workflow for the synthesis of ¹³C-Carbon Tetrachloride via direct chlorination of ¹³C-Methane.

Analytical Validation and Quality Control

The final product must be rigorously analyzed to confirm its chemical purity and isotopic enrichment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the primary technique for assessing the chemical purity of the synthesized ¹³CCl₄. It can effectively separate ¹³CCl₄ from any remaining starting material, solvent, and byproducts. The mass spectrum will confirm the identity of the product, showing the characteristic isotopic cluster for ¹³CCl₄.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy is essential for determining the isotopic enrichment of the final product.[15] A proton-decoupled ¹³C NMR spectrum of the purified product should show a single resonance corresponding to the carbon atom in ¹³CCl₄. The isotopic enrichment can be quantified by comparing the integral of this signal to that of a known internal standard or by using advanced NMR techniques.[3]

Safety and Handling Protocols

Carbon tetrachloride is a known carcinogen and is toxic to the liver and kidneys.[16] All handling and synthesis of ¹³CCl₄ must be conducted with extreme caution, adhering to strict safety protocols.

  • Engineering Controls: All operations involving carbon tetrachloride must be performed in a certified chemical fume hood with a face velocity of at least 100 ft/min.[10] The laboratory should be maintained under negative pressure.

  • Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves (consult manufacturer's compatibility charts), safety goggles or a face shield, and a lab coat, must be worn at all times.[10][17]

  • Handling and Storage: Avoid contact with skin and eyes and inhalation of vapors.[10] Store ¹³CCl₄ in a tightly sealed container in a dry, well-ventilated area.

  • Spill and Emergency Procedures: In case of a small spill (<1 L), trained personnel with appropriate PPE may clean it up using an absorbent material. For larger spills, evacuate the area and contact emergency services.[18] In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[10]

Conclusion

The synthesis of ¹³C-labeled carbon tetrachloride is an achievable goal for a well-equipped research laboratory. By carefully selecting the appropriate ¹³C-labeled precursor and following the detailed protocols outlined in this guide, researchers can produce high-purity ¹³CCl₄ for their specific applications. The photochlorination of ¹³C-chloroform is generally the preferred method due to its higher selectivity and yield. Rigorous adherence to safety protocols is paramount throughout the entire process, from handling the starting materials to the purification and analysis of the final product. This guide provides the foundational knowledge and practical steps necessary to empower researchers in their pursuit of advanced isotopic labeling studies.

References

  • CN109415281B - Chloroform photochlorination to carbon tetrachloride - Google Patents. (n.d.).
  • Sparrow, J. T., Patel, K. M., & Morrisett, J. D. (1983). Synthesis of carbon-13-labeled tetradecanoic acids. Journal of Lipid Research, 24(7), 938–941.
  • Exploring the Role of Carbon Tetrachloride in Chemical Synthesis - Patsnap Eureka. (2025, July 3). Retrieved from [Link]

  • US2110174A - Method of making carbon tetrachloride - Google Patents. (n.d.).
  • Carbon tetrachloride - Wikipedia. (n.d.). Retrieved from [Link]

  • CA3028445A1 - Photochlorination of chloroform to carbon tetrachloride - Google Patents. (n.d.).
  • CN1982267A - Method for converting carbon tetrachloride into methane chloride - Google Patents. (n.d.).
  • Carbon-13 Isotope Enrichment Process by CF4 Distillation. (n.d.). Taiyo Nippon Sanso. Retrieved from [Link]

  • How to make Carbon Tetrachloride - Powered by XMB 1.9.11 - Sciencemadness.org. (2010, November 25). Retrieved from [Link]

  • Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR. (n.d.). Retrieved from [Link]

  • 4 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • 13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages - EPIC. (2024, November 25). Retrieved from [Link]

  • Unveiling the Secret Reaction: How to Make Carbon Tetrachloride! - YouTube. (2023, February 3). Retrieved from [Link]

  • How to convert methane to carbon tetrachloride - Quora. (2018, October 28). Retrieved from [Link]

  • The use of δ13C in CO to determine removal of CH4 by Cl radicals in the atmosphere - MPG.PuRe. (2024, April 26). Retrieved from [Link]

  • Two Methods for Purifying Carbon Tetrachloride - Tech Briefs. (2018, February 3). Retrieved from [Link]

  • Carbon tetrachloride - Standard Operating Procedure. (2012, December 14). Retrieved from [Link]

  • WO2018009459A1 - Photochlorination of chloroform to carbon tetrachloride - Google Patents. (n.d.).
  • Lewis, I. A., Karsten, R. H., Norton, M. E., Tonelli, M., Westler, W. M., & Markley, J. L. (2010). NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions. Analytical chemistry, 82(11), 4558–4563.
  • WO/2018/009459 PHOTOCHLORINATION OF CHLOROFORM TO CARBON TETRACHLORIDE - WIPO Patentscope. (2018, January 11). Retrieved from [Link]

  • Preliminary Information on Manufacturing, Processing, Distribution, Use, and Disposal: Carbon Tetrachloride - EPA. (2017, February 5). Retrieved from [Link]

  • Carbon tetrachloride - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Stable Isotope Labeling by Carbon-13 in Bacteria Culture for the Analysis of Residual Avermectin Using Stable Isotope Dilution Liquid Chromatography Tandem Mass Spectrometry - PubMed. (2021, October 10). Retrieved from [Link]

  • 4 - University of Georgia Office of Research. (n.d.). Retrieved from [Link]

  • Rapid methods for the high yield synthesis of carbon-13 enriched intermediates of the pentose-phosphate pathway - PubMed. (n.d.). Retrieved from [Link]

  • The use of δ13C in CO to determine removal of CH4 by Cl radicals in the atmosphere - AEMET. (2024, June 7). Retrieved from [Link]

  • Kinetic Modeling of Direct Methane Chlorination in Both Free-Radical and Catalytic Reactions | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • How to Implement Effective Carbon Tetrachloride Usage Protocols? - Patsnap Eureka. (2025, July 3). Retrieved from [Link]

  • Favoring the Methane Oxychlorination Reaction over EuOCl by Synergistic Effects with Lanthanum - PMC - NIH. (n.d.). Retrieved from [Link]

Sources

physicochemical properties of Carbon-13C tetrachloride

Physicochemical Profiling of Carbon-13 Tetrachloride ( ): A Technical Guide for Spectroscopic & Metabolic Applications

Executive Summary

Carbon-13 tetrachloride (





This guide provides a rigorous analysis of

Molecular & Isotopic Architecture

The fundamental distinction of






Synthesis & Enrichment

Production typically follows the chlorination of




Reaction Pathway:

Physicochemical Properties: The Isotope Effect

The substitution of


Comparative Data Table
PropertyNatural

Carbon-13

Isotope Effect Note
Molecular Weight 153.82 g/mol 154.82 g/mol +1.0 Da mass shift
Density (25°C) 1.594 g/mL1.604 g/mL Mass-dependent density increase (~0.6%)
Boiling Point 76.72°C76.7°C Negligible/Slight Inverse VPIE
Melting Point -23.0°C-23.0°C Negligible shift
Spin (

)
01/2 NMR Active
Dipole Moment 0 D0 D Symmetric Tetrahedral (

)
Deep Dive: Vapor Pressure Isotope Effect (VPIE)

Contrary to the intuition that "heavier molecules boil higher,"

Inverse Vapor Pressure Isotope Effect
  • Mechanism: The heavier isotope lowers the zero-point energy of the internal vibrations. In non-polar fluids like

    
    , this can slightly weaken intermolecular dispersion forces relative to the kinetic energy reduction, leading to volatility that is nearly identical to, or slightly higher than, the light isotopologue.
    
  • Practical Implication: For distillation or evaporation protocols, researchers should treat

    
     as having an identical volatility profile to standard 
    
    
    .

Spectroscopic Signatures & Applications

The primary utility of

A. Nuclear Magnetic Resonance (NMR)
proton-free
  • Chemical Shift:

    • 
       (relative to TMS).
      
    • Unlike

      
       (77.16 ppm, triplet), 
      
      
      appears as a singlet because there are no attached protons or deuterons to cause J-coupling splitting.
  • Relaxation Mechanism (

    
    ): 
    In most organic molecules, 
    
    
    relaxation is driven by Dipole-Dipole (DD) interaction with attached protons.
    
    
    lacks protons, shutting down the DD pathway.
    • Dominant Mechanism: Spin-Rotation (SR) .[1] The molecule is a symmetric top; as it rotates, the electron cloud lags slightly, generating a fluctuating magnetic field that relaxes the nucleus.

    • Implication:

      
       relaxation times are temperature-dependent but do not benefit from Nuclear Overhauser Effect (NOE) enhancement. This makes 
      
      
      an excellent standard for quantifying relaxation pathways in other molecules.
B. Vibrational Spectroscopy (IR/Raman)

The mass increase of the central atom redshifts the vibrational frequencies, particularly the asymmetric stretch (

  • 
     Asymmetric Stretch: 
    
    • 
      : ~776 cm⁻¹
      
    • 
      : ~750–755 cm⁻¹ (Red-shifted)
      
    • Utility: This shift allows for the discrimination of metabolic flux in tracer studies where

      
       is incorporated into chlorinated metabolites.
      
Visualization: NMR Relaxation Logic

The following diagram illustrates the decision logic for selecting

NMR_RelaxationStartSelect NMR Probe/SolventHasProtonsDoes molecule have attached H?Start->HasProtonsMechanismDDDominant Mechanism:Dipole-Dipole (DD)HasProtons->MechanismDDYes (e.g., CHCl3)MechanismSRDominant Mechanism:Spin-Rotation (SR)HasProtons->MechanismSRNo (e.g., CCl4, CS2)CCl4_Node13C-CCl4 Selected(No NOE, Pure SR)MechanismSR->CCl4_NodeIdeal for T1 Studies

Caption: Logic flow for selecting

Experimental Protocols

Protocol 1: Anhydrous NMR Sample Preparation

Since

  • Glassware Prep: Bake NMR tubes and pipettes at 120°C for 4 hours. Cool in a desiccator.

  • Solvent Handling:

    • Use

      
       stored over 4Å molecular sieves (activated).
      
    • Note: Do not use basic alumina, as

      
       can react violently with some basic surfaces under catalytic conditions.
      
  • Transfer: Perform all transfers in a glove bag or glove box under

    
     or Ar atmosphere.
    
  • Sealing: Cap the NMR tube immediately. For long-term studies, flame-seal the tube to prevent evaporation (volatile toxic vapor).

Protocol 2: Metabolic Tracer Precursor Handling

When using


  • Stoichiometry: Calculate moles based on the specific isotopic mass (154.82 g/mol ), not the natural mass.

  • Initiation: Radical reactions (e.g., Kharasch addition) require an initiator (AIBN or Benzoyl Peroxide).

  • Quenching: Unreacted

    
     must be recovered via rotary evaporation (cold trap -78°C) due to its high cost and toxicity.
    

Safety & Environmental Compliance

WARNING: Carbon tetrachloride is a potent hepatotoxin and a Group 2A carcinogen. It is also a Class I Ozone Depleting Substance.

Toxicology Mechanism
CYP2E1

  • This radical initiates lipid peroxidation, leading to hepatocellular necrosis.

  • Isotope Effect on Toxicity: While kinetic isotope effects (KIE) can sometimes slow metabolism, the C-Cl bond cleavage is the rate-determining step. The

    
     substitution has a negligible effect on bond strength compared to H/D substitution. Therefore, treat 
    
    
    as equally toxic to
    
    
    .
Handling Requirements
  • Containment: Fume hood with face velocity >100 fpm.

  • PPE: Double nitrile gloves (breakthrough time is short for chlorinated solvents) or Viton/PVA gloves.

  • Disposal: Segregate as "Halogenated Organic Waste." Do not mix with acetone or ether waste streams to prevent cross-reactions.

References

  • Narten, A., & Kuhn, W. (1961). Accurate Determination of Vapor Pressure Differences of Isotopic Compounds. II. The

    
     Isotope Effect in Carbon Tetrachloride and Benzene. Helvetica Chimica Acta.[2] Link
    
  • Sigma-Aldrich. (2024). Carbon-13C tetrachloride Product Specification & Density Data. Link

  • Lide, D. R. (Ed.). (2005).[2] CRC Handbook of Chemistry and Physics. Internet Version. Link

  • Farrar, T. C., & Becker, E. D. (1971). Pulse and Fourier Transform NMR. Academic Press. (Authoritative source for Spin-Rotation relaxation mechanisms in small molecules).[1]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2005). Toxicological Profile for Carbon Tetrachloride. Link

The 13C NMR Spectroscopic Profile of Carbon Tetrachloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Carbon tetrachloride (


) occupies a unique niche in nuclear magnetic resonance (NMR) spectroscopy. While historically ubiquitous as a solvent and shift standard, its current relevance lies in its utility as a probe for spin-rotation relaxation mechanisms  and its strict regulation as a Class 1 solvent  in pharmaceutical development.

This guide provides a comprehensive technical analysis of the




signature, detailing its chemical shift (96.1 ppm), the physics governing its relaxation dynamics (

), and the precise experimental protocols required for its detection in compliance with ICH Q3C guidelines.

The Spectroscopic Signature

In a proton-decoupled


 NMR spectrum referenced to tetramethylsilane (TMS, 

ppm), carbon tetrachloride presents a distinct profile.
Quantitative Parameters
ParameterValueNotes
Chemical Shift (

)
96.1 ppm Downfield shift driven by the electronegativity of four Chlorine atoms.
Multiplicity Singlet No protons present for J-coupling (

).
Line Shape Broadened Broadening caused by scalar coupling to quadrupolar Chlorine nuclei (

,

).
NOE Enhancement Negligible (

)
Lack of protons prevents Nuclear Overhauser Effect (NOE) signal enhancement.
Structural Causality

The resonance at 96.1 ppm is a direct consequence of inductive deshielding . The four highly electronegative chlorine atoms pull electron density away from the central carbon, descreening the nucleus and exposing it to a higher effective magnetic field (


). This necessitates a higher frequency for resonance, resulting in a downfield shift relative to electron-rich environments like TMS.[1]

Relaxation Dynamics: The Dominance of Spin-Rotation[2][3]

The most critical technical challenge in acquiring quantitative


 data for 

is its relaxation mechanism. Unlike most organic molecules that relax via Dipole-Dipole (DD) interactions with attached protons,

lacks protons entirely.
Mechanism Analysis

The dominant relaxation pathway for


 is Spin-Rotation (SR) .
  • Physics: As the small, symmetric

    
     molecule rotates rapidly in solution, the electron cloud lags slightly behind the nuclear framework. This generates a fluctuating local magnetic field at the nucleus.[2]
    
  • Temperature Dependence: This is the inverse of the Dipole-Dipole mechanism. As temperature increases, molecular rotation speeds up, increasing the efficiency of the SR mechanism, thereby shortening

    
    .
    
Diagram: Relaxation Mechanism Logic

The following diagram illustrates the decision logic for identifying the dominant relaxation mechanism, contrasting


 with standard organic moieties.

RelaxationLogic cluster_legend Temperature Effect on T1 Start Analyze 13C Nucleus HasProtons Protons Attached? Start->HasProtons Symmetry High Symmetry / Small Molecule? HasProtons->Symmetry No (Quaternary) DD Dipole-Dipole (DD) Dominant HasProtons->DD Yes (CH, CH2, CH3) CSA Chemical Shift Anisotropy (High Field) Symmetry->CSA No (Asymmetric) SR Spin-Rotation (SR) Dominant (e.g., CCl4) Symmetry->SR Yes (Td, D2d) TempNote Dipole-Dipole: T1 decreases as Viscosity increases Spin-Rotation: T1 decreases as Temp increases

Caption: Logical flow determining 13C relaxation mechanisms. CCl4 follows the "No Protons -> High Symmetry" path to Spin-Rotation.

Experimental Protocol: Quantitative Acquisition

Due to the Spin-Rotation mechanism and lack of NOE, standard carbon parameters (e.g.,


, 30° pulse) will result in saturation  and inaccurate integration.
The "Long T1" Challenge

The spin-lattice relaxation time (


) for 

is exceptionally long, typically 30–50 seconds in deoxygenated samples. To achieve 99% magnetization recovery (

), a delay of nearly 4 minutes between scans would be required for full quantitative accuracy.
Validated Workflow: Inversion Recovery

To determine the exact


 for your specific sample (which varies with dissolved oxygen and temperature), use the Inversion Recovery  pulse sequence (

).

InversionRecovery Prep Step 1: Equilibrate Wait 5*T1 (est. 200s) Pulse180 180° Pulse Invert Mz to -z Prep->Pulse180 Delay Variable Delay (τ) Relaxation toward +z Pulse180->Delay Pulse90 90° Pulse Read Magnetization Delay->Pulse90 Acq Acquire FID Transform & Phase Pulse90->Acq Analysis Fit Data I(τ) = I0(1 - 2exp(-τ/T1)) Acq->Analysis

Caption: Inversion Recovery workflow for measuring T1. Essential for optimizing recycle delays in CCl4 analysis.

Recommended Parameters for Detection

If the goal is simply detection (limit test) rather than quantitation, use the following optimized parameters to maximize Signal-to-Noise (S/N) per unit time:

  • Pulse Angle: 30° (Ernst Angle approximation for long

    
    ).
    
  • Relaxation Delay (

    
    ):  2–5 seconds (Accepting saturation).
    
  • Decoupling: Inverse Gated (if integration is needed) or Standard Waltz-16 (if only detection is needed).

  • Scans (NS): High count (e.g., >1024) to overcome the lack of NOE enhancement.

Regulatory & Safety Context (ICH Q3C)

In modern drug development, identifying the


 shift is usually a matter of impurity profiling . Under the International Council for Harmonisation (ICH) Q3C guidelines, Carbon Tetrachloride is a Class 1 Solvent .
Safety Profile & Limits
  • Classification: Class 1 (Solvents to be avoided).

  • Toxicity: Known human carcinogen; hepatotoxic.

  • Concentration Limit: 4 ppm .

Analytical Implication

Because the regulatory limit (4 ppm) is far below the sensitivity of standard


 NMR (which typically detects down to ~100-500 ppm depending on field strength and time), 

NMR is not the compliant method for release testing.
  • Screening:

    
     NMR can identify gross contamination during process development.
    
  • Release Testing: Must be performed via Headspace Gas Chromatography (GC-FID/MS) to achieve the required Limit of Quantitation (LOQ).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.
  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Source for relaxation mechanisms).[3][4][2]

  • International Council for Harmonisation (ICH). (2021). ICH Guideline Q3C (R8) on Impurities: Guideline for Residual Solvents. [Link]

  • Lyerla, J. R., & Levy, G. C. (1974). Carbon-13 Nuclear Spin Relaxation. Topics in Carbon-13 NMR Spectroscopy, 1, 79-148.

Sources

An In-depth Technical Guide to the Mass Spectrum of Carbon-13C Tetrachloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. This technique is indispensable in modern chemistry, biochemistry, and drug development for molecular weight determination and structural elucidation. A key feature of mass spectrometry is its ability to resolve isotopes, providing a unique isotopic signature for molecules. This guide offers a detailed exploration of the mass spectrum of carbon tetrachloride, with a special focus on its Carbon-13 labeled analogue, ¹³CCl₄. Understanding the mass spectrum of isotopically labeled compounds is crucial for their use as tracers in metabolic studies, environmental fate analysis, and as internal standards in quantitative assays.

The Foundational Role of Natural Isotopic Abundance

The mass spectrum of any chlorine-containing compound is profoundly influenced by the natural isotopic distribution of chlorine. Chlorine exists as two stable isotopes: ³⁵Cl and ³⁷Cl. The natural abundance of these isotopes is approximately 75.76% for ³⁵Cl and 24.24% for ³⁷Cl, leading to a roughly 3:1 ratio.[1] This isotopic distribution gives rise to a characteristic pattern of peaks in the mass spectrum for any ion containing chlorine atoms.

For a molecule with n chlorine atoms, the resulting mass spectrum will exhibit a cluster of peaks at M, M+2, M+4, ..., M+2n, where M is the mass of the ion with all ³⁵Cl isotopes. The relative intensities of these peaks can be predicted based on the binomial expansion of (a + b)ⁿ, where 'a' is the abundance of ³⁵Cl and 'b' is the abundance of ³⁷Cl.

Mass Spectrum of Unlabeled Carbon Tetrachloride (¹²CCl₄)

Before delving into the specifics of ¹³CCl₄, it is instructive to first understand the mass spectrum of unlabeled carbon tetrachloride. The molecular weight of CCl₄ is determined by the isotopes of both carbon (¹²C and ¹³C) and chlorine (³⁵Cl and ³⁷Cl). The nominal molecular weight using the most abundant isotopes (¹²C and ³⁵Cl) is 152 Da.

Upon ionization in the mass spectrometer, typically by electron impact (EI), the carbon tetrachloride molecule loses an electron to form the molecular ion, CCl₄⁺•. This molecular ion is energetically unstable and undergoes fragmentation.[2]

Molecular Ion Cluster of ¹²CCl₄

Due to the presence of four chlorine atoms, the molecular ion of CCl₄ appears as a cluster of five major peaks. The theoretical relative intensities of these peaks, corresponding to the different combinations of ³⁵Cl and ³⁷Cl isotopes, are presented in the table below.

IonIsotopic CompositionNominal m/zTheoretical Relative Intensity
[¹²C³⁵Cl₄]⁺4 x ³⁵Cl152100
[¹²C³⁵Cl₃³⁷Cl]⁺3 x ³⁵Cl, 1 x ³⁷Cl154131
[¹²C³⁵Cl₂³⁷Cl₂]⁺2 x ³⁵Cl, 2 x ³⁷Cl15664
[¹²C³⁵Cl³⁷Cl₃]⁺1 x ³⁵Cl, 3 x ³⁷Cl15814
[¹²C³⁷Cl₄]⁺4 x ³⁷Cl1601
Fragmentation Pattern of ¹²CCl₄

The primary fragmentation pathway for the CCl₄⁺• molecular ion involves the successive loss of chlorine radicals (Cl•) or chlorine molecules (Cl₂).[3] The most abundant fragment ion is typically [CCl₃]⁺.

The major fragment ions observed in the mass spectrum of ¹²CCl₄ are:

  • [CCl₃]⁺: This ion cluster arises from the loss of a single chlorine radical from the molecular ion. The most intense peak in this cluster is at m/z 117 (¹²C³⁵Cl₃).

  • [CCl₂]⁺•: Formed by the loss of two chlorine radicals or a Cl₂ molecule. The most intense peak in this cluster is at m/z 82 (¹²C³⁵Cl₂).

  • [CCl]⁺: Results from the loss of three chlorine radicals. The most intense peak in this cluster is at m/z 47 (¹²C³⁵Cl).

  • [Cl]⁺: The chlorine cation itself, showing peaks at m/z 35 and 37.

Each of these fragment ions also exhibits a characteristic isotopic pattern due to the presence of chlorine atoms.

G M [¹²CCl₄]⁺• m/z 152, 154, 156, 158, 160 F1 [¹²CCl₃]⁺ m/z 117, 119, 121, 123 M->F1 - Cl• F2 [¹²CCl₂]⁺• m/z 82, 84, 86 F1->F2 - Cl• F3 [¹²CCl]⁺ m/z 47, 49 F2->F3 - Cl•

Caption: Fragmentation pathway of ¹²CCl₄⁺•.

Mass Spectrum of Carbon-13C Tetrachloride (¹³CCl₄)

When the central carbon atom in carbon tetrachloride is the ¹³C isotope, the mass of the molecule and all its carbon-containing fragments are shifted by +1 atomic mass unit (amu) compared to their ¹²C counterparts.[4] This predictable mass shift is the cornerstone of stable isotope labeling studies.

Molecular Ion Cluster of ¹³CCl₄

The molecular ion cluster for ¹³CCl₄ will be shifted to higher m/z values by 1 unit.

IonIsotopic CompositionNominal m/zTheoretical Relative Intensity
[¹³C³⁵Cl₄]⁺1 x ¹³C, 4 x ³⁵Cl153100
[¹³C³⁵Cl₃³⁷Cl]⁺1 x ¹³C, 3 x ³⁵Cl, 1 x ³⁷Cl155131
[¹³C³⁵Cl₂³⁷Cl₂]⁺1 x ¹³C, 2 x ³⁵Cl, 2 x ³⁷Cl15764
[¹³C³⁵Cl³⁷Cl₃]⁺1 x ¹³C, 1 x ³⁵Cl, 3 x ³⁷Cl15914
[¹³C³⁷Cl₄]⁺1 x ¹³C, 4 x ³⁷Cl1611
Fragmentation Pattern of ¹³CCl₄

The fragmentation pathways of ¹³CCl₄ are analogous to those of ¹²CCl₄. However, each carbon-containing fragment will have an m/z value that is one unit higher.

G M [¹³CCl₄]⁺• m/z 153, 155, 157, 159, 161 F1 [¹³CCl₃]⁺ m/z 118, 120, 122, 124 M->F1 - Cl• F2 [¹³CCl₂]⁺• m/z 83, 85, 87 F1->F2 - Cl• F3 [¹³CCl]⁺ m/z 48, 50 F2->F3 - Cl•

Caption: Fragmentation pathway of ¹³CCl₄⁺•.

Comparative m/z Values of Major Fragments

The following table provides a direct comparison of the nominal m/z values for the most abundant isotopologues of the major fragments from ¹²CCl₄ and ¹³CCl₄.

Fragment Ion¹²C-Containing Fragment (m/z)¹³C-Containing Fragment (m/z)Mass Shift (amu)
[CCl₃]⁺ (all ³⁵Cl)117118+1
[CCl₂]⁺• (all ³⁵Cl)8283+1
[CCl]⁺ (all ³⁵Cl)4748+1

This consistent +1 mass shift for all carbon-containing fragments is a definitive indicator of ¹³C labeling.

Experimental Protocol for Mass Spectrometry of Carbon Tetrachloride

The following is a generalized protocol for acquiring the electron ionization (EI) mass spectrum of carbon tetrachloride.

1. Sample Preparation:

  • Due to its volatility, carbon tetrachloride can be introduced into the mass spectrometer via a direct insertion probe with a heated inlet or through a gas chromatography (GC) system.
  • For direct infusion, a dilute solution of CCl₄ in a volatile, non-interfering solvent (e.g., methanol or hexane) is prepared.

2. Mass Spectrometer Setup:

  • Ionization Mode: Electron Impact (EI).
  • Electron Energy: Typically 70 eV to induce reproducible fragmentation.
  • Ion Source Temperature: Maintained at a temperature sufficient to keep the sample in the gas phase (e.g., 200-250 °C).
  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.
  • Mass Range: Scan from a low m/z (e.g., 30) to a value that encompasses the molecular ion cluster (e.g., 200).

3. Data Acquisition:

  • Introduce a small amount of the sample into the ion source.
  • Acquire the mass spectrum. Multiple scans are typically averaged to improve the signal-to-noise ratio.
  • A background spectrum (without the sample) should be acquired and subtracted from the sample spectrum to remove contributions from background contaminants.

4. Data Analysis:

  • Identify the molecular ion cluster.
  • Identify the major fragment ion clusters.
  • Analyze the isotopic patterns to confirm the number of chlorine atoms in each fragment.
  • For ¹³CCl₄, confirm the +1 m/z shift for all carbon-containing fragments relative to the known spectrum of ¹²CCl₄.

Conclusion

The mass spectrum of Carbon-13C tetrachloride is a clear and illustrative example of the effects of isotopic labeling in mass spectrometry. The predictable +1 amu shift in the molecular ion and all carbon-containing fragments, combined with the characteristic isotopic patterns of the chlorine atoms, provides an unambiguous signature for this molecule. This detailed understanding is vital for researchers utilizing ¹³CCl₄ in quantitative studies and for elucidating reaction mechanisms and metabolic pathways. The principles outlined in this guide are broadly applicable to the mass spectral analysis of other isotopically labeled compounds.

References

  • Chemistry Dictionary. (2019). Mass Spectrum Of Chlorine. [Link]

  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. [Link]

  • Clark, J. (2015). The M+2 peak in mass spectra. Chemguide. [Link]

  • Bews, J. R., & Glidewell, C. (1981). Molecular fragmentations. Pt. 4. The mass spectral fragmentation of carbon tetrachloride. Journal of Molecular Structure, 71, 287-296. [Link]

  • Giavalisco, P., et al. (2011). 13C Isotope-Labeled Metabolomes Allowing for Improved Compound Annotation and Relative Quantification in Liquid Chromatography-Mass Spectrometry-based Metabolomic Research. Analytical Chemistry, 83(17), 6646–6651. [Link]

  • Clark, J. (2014). Fragmentation patterns in mass spectra. Chemguide. [Link]

Sources

The Enduring Bond: An In-depth Technical Guide to the Stability of Carbon-13 Labeled Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of scientific research and pharmaceutical development, Carbon-13 (¹³C) labeled compounds are indispensable tools. From elucidating metabolic pathways to serving as robust internal standards in quantitative bioanalysis, their utility is predicated on a fundamental assumption: that they are stable and reliable surrogates for their unlabeled counterparts. This guide, born from the intersection of synthetic chemistry, analytical science, and regulatory understanding, delves into the critical aspects of the stability of ¹³C-labeled compounds. We will explore the theoretical underpinnings of their inherent stability, the potential pathways of degradation, and the rigorous methodologies required to ensure their integrity throughout their lifecycle.

The Foundation of Stability: Understanding the ¹³C Isotope

Carbon-13 is a stable, non-radioactive isotope of carbon, containing six protons and seven neutrons. This additional neutron imparts a greater mass compared to the more abundant ¹²C isotope but does not alter the element's chemical properties in a significant way.[1] This principle is the cornerstone of its use as a tracer; the labeled compound is expected to behave identically to the native compound in biological and chemical systems.[1]

However, the increased mass of the ¹³C atom does lead to a subtle but significant phenomenon known as the Kinetic Isotope Effect (KIE) . Bonds involving ¹³C have a slightly lower zero-point energy and are therefore stronger than the corresponding bonds with ¹²C. This means that reactions where a C-C or C-H bond is broken in the rate-determining step will proceed slightly slower for a ¹³C-labeled molecule. While often negligible in many applications, a profound understanding of the KIE is crucial in highly sensitive metabolic flux analyses and in interpreting the stability of a labeled position, particularly when it is adjacent to a reactive center.

Factors Influencing the Stability of ¹³C-Labeled Compounds

The stability of a ¹³C-labeled compound is a function of both its intrinsic chemical nature and the external environment to which it is exposed. While ¹³C itself is inherently stable, the molecule it is incorporated into can be susceptible to degradation. The primary factors to consider are:

  • Chemical Structure: The inherent reactivity of the molecule is the most significant determinant of its stability. Functional groups prone to hydrolysis, oxidation, or other transformations will be the primary sites of degradation, irrespective of the isotopic label.

  • Position of the Label: The stability of the isotopic label itself is of paramount importance. While the carbon-carbon backbone is generally robust, labels on or adjacent to labile functional groups could potentially be lost or "scramble" to other positions within the molecule under certain conditions.

  • Storage Conditions: Like any chemical compound, ¹³C-labeled molecules are susceptible to degradation from environmental factors. Temperature, light, and humidity can all accelerate decomposition.[2]

  • Formulation and Matrix Effects: The chemical environment surrounding the labeled compound can significantly impact its stability. This includes the solvent system, the presence of excipients in a drug product, and the biological matrix in which it is analyzed.

The Specter of Instability: Degradation Pathways and Isotopic Scrambling

Ensuring the fidelity of ¹³C-labeled compounds requires a thorough understanding of how they might degrade. Forced degradation studies, where the compound is subjected to harsh conditions, are essential for identifying potential degradation products and pathways.[2][3]

Chemical Degradation

The chemical degradation of a ¹³C-labeled compound will generally mirror that of its unlabeled counterpart. Common degradation pathways include:

  • Hydrolysis: Esters, amides, lactones, and other susceptible functional groups can be cleaved in the presence of water, particularly under acidic or basic conditions.

  • Oxidation: Functional groups such as aldehydes, alcohols, and electron-rich aromatic systems can be susceptible to oxidation, which can be initiated by exposure to air, peroxides, or certain metal ions.

  • Photodegradation: Exposure to light, particularly in the ultraviolet range, can provide the energy to initiate photochemical reactions, leading to degradation.

Isotopic Scrambling

A unique stability concern for isotopically labeled compounds is the potential for isotopic scrambling , where the ¹³C label migrates from its original position to other positions within the molecule. This can occur through various intramolecular rearrangement reactions, often facilitated by acidic or basic conditions, or thermal stress. While less common for the robust carbon skeleton, it is a possibility that must be considered, especially for molecules with certain structural motifs that can undergo rearrangements.

Isotopic_Scrambling

A Framework for Stability Assessment: Methodologies and Protocols

A robust stability testing program is essential to ensure the integrity of ¹³C-labeled compounds. This program should be designed to evaluate both the chemical stability of the molecule and the stability of the isotopic label.

Forced Degradation Studies

Forced degradation, or stress testing, is a critical first step in assessing the stability of a ¹³C-labeled compound.[3] The goal is to induce degradation to an extent that allows for the identification of potential degradation products and the development of stability-indicating analytical methods.[3]

Table 1: Typical Conditions for Forced Degradation Studies

Stress ConditionTypical Parameters
Acid Hydrolysis 0.1 M to 1 M HCl at room temperature to 60°C
Base Hydrolysis 0.1 M to 1 M NaOH at room temperature to 60°C
Oxidation 0.1% to 3% H₂O₂ at room temperature
Thermal Degradation Dry heat at elevated temperatures (e.g., 60-80°C)
Photostability Exposure to a combination of UV and visible light as per ICH Q1B guidelines

Note: The extent of degradation should ideally be in the range of 5-20% to allow for the detection of degradation products without completely consuming the parent compound.[2]

Analytical Techniques for Stability Assessment

A combination of chromatographic and spectroscopic techniques is necessary for a comprehensive stability assessment.

LC-MS is the workhorse for stability studies, offering the ability to separate the parent compound from its degradation products and provide mass information for their identification.

LCMS_Workflow

Experimental Protocol: LC-MS for Stability Assessment of a ¹³C-Labeled Compound

  • Sample Preparation:

    • Prepare a stock solution of the ¹³C-labeled compound in a suitable solvent.

    • Subject aliquots of the stock solution to forced degradation conditions as outlined in Table 1.

    • Neutralize the acidic and basic stress samples.

    • Prepare a control (unstressed) sample and a blank (solvent) sample.

    • Dilute all samples to an appropriate concentration for LC-MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: A reversed-phase C18 column is often a good starting point.

      • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a suitable modifier (e.g., 0.1% formic acid) is typically used.

      • Flow Rate: A flow rate of 0.2-0.5 mL/min is common for standard analytical columns.[4]

      • Injection Volume: 1-10 µL.

    • Mass Spectrometry:

      • Ionization Source: Electrospray ionization (ESI) is commonly used.

      • Polarity: Both positive and negative ion modes should be evaluated.

      • Scan Mode: Full scan mode is used to identify unknown degradation products. Multiple Reaction Monitoring (MRM) can be used for quantitative analysis of the parent compound and known degradants.[4]

  • Data Analysis:

    • Compare the chromatograms of the stressed samples to the control sample to identify new peaks corresponding to degradation products.

    • Examine the mass spectra of the degradation products to determine their molecular weights and propose potential structures.

    • Assess the isotopic purity of the parent compound in the stressed samples by examining its mass spectrum. Any significant change in the isotopic distribution could indicate isotopic scrambling or degradation.

NMR spectroscopy is a powerful tool for the structural elucidation of degradation products and for directly assessing the position and stability of the ¹³C label.[5]

Experimental Protocol: ¹³C-NMR for Stability Assessment

  • Sample Preparation:

    • Prepare a concentrated solution of the stressed sample in a suitable deuterated solvent. The concentration should be high enough to obtain a good signal-to-noise ratio in a reasonable acquisition time.

  • NMR Analysis:

    • ¹³C NMR: Acquire a quantitative ¹³C NMR spectrum. This will provide information on the overall structure of the degradation products and can be used to quantify the amount of parent compound remaining.

    • 2D NMR (HSQC, HMBC): These experiments are invaluable for elucidating the structure of unknown degradation products by providing information on C-H and long-range C-H correlations.

    • Isotope-Edited NMR: Specialized NMR techniques can be used to specifically probe the ¹³C-labeled sites and assess for any isotopic scrambling.[6]

Regulatory Landscape and Best Practices

For researchers in the pharmaceutical industry, adherence to regulatory guidelines is paramount. While there are no specific guidelines dedicated solely to the stability of ¹³C-labeled compounds, the principles outlined in the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) guidelines for stability testing of drug substances and products are applicable.[3]

When a ¹³C-labeled compound is used as an internal standard in a regulated bioanalytical method, its stability must be thoroughly evaluated as part of the method validation.[7] The FDA's Bioanalytical Method Validation guidance provides a framework for these assessments.[7]

Best Practices for Ensuring the Stability of ¹³C-Labeled Compounds:

  • Sourcing and Characterization: Obtain labeled compounds from reputable suppliers who provide a comprehensive certificate of analysis detailing the chemical and isotopic purity.

  • Proper Storage: Store labeled compounds according to the manufacturer's recommendations, typically at low temperatures and protected from light.

  • Solution Stability: Evaluate the stability of the compound in the solvents used for stock and working solutions.

  • Freeze-Thaw Stability: Assess the stability of the compound after multiple freeze-thaw cycles.

  • Long-Term Stability: For critical reagents, conduct long-term stability studies under the intended storage conditions.

Conclusion: A Commitment to Quality

The stability of Carbon-13 labeled compounds is not merely a technical consideration; it is a fundamental prerequisite for the generation of reliable and reproducible scientific data. By understanding the underlying principles of their stability, the potential pathways of degradation, and by implementing rigorous analytical methodologies for their assessment, researchers can ensure the integrity of these invaluable tools. This commitment to quality is essential for advancing our understanding of complex biological systems and for the development of safe and effective medicines.

References

  • Bueschl, C., Krska, R., & Schuhmacher, R. (2013). The Advantage of Fully Stable 13C Labeled Internal Standards in LC-MS/MS Mycotoxin Analysis. Food Risk Management.
  • Cocuron, J.-C. (n.d.). 13C-Stable Isotope Labeling. UNT Research. Retrieved from [Link]

  • Dal Molin, M., Gasparini, G., Scrimin, P., Rastrelli, F., & Prins, L. J. (2011). 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system.
  • Edison, A. S., Clendinen, C. S., & Stupp, G. S. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science, 6.
  • Fan, T. W.-M., & Lane, A. N. (2011). NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions. Metabolites, 1(1), 40–57.
  • FDA. (2018).
  • FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry.
  • Gauthier, J. (2018). 2018 Bioanalytical Method Validation Guidance: Key Changes and Considerations. KCAS Bioanalytical & Biomarker Services.
  • Häubl, G., Berthiller, F., Krska, R., & Schuhmacher, R. (2006). Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up. Analytical and Bioanalytical Chemistry, 384(3), 692–696.
  • Kim, D.-H., et al. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analyst, 148(13), 3133–3142.
  • Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Sasaki, K., et al. (2011). Application of 13C stable isotope labeling liquid chromatography-multiple reaction monitoring-tandem mass spectrometry method for determining intact absorption of bioactive dipeptides in rats. Analytical Biochemistry, 414(1), 122–128.
  • Science.gov. (n.d.). validate analysis methods: Topics by Science.gov. Retrieved from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401–407.
  • Tautenhahn, R., et al. (2011).
  • Tofade, T. S. (2020).
  • UNT Research. (n.d.). 13C-Stable Isotope Labeling. Retrieved from [Link]

  • Wyss, D. F., et al. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Analytical Chemistry, 82(11), 4560–4566.
  • U.S. Food and Drug Administration. (2018).

Sources

Strategic Utilization of 13C-Isotopic Labeling: From Synthesis to Systems Biology

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The utilization of Carbon-13 (


) is a cornerstone of modern structural biology and metabolomics.[1][2] Unlike its radioactive counterpart 

,

is a stable isotope (1.1% natural abundance) with a nuclear spin of

. This unique duality—mass distinctiveness for mass spectrometry (MS) and magnetic susceptibility for nuclear magnetic resonance (NMR)—allows researchers to trace the atomic fate of carbon skeletons with high fidelity without the safety constraints of radiochemistry.

This guide details the operational principles of


 labeling, focusing on synthesis, metabolic flux analysis (MFA), and structural elucidation.

Part 1: The Physics of Detection

To design effective experiments, one must understand the detection limits imposed by physics.

Mass Spectrometry (MS)

In MS, the substitution of


 (12.00000 Da) with 

(13.00335 Da) creates a mass shift of

Da per labeled atom. This shift is easily resolved by modern high-resolution instruments (e.g., Orbitrap, Q-TOF).
  • Key Concept: Isotopologues . Molecules that differ only in their isotopic composition (e.g., M+0, M+1, M+2).

  • Challenge: Natural abundance correction. Since 1.1% of all carbon is naturally

    
    , "background" noise must be mathematically subtracted to determine true enrichment.
    
Nuclear Magnetic Resonance (NMR)

 is NMR silent (spin 0). 

(spin 1/2) is NMR active but has a low gyromagnetic ratio (

), resulting in low sensitivity (approx. 1.6% of

).
  • Key Concept: Scalar Coupling (

    
    -coupling) . In uniformly labeled samples, adjacent 
    
    
    
    atoms couple to each other (
    
    
    ), allowing the backbone connectivity of proteins to be traced sequentially (e.g., HNCA experiments).

Part 2: Synthesis Strategies

Obtaining the labeled precursor is the first bottleneck. The choice between chemical and biosynthetic synthesis depends on the complexity of the target molecule.

Comparative Analysis of Synthesis Methods
FeatureChemical SynthesisBiosynthetic (Enzymatic) Synthesis
Precursor Simple gases (

,

)
Labeled substrates (e.g.,

-Glucose)
Specificity High (Site-specific labeling)Variable (Uniform or scrambled labeling)
Yield High for small moleculesLower, requires purification from biomass
Cost High initial setup, low scaling costHigh substrate cost, expensive purification
Application Drug tracers, metabolic probesUniformly labeled proteins/RNA for NMR
Workflow: Chemical Incorporation of

The following diagram illustrates the decision logic and workflow for synthesizing a


-labeled drug candidate.

SynthesisWorkflow Start Target Molecule Analysis Decision Is the labeling site metabolically stable? Start->Decision ChemRoute Chemical Synthesis (Grignard/Carboxylation) Decision->ChemRoute Yes (Metabolic Tracer) BioRoute Biosynthetic Route (Fermentation) Decision->BioRoute No (Uniform Labeling) Reagent Reagent: 13CO2 or 13C-Methyl Iodide ChemRoute->Reagent Reaction Nucleophilic Attack (C-C Bond Formation) Reagent->Reaction Purification HPLC Purification & MS Validation Reaction->Purification

Figure 1: Decision logic for synthesizing


-labeled compounds, prioritizing metabolic stability for drug tracking.

Part 3: Metabolic Flux Analysis ( -MFA)

This is the "gold standard" for quantifying intracellular reaction rates (fluxes) in living systems.[1] Static metabolite levels (pool sizes) do not indicate pathway activity; flux does.

The Principle of Atom Mapping

By feeding cells a specifically labeled substrate (e.g.,


-Glucose), the labeled carbons scramble through the metabolic network (Glycolysis 

TCA Cycle). The resulting pattern of isotopomers in downstream amino acids (e.g., Glutamate) reveals which pathways were active.
Protocol: Steady-State -MFA in Adherent Cancer Cells

Objective: Determine the ratio of Glycolysis vs. Pentose Phosphate Pathway (PPP) flux.

  • Tracer Selection:

    • Use

      
      -Glucose.
      
    • Why? Cleavage by glycolysis produces different fragment masses compared to decarboxylation via the oxidative PPP.

  • Cell Culture & Labeling:

    • Seed cells in 6-well plates.

    • Switch media to glucose-free DMEM supplemented with 10mM

      
      -Glucose.
      
    • Critical Step: Incubate for 5-6 cell doublings to ensure "isotopic steady state" (where the label enrichment in metabolites is constant).

  • Metabolism Quenching:

    • Rapidly aspirate media.

    • Immediately wash with ice-cold saline (0.9% NaCl).

    • Add 80% Methanol/Water (pre-chilled to -80°C) directly to the plate.

    • Causality: Metabolism turns over in milliseconds. Warm solvents or slow washing will alter the metabolic snapshot (e.g., ATP hydrolysis).

  • Extraction & Derivatization:

    • Scrape cells, vortex, and centrifuge (14,000 x g, 4°C).

    • Evaporate supernatant under nitrogen.

    • Derivatize (e.g., Methoxyamine + MSTFA) for GC-MS analysis.

  • Data Acquisition:

    • Measure Mass Isotopomer Distributions (MIDs) of proteinogenic amino acids (Alanine, Glutamate).

Flux Logic Visualization

The diagram below maps the flow of carbon atoms from Glucose to Pyruvate, highlighting how different pathways result in distinct isotopic signatures.

FluxLogic Glucose [1,2-13C] Glucose (Substrate) Glycolysis Glycolysis (Linear) Glucose->Glycolysis PPP Pentose Phosphate Pathway (Oxidative) Glucose->PPP Pyruvate_Gly Pyruvate (M+2) Retains Label Glycolysis->Pyruvate_Gly Preserves C1-C2 bond Pyruvate_PPP Pyruvate (M+1) Loss of C1 PPP->Pyruvate_PPP Decarboxylation of C1 TCA TCA Cycle Pyruvate_Gly->TCA Pyruvate_PPP->TCA

Figure 2: Atom mapping logic. Glycolysis produces M+2 Pyruvate from [1,2-13C] Glucose, while PPP results in M+1 Pyruvate due to the loss of the first carbon as CO2.

Part 4: Data Processing & Correction

Raw MS data is not flux. It is a mix of tracer enrichment and natural abundance.

Natural Abundance Correction

Before modeling, you must subtract the signal from naturally occurring


 (1.1%), 

, and

.
  • The Matrix Method:

    
    
    Where 
    
    
    
    is a correction matrix based on the atomic formula of the metabolite (and its derivative). You must solve for
    
    
    using the inverse matrix.
  • Software: Tools like IsoCor or Metran are standard for this correction [1].

References

  • Antoniewicz, M. R. (2015).[2] Methods in Molecular Biology. 13C Metabolic Flux Analysis: Optimal Design of Isotopic Labeling Experiments. [Link]

  • Young, J. D. (2014).[3] Current Opinion in Biotechnology. Metabolic flux analysis with 13C-labeling: demonstration of the precision of flux estimates. [Link]

  • BMRB. (2023). Biological Magnetic Resonance Data Bank: Metabolomics Standards. [Link]

Sources

Methodological & Application

using Carbon-13C tetrachloride in metabolic flux analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution Metabolic Flux Analysis in Carbon Tetrachloride (


) Hepatotoxicity Models 

Executive Summary & Strategic Distinction

Carbon tetrachloride (


) is the gold-standard xenobiotic for inducing oxidative liver injury, fibrosis, and cirrhosis in pre-clinical models. However, traditional endpoints (ALT/AST enzymes, histology) only reveal damage, not the mechanism of metabolic failure.

To utilize Carbon-13 in this context, researchers must distinguish between two distinct experimental architectures:

  • The Direct Tracer Method (

    
    ):  Using isotopically labeled 
    
    
    
    to track the kinetics of bioactivation (CYP2E1 activity) and covalent binding to lipids/proteins.
  • The Metabolic Impact Method (MFA with

    
     Stressor):  Using 
    
    
    
    to induce injury, while using standard tracers (e.g.,
    
    
    or Hyperpolarized
    
    
    ) to map the resulting shifts in central carbon metabolism (glycolysis, TCA cycle, gluconeogenesis).

This guide prioritizes the Metabolic Impact Method , as it is the primary workflow for validating hepatoprotective drugs, but also details the Direct Tracer synthesis for mechanistic toxicology.

Mechanistic Grounding: The Bioactivation Pathway

Understanding the flux requires mapping the atomic fate of


. It is not a passive toxin; it requires metabolic activation.
  • Step 1:

    
     is metabolized by CYP2E1  in the endoplasmic reticulum.
    
  • Step 2: It loses a chloride ion to form the trichloromethyl radical (

    
    ).
    
  • Step 3: This radical reacts with

    
     to form the trichloromethyl peroxyl radical (
    
    
    
    ), initiating lipid peroxidation.[1][2][3]
  • Step 4 (Flux Relevance): The cascade collapses mitochondrial membrane potential, halting the TCA cycle and forcing a shift to anaerobic glycolysis (Warburg-like effect).

CCl4_Metabolism CCl4 CCl4 (Substrate) Radical •CCl3 (Trichloromethyl Radical) CCl4->Radical Dehalogenation CYP2E1 CYP2E1 (Enzyme) CYP2E1->Radical Catalysis Peroxyl CCl3OO• (Peroxyl Radical) Radical->Peroxyl + O2 LipidPerox Lipid Peroxidation (Membrane Damage) Peroxyl->LipidPerox Attacks PUFA MitoDys Mitochondrial Dysfunction LipidPerox->MitoDys Ca2+ Leak FluxShift Metabolic Flux Shift (↓TCA, ↑Lactate) MitoDys->FluxShift Energy Failure

Figure 1: The causal pathway from


 bioactivation to measurable metabolic flux perturbations.

Protocol A: The Metabolic Impact Method (Standard Drug Dev Workflow)

Objective: Quantify how a drug candidate restores central carbon metabolism in a


-damaged liver.
Tracer: 

(Universal) or Hyperpolarized

(Real-time).
Experimental Design
GroupPre-TreatmentInducer (IP Injection)Tracer (IV/Oral)Endpoint
Control VehicleCorn Oil (1 mL/kg)

-Glucose
Baseline Flux
Model Vehicle

(1 mL/kg, 1:4 in Corn Oil)

-Glucose
Injury Flux
Therapeutic Drug Candidate

(1 mL/kg)

-Glucose
Restored Flux?
Step-by-Step Workflow
  • Induction (Time

    
    ): 
    
    • Administer

      
       intraperitoneally (IP).[4]
      
    • Critical Note: Pure

      
       is too volatile and toxic. Dilute 1:4 or 1:9 in olive oil or corn oil to ensure slow release and prevent immediate mortality.
      
  • Wait Period:

    • Acute Model: 24 hours (Peak necrosis).

    • Chronic Model: 2x/week for 4–8 weeks (Fibrosis).

  • Tracer Infusion (Time

    
    ): 
    
    • Fast animals for 6 hours to deplete glycogen.

    • Inject

      
       (2 g/kg) as a bolus or continuous infusion to achieve isotopic steady state (approx. 2 hours).
      
  • Sample Collection:

    • Quenching: Rapidly harvest liver tissue and clamp in liquid nitrogen (

      
       seconds) to stop enzymatic activity.
      
    • Extract polar metabolites using Methanol:Water:Chloroform (2:1:1).

Analytical Readout (GC-MS/LC-MS)

Analyze the Mass Isotopomer Distribution (MID) of key TCA intermediates:

  • Citrate (

    
    ):  Indicates flux from Pyruvate Dehydrogenase (PDH).
    
  • Lactate (

    
    ):  Indicates anaerobic glycolysis (damage marker).
    
  • Malate (

    
    ):  Indicates Pyruvate Carboxylase (PC) anaplerosis (gluconeogenesis).
    

Protocol B: The Direct Tracer Method ( )

Objective: Track the specific bioactivation rate of


 via CYP2E1. This is a specialized mechanistic assay.
Tracer: 

-Carbon Tetrachloride (99% enrichment).
Rationale

Since


 is converted to 

(minor pathway via phosgene hydrolysis) or covalently bound adducts,

labeling allows detection of these specific breakdown products against a

background.
Protocol
  • Preparation:

    • Obtain

      
       (commercially available from isotope suppliers like Cambridge Isotope Labs).
      
    • Prepare a microsome incubation assay (In Vitro) or IP injection (In Vivo).

  • In Vitro CYP2E1 Assay:

    • Incubate liver microsomes with NADPH and

      
      .
      
    • Trap: Use a sealed vessel with a KOH trap to capture evolved

      
      .
      
  • Analysis:

    • Adduct Quantification: Digest microsomes/tissue. Use Isotope Ratio Mass Spectrometry (IRMS) to measure total

      
       enrichment in the lipid fraction (lipid peroxidation adducts).
      
    • Flux Calculation: The rate of

      
       incorporation into lipids is a direct proxy for CYP2E1 activity.
      

Data Interpretation & Expected Results

The following table summarizes how to interpret MFA data in a


 study.
Metabolite / FluxChange in

Model
MechanismDrug Effect (Desired)
Lactate (

)
High Increase Mitochondrial damage forces cell to rely on glycolysis (Warburg effect).Reduction to baseline.
Citrate (

)
Decrease Blocked entry into TCA cycle due to PDH inhibition or enzyme leakage.Increase (Restoration of TCA).
Succinate Accumulation Complex II dysfunction often leads to succinate buildup.Normalization.

-Lipid Adducts
High Direct radical attack on membranes (Protocol B).Reduction (Scavenging effect).
Visualizing the Flux Shift

Flux_Comparison cluster_Healthy Healthy Liver Flux cluster_CCl4 CCl4 Damaged Liver Flux Glucose1 13C-Glucose Pyruvate1 Pyruvate Glucose1->Pyruvate1 TCA1 TCA Cycle (High Flux) Pyruvate1->TCA1 Dominant Path Glucose2 13C-Glucose Pyruvate2 Pyruvate Glucose2->Pyruvate2 Lactate2 Lactate (High Flux) Pyruvate2->Lactate2 Dominant Path TCA2 TCA Cycle (Blocked) Pyruvate2->TCA2 Impaired

Figure 2: Comparative flux maps.


 causes a "metabolic block" at the mitochondrial entry, diverting flux toward Lactate.

Critical Troubleshooting & Safety

  • Isotopic Purity: For Protocol B (

    
    ), ensure 
    
    
    
    enrichment. The natural abundance of
    
    
    (1.1%) will mask low-level adduct formation if enrichment is low.
  • Vehicle Control: Never use DMSO as a vehicle for

    
     in metabolic studies. DMSO has antioxidant properties and can scavenge hydroxyl radicals, artificially protecting the liver and invalidating the metabolic model. Use Corn Oil or Olive Oil. 
    
  • Hyperpolarized Imaging: If using Hyperpolarized

    
     (MRI), the window of detection is only 60–90 seconds. This method is superior for seeing live necrosis but requires specialized hardware (DNP-MRI).
    

References

  • Weber, L. W., et al. (2003). "Hepatotoxicity and mechanism of action of haloalkanes: carbon tetrachloride as a toxicological model." Critical Reviews in Toxicology.

  • Josan, S., et al. (2015). "Assessing inflammatory liver injury in an acute CCl4 model using dynamic 3D metabolic imaging of hyperpolarized [1-13C]pyruvate." NMR in Biomedicine.

  • Hensley, C. T., et al. (2016). "Metabolic Heterogeneity in Human Lung Tumors." Cell. (Demonstrates the standard 13C-Glucose infusion protocols adaptable for liver toxicity).

  • Knock, B., et al. (2025). "Protective Effects of COG133 on Carbon Tetrachloride‐Induced Acute Liver Injury." PMC. (Recent application of metabolic markers in CCl4 models).

Sources

High-Precision Quantitation of Carbon Tetrachloride via Isotope Dilution GC/MS using

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-CCL4-IDMS

Executive Summary

Carbon tetrachloride (


) is a Class 1 solvent (ICH Q3C) and a potent hepatotoxin with strict regulatory limits (USP <467> limit: 4 ppm). Traditional quantification methods often rely on external calibration or generic internal standards (e.g., fluorobenzene), which fail to fully compensate for matrix effects in complex pharmaceutical formulations or environmental soil/sludge samples.

This protocol details the application of Isotope Dilution Mass Spectrometry (IDMS) using Carbon-13 labeled Carbon Tetrachloride (


) . Unlike deuterated standards, which are impossible for this molecule (as it lacks hydrogen), 

provides an identical physicochemical match to the analyte. This ensures perfect chromatographic co-elution and ionization behavior, yielding the highest possible accuracy for trace-level quantitation.

Scientific Principles & Mechanism

The "Impossible" Deuterated Standard

For most Volatile Organic Compounds (VOCs), deuterated analogs (e.g., Benzene-d6) are the standard choice. However,


 contains no hydrogen atoms. Therefore, stable isotope labeling must occur at the carbon backbone (

) or the halogen (

).

We utilize


  because it provides a clean mass shift of +1 Da on the carbon atom. While a +1 Da shift is often considered risky due to natural isotopic overlap, the specific fragmentation physics of 

allows for clean resolution in Selected Ion Monitoring (SIM) mode.
Mass Spectral Logic

 does not typically show a strong molecular ion (

m/z 152/154). The base peak is the trichloromethyl cation (

).
  • Native

    
     (Analyte):  The dominant ion is 
    
    
    
    at m/z 117 .
  • 
     (Internal Standard):  The dominant ion is 
    
    
    
    at m/z 118 .

Crucial Interference Check:

  • Does IS interfere with Analyte? The IS (m/z 118) cannot fragment down to m/z 117. There is zero contribution from the standard to the analyte signal.

  • Does Analyte interfere with IS? Native

    
     contains ~1.1% natural 
    
    
    
    . Thus, a high concentration of native sample will produce a small signal at m/z 118. However, in trace analysis (ppb/ppm levels), this contribution is mathematically negligible compared to the spiked IS concentration.

Experimental Protocol

Materials & Reagents
  • Analyte: Carbon Tetrachloride (Certified Reference Material).

  • Internal Standard: Carbon Tetrachloride-

    
     (Isotopic Purity 
    
    
    
    99%).
  • Diluent: Dimethyl Sulfoxide (DMSO) or Dimethylacetamide (DMA) (Headspace Grade).

    • Note: DMSO is preferred for water-insoluble drug substances; Water is preferred for environmental samples.

Sample Preparation (Headspace)

This method utilizes Static Headspace (SHS) to eliminate non-volatile matrix interferences.

  • Stock IS Solution: Prepare

    
     at 100 µg/mL in Diluent.
    
  • Working IS Solution: Dilute Stock to 1 µg/mL.

  • Sample Blending:

    • Weigh 100 mg of sample (drug substance or soil) into a 20 mL HS vial.

    • Add 5.0 mL of Diluent.

    • Spike: Add 50 µL of Working IS Solution (Final IS conc: 10 ng/mL in vial).

    • Seal immediately with PTFE/Silicone septa.

GC/MS Instrumentation Parameters
  • System: Agilent 7890/5977 or Thermo Trace/ISQ (Single Quadrupole).

  • Column: DB-624 or ZB-624 (30m

    
     0.25mm 
    
    
    
    1.4µm). Thick film is required for VOC retention.

Gas Chromatograph (GC):

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split 10:1 @ 220°C.

  • Oven Program:

    • 40°C hold for 3 min.

    • Ramp 10°C/min to 120°C.

    • Ramp 25°C/min to 240°C (Bake out).

Headspace Autosampler:

  • Incubation: 80°C for 20 minutes (Equilibrium is critical).

  • Syringe Temp: 90°C.

  • Transfer Line: 100°C.

Mass Spectrometer (MS):

  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Mode: SIM (Selected Ion Monitoring).

SIM Acquisition Table

Precision relies on monitoring the correct isotopic clusters.

CompoundTypeDwell TimeQuant Ion (m/z)Qual Ion 1 (m/z)Qual Ion 2 (m/z)

(Native)
Target50 ms117.0 119.0121.0

(Label)
IS50 ms118.0 120.0122.0

Workflow Visualization

The following diagram illustrates the self-validating logic of the IDMS workflow. The


 standard corrects for every error source downstream of the spiking step.

IDMS_Workflow cluster_logic Self-Validating Mechanism RawSample Raw Sample (Unknown Matrix) Spike Spike 13C-CCl4 (Internal Standard) RawSample->Spike Addition Equilibrium Headspace Equilibrium (80°C, 20 min) Spike->Equilibrium Matrix Correction Starts Extraction Gas Phase Extraction (Matrix Separation) Equilibrium->Extraction GC_Sep GC Separation (DB-624 Column) Extraction->GC_Sep Co-elution MS_Det MS Detection (SIM) Separates m/z 117 vs 118 GC_Sep->MS_Det DataProc Ratio Calculation (Area 117 / Area 118) MS_Det->DataProc Quantitation

Caption: Figure 1: IDMS Workflow. The


 standard undergoes the exact same thermodynamic partitioning and ionization as the analyte, nullifying matrix effects.

Data Analysis & Calculation

Quantification is performed using the Relative Response Factor (RRF) .



Where:

  • 
     = Area of Native Quant Ion (m/z 117)
    
  • 
     = Area of IS Quant Ion (m/z 118)
    
  • 
     = Concentration of Native Standard
    
  • 
     = Concentration of Internal Standard[1]
    

Final Concentration Calculation:



Validation Criteria (Self-Validating System)
  • Retention Time Match: The Retention Time (RT) of the Native and

    
     peaks must match within 
    
    
    
    minutes.
  • Ion Ratio Stability: The ratio of Quant/Qual ions (e.g., 117/119) should not deviate by >20% from the reference standard.

  • IS Recovery: Monitor the absolute area of m/z 118. A drop of >50% indicates a leak or severe matrix suppression.

References

  • U.S. Pharmacopeia (USP). General Chapter <467> Residual Solvents.[2][3] USP-NF. [Link]

  • U.S. Environmental Protection Agency (EPA). Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[4][5] SW-846 Update VI. [Link]

  • National Institute of Standards and Technology (NIST). Carbon Tetrachloride Mass Spectrum (Electron Ionization). NIST Chemistry WebBook. [Link]

  • International Conference on Harmonisation (ICH). Guideline Q3C (R8) on Impurities: Guideline for Residual Solvents. [Link]

Sources

Application Notes and Protocols for Quantitative Proteomics Using ¹³C Labeled Standards

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Foundation of Precise Protein Quantification

In the dynamic fields of proteomics, drug discovery, and clinical research, the ability to accurately quantify changes in protein abundance is paramount. While various methods exist, the use of stable isotope-labeled internal standards, particularly those incorporating Carbon-13 (¹³C), has emerged as a gold standard for achieving high precision and accuracy in mass spectrometry (MS)-based proteomics.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for utilizing ¹³C labeled standards in quantitative proteomics, with a primary focus on the widely adopted Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) methodology.

The fundamental principle behind stable isotope labeling is the introduction of a known mass difference between proteins from different experimental conditions.[2] This is achieved by incorporating "heavy" isotopes, such as ¹³C, into the proteins of one cell population, while a control population incorporates the natural "light" isotopes.[3][4] When the samples are mixed and analyzed by mass spectrometry, the chemically identical peptides from the different conditions are detected as pairs of peaks with a specific mass shift. The ratio of the intensities of these peaks directly reflects the relative abundance of the protein in the original samples. This co-analysis of labeled and unlabeled peptides minimizes experimental variability that can be introduced during sample preparation and analysis, leading to highly reliable and reproducible quantification.[4][5]

Methodologies for Incorporating ¹³C Labeled Standards

There are two primary strategies for introducing ¹³C labeled standards into a proteomics workflow: metabolic labeling and the use of synthetic labeled peptides or proteins.

Metabolic Labeling: The SILAC Approach

SILAC is a powerful in vivo metabolic labeling technique where cells are cultured in a medium containing "heavy" ¹³C-labeled essential amino acids, typically L-lysine and L-arginine.[3][6] Over several cell divisions, these heavy amino acids are incorporated into all newly synthesized proteins, resulting in a proteome where every protein is labeled.[4] This method is highly accurate because the light and heavy samples are combined at the very beginning of the experimental workflow, often at the cell or protein lysate stage.[7] This ensures that both samples are subjected to the exact same processing steps, minimizing downstream quantitative errors.[4]

Advantages of SILAC:

  • High Accuracy and Precision: Mixing samples early in the workflow minimizes experimental variability.[4][7]

  • In Vivo Labeling: Reflects the true biological state of the proteome.[8][9]

  • Versatility: Applicable to a wide range of cell lines and can be used to study various biological processes, including protein turnover and post-translational modifications.[3][10]

Synthetic Labeled Peptides and Proteins: The AQUA Strategy

For absolute quantification of specific proteins, the Absolute QUAntification (AQUA) strategy is employed.[6] This method involves spiking a known amount of a synthetic, stable isotope-labeled peptide (typically ¹³C and/or ¹⁵N) that is identical in sequence to a target peptide from the protein of interest into the sample.[6] By comparing the MS signal of the endogenous "light" peptide to the "heavy" synthetic standard, the absolute quantity of the target protein can be determined.[6][11] Similarly, full-length, heavy-labeled proteins can be used as internal standards, which has the advantage of accounting for variability in enzymatic digestion efficiency.[6][12][13]

Advantages of AQUA:

  • Absolute Quantification: Provides the absolute amount of a protein in a sample.[6]

  • Targeted Analysis: Ideal for validating biomarkers and studying specific proteins of interest.

  • Flexibility: Can be applied to any sample type, including tissues and body fluids.[10]

Experimental Workflow: A Detailed SILAC Protocol

This section provides a step-by-step protocol for a typical SILAC experiment, from cell culture to data analysis.

Phase 1: Cell Culture and Metabolic Labeling

The success of a SILAC experiment hinges on the complete incorporation of the heavy amino acids into the proteome.

Protocol:

  • Cell Line Selection and Media Preparation:

    • Select a cell line that is auxotrophic for the amino acids to be used for labeling (typically lysine and arginine).

    • Prepare two types of SILAC-compatible media: "light" medium containing normal L-lysine and L-arginine, and "heavy" medium containing ¹³C-labeled L-lysine (e.g., L-Lysine-¹³C₆) and L-arginine (e.g., L-Arginine-¹³C₆).[14] Both media should be supplemented with dialyzed fetal bovine serum to minimize the presence of unlabeled amino acids.[14]

  • Cell Adaptation and Labeling:

    • Culture one population of cells in the "light" medium and another in the "heavy" medium.

    • Subculture the cells for at least five to six cell divisions in the respective media to ensure near-complete incorporation (>99%) of the labeled amino acids.[4]

  • Experimental Treatment:

    • Once complete labeling is achieved, apply the experimental treatment (e.g., drug administration, growth factor stimulation) to one of the cell populations. The other population serves as the control.

  • Quality Control: Verification of Label Incorporation:

    • Before proceeding with the main experiment, it is crucial to verify the efficiency of label incorporation.

    • Harvest a small aliquot of cells from the "heavy" culture, extract proteins, and analyze by mass spectrometry to confirm that the incorporation of heavy amino acids is >99%. Incomplete labeling can significantly impact the accuracy of quantification.[15]

Phase 2: Sample Preparation

Meticulous sample preparation is critical for obtaining high-quality data.

Protocol:

  • Cell Harvesting and Lysis:

    • Harvest the "light" and "heavy" cell populations separately.

    • Wash the cells with phosphate-buffered saline (PBS) to remove any residual media.

    • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Mixing:

    • Determine the protein concentration of the "light" and "heavy" lysates using a standard protein assay (e.g., BCA assay).

    • Mix the "light" and "heavy" lysates in a 1:1 protein ratio. Accurate mixing is essential for reliable quantification. A quality control check of the mixing ratio is recommended.

  • Protein Digestion:

    • Proteins can be digested either in-solution or in-gel.

    • In-Solution Digestion:

      • Denature the proteins in the mixed lysate using a denaturing agent (e.g., urea).

      • Reduce the disulfide bonds with dithiothreitol (DTT) and alkylate the resulting free thiols with iodoacetamide (IAA).

      • Dilute the sample to reduce the denaturant concentration and digest the proteins with a protease, most commonly trypsin.

    • In-Gel Digestion:

      • Separate the mixed protein sample by one-dimensional sodium dodecyl sulfate-polyacrylamide gel electrophoresis (1D-SDS-PAGE).[10][16]

      • Excise the gel bands containing the proteins of interest.

      • Destain, reduce, alkylate, and digest the proteins within the gel slices using trypsin.[10]

Phase 3: Mass Spectrometry Analysis

The digested peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol:

  • LC Separation:

    • The peptide mixture is separated by reverse-phase liquid chromatography, which separates peptides based on their hydrophobicity.

  • MS Analysis:

    • The eluting peptides are ionized (typically by electrospray ionization) and introduced into the mass spectrometer.

    • The mass spectrometer acquires mass spectra of the intact peptides (MS1 scan), where the "light" and "heavy" peptide pairs will be visible.

    • The instrument then selects precursor ions for fragmentation and acquires tandem mass spectra (MS/MS or MS2 scan), which provides sequence information for peptide identification.

Phase 4: Data Analysis

Specialized software is required to process the raw MS data to identify and quantify the proteins.

Protocol:

  • Peptide and Protein Identification:

    • The acquired MS/MS spectra are searched against a protein sequence database to identify the peptides.

  • Quantification:

    • Software packages such as MaxQuant, Proteome Discoverer, or PEAKS Studio are used to detect the "light" and "heavy" peptide pairs and calculate the intensity ratios.[6][17][18]

    • The protein ratio is then determined by averaging the ratios of all the peptides identified for that protein.

  • Statistical Analysis and Data Interpretation:

    • Statistical tests are applied to determine the significance of the observed protein expression changes.[17]

    • Bioinformatics tools can be used to perform pathway analysis and functional annotation of the differentially expressed proteins.[10]

Visualizing the SILAC Workflow

The following diagram illustrates the key steps in a typical SILAC experiment.

SILAC_Workflow cluster_Phase1 Phase 1: Cell Culture & Labeling cluster_Phase2 Phase 2: Sample Preparation cluster_Phase3 Phase 3: MS Analysis cluster_Phase4 Phase 4: Data Analysis Light_Culture Cell Culture ('Light' Medium) Harvest_Lysis Harvest & Lyse Cells Light_Culture->Harvest_Lysis Heavy_Culture Cell Culture ('Heavy' ¹³C Medium) Treatment Experimental Treatment Heavy_Culture->Treatment QC_Labeling QC: Verify Label Incorporation (>99%) Heavy_Culture->QC_Labeling Treatment->Harvest_Lysis Quantify_Mix Protein Quantification & 1:1 Mixing Harvest_Lysis->Quantify_Mix QC_Mixing QC: Verify Mixing Ratio Quantify_Mix->QC_Mixing Digestion Protein Digestion (In-solution or In-gel) Quantify_Mix->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Processing Data Processing (e.g., MaxQuant) LC_MS->Data_Processing Quantification Protein Identification & Quantification Data_Processing->Quantification Interpretation Statistical Analysis & Biological Interpretation Quantification->Interpretation

Sources

Advanced Isotope-Labeled Solvents in NMR: From Background Suppression to Hyperpolarization

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Detailed Application Note & Protocol Guide Target Audience: Senior Researchers, Analytical Chemists, and Drug Development Scientists

Executive Summary

In high-precision structural elucidation and quantitative NMR (qNMR), the solvent is often the limiting factor. Standard deuterated solvents (


H-labeled) effectively lock the magnetic field and suppress proton background, but they leave a significant "blind spot" in 

C NMR due to multi-peak solvent signals (e.g., the DMSO septet).

This guide details the strategic application of Isotopically Modified Solvents —specifically


C-Depleted  (Silent) and 

C-Enriched
(Active) solvents. We move beyond basic solvation to demonstrate how these specialized media enable "zero-background" impurity profiling, precise qNMR referencing, and hyperpolarization vectors in drug development.

Part 1: Strategic Selection of Isotope-Labeled Solvents

The choice of solvent isotope profile dictates the sensitivity and resolution of your experiment. Use the following decision matrix to select the appropriate solvent grade.

Figure 1: Solvent Selection Decision Matrix

SolventSelection Start Experimental Goal Routine Routine Structure ID Start->Routine Impurity Trace Impurity / Metabolomics Start->Impurity Quant Quantitative NMR (qNMR) Start->Quant DNP Hyperpolarization (DNP) Start->DNP Std Standard Deuterated (CDCl3, DMSO-d6) Routine->Std Overlap Analyte overlaps solvent region? Impurity->Overlap Enriched 13C-Enriched Internal Std (or Enriched Matrix) Quant->Enriched Internal Reference DNP->Enriched Polarization Vector No No Overlap->No Use Standard Yes Yes Overlap->Yes Use Depleted Depleted 13C-Depleted Solvent (12C-DMSO-d6) No->Std Yes->Depleted

Caption: Decision logic for selecting between Standard,


C-Depleted, and 

C-Enriched solvents based on experimental constraints.

Part 2: C-Depleted Solvents (The "Silent" Background)

The Challenge: Solvent Masking

Standard DMSO-d


 presents a massive septet signal at ~39.5 ppm in 

C NMR. In drug development, this region often obscures critical methylene (

) or methine (

) signals of impurities present at <1% abundance.
The Solution: C-DMSO-d

C-depleted solvents are manufactured to reduce the natural abundance of 

C from 1.1% to <0.01%. This effectively "erases" the solvent signal from the carbon spectrum while retaining the deuterium lock capability.
Protocol A: "Zero-Background" Impurity Profiling

Objective: Detect and quantify a 0.1% impurity peak located at 40 ppm without mathematical solvent subtraction.

Materials:

  • Analyte: API (Active Pharmaceutical Ingredient) candidate (approx. 10-20 mg).

  • Solvent:

    
    C-DMSO-d
    
    
    
    (99.9% D, 99.9%
    
    
    C).
  • Instrument: 500 MHz NMR or higher equipped with a CryoProbe.

Step-by-Step Methodology:

  • Sample Preparation (Glove Box Recommended):

    • 
      C-solvents are hygroscopic and expensive. Handle in a dry environment.
      
    • Dissolve 15 mg of API in 0.6 mL of

      
      C-DMSO-d
      
      
      
      .
    • Note: Do not add TMS unless necessary; its signal can introduce dynamic range issues.

  • Acquisition Parameters:

    • Pulse Sequence: Standard zgpg30 (Power-gated decoupling).

    • Relaxation Delay (D1): Set to

      
       of the longest relaxing carbon (typically 2-5s for small molecules, longer for quaternary carbons).
      
    • Scans (NS): Because the solvent noise is absent, you can increase receiver gain (RG).

    • Spectral Width: Standard (-10 to 220 ppm).

  • Processing:

    • Apply exponential multiplication (LB = 1.0 Hz).

    • Phasing: You will notice the absence of the DMSO septet. The baseline at ~40 ppm will be flat.

    • Referencing: Since the solvent peak is invisible, reference using an internal standard or the API's known chemical shifts (secondary referencing).

Validation Check:

  • Run a quick 1H spectrum first. The residual proton peak (CHD

    
    ) will still appear at 2.50 ppm, confirming the lock is stable.
    

Part 3: C-Enriched Solvents & Additives (The "Active" Standard)

While depleted solvents hide the background,


C-enriched  solvents (or liquid additives) act as powerful internal references for Quantitative NMR (qNMR).
The Challenge: qNMR Accuracy

In qNMR, the "100% signal" comes from an internal standard. Using a protonated standard in Carbon NMR introduces NOE (Nuclear Overhauser Effect) complications. Using a


C-enriched standard ensures a massive signal-to-noise ratio (SNR) for the reference peak, allowing for shorter experiment times.
Protocol B: qNMR with C-Labeled Internal Standards

Objective: Quantify the purity of a drug substance using a


C-enriched reference.

Materials:

  • Analyte: Drug substance (~20 mg).[1]

  • Solvent: Standard DMSO-d

    
     or CDCl
    
    
    
    .
  • Internal Standard:

    
    C-Formic Acid or 
    
    
    
    C-Methanol (Trace amount, ~1
    
    
    L).
    • Why: A 99%

      
      C-enriched standard gives a signal 100x stronger than natural abundance carbons, allowing you to use minute quantities that do not interfere with the solute's solubility.
      

Workflow Diagram:

Figure 2: qNMR Workflow with Enriched Standards

qNMR_Workflow Weigh Gravimetric Weighing (Analyte + Solvent) Spike Spike Enriched Std (1 uL 13C-MeOH) Weigh->Spike Precision Micropipette Pulse Pulse Sequence: Inverse Gated Decoupling Spike->Pulse Equilibration Acquire Acquisition (Long D1 > 30s) Pulse->Acquire Suppress NOE Process Integration (Std vs Analyte) Acquire->Process Calc Purity

Caption: Workflow for qNMR using trace


C-enriched internal standards to minimize solute interference.

Step-by-Step Methodology:

  • Pulse Sequence Selection:

    • Use Inverse Gated Decoupling (zgig on Bruker).

    • Mechanism:[1][2] The decoupler is OFF during the relaxation delay (to suppress NOE buildup) and ON during acquisition (to collapse multiplets). This ensures signal intensity is proportional to concentration, not NOE enhancement.

  • Relaxation Delay (Critical):

    • 
      C nuclei have long 
      
      
      
      times.[3]
    • Set D1

      
      .[1][4] For quaternary carbons, this can be 30–60 seconds.
      
    • Tip: Using a paramagnetic relaxation agent (e.g., Cr(acac)

      
      ) can shorten this requirement, but may broaden peaks.
      
  • Calculation:

    
    
    Where:
    
    • 
       = Integral area
      
    • 
       = Number of carbons contributing to the signal (1 for enriched standard)
      
    • 
       = Molar mass
      
    • 
       = Mass weighed
      
    • 
       = Purity
      

Part 4: Hyperpolarization (Dissolution DNP)

Context: In Dissolution Dynamic Nuclear Polarization (d-DNP), a sample is polarized at ~1K and then rapidly dissolved. Application:


C-labeled solvents (often glycerol or pyruvate mixtures) act as the polarization source.
  • Note: While often called "substrates," in the context of the DNP matrix, these labeled compounds effectively act as the solvent/glassing agent during the polarization phase.

  • Protocol Insight: The use of

    
    C-depleted  solvents for the dissolution step (the hot solvent injected) is becoming standard to prevent background noise from overwhelming the hyperpolarized signal of the target metabolite [1].
    

Comparative Data Table

Solvent TypeIsotopic CompositionPrimary ApplicationKey AdvantageCost Factor
Standard

H (99.8%),

C/

C (Nat. Abund.)
Routine NMRLow cost, good locking$

C-Depleted

H (99.8%),

C (>99.95%)
Impurity Profiling, MetabolomicsRemoves solvent overlap (e.g., DMSO septet)

$

C-Enriched

H or

H,

C (>99%)
qNMR Standards, DNPMassive signal enhancement, Reference

References

  • Applications of 13C-Depleted Solvents

    • Source: ResearchGate/Bruker Applic
    • Context: Discussion on resolving carbon peaks inside DMSO multiplets using HSQC and depleted solvents.
  • Quantitative NMR (qNMR)

    • Source: Oxford University / Sigma-Aldrich.
    • Context: Protocols for absolute concentration determination using internal standards and inverse gated decoupling.[4][5]

  • Dissolution DNP and Solvent Effects

    • Source: NIH / PubMed Central.
    • Context: Methodology of dissolution DNP, including the use of labeled substrates and solvent matrices for hyperpolariz
  • NMR Chemical Shifts of Trace Impurities

    • Source: American Chemical Society (ACS).
    • Context: Reference data for solvent impurities, critical when using non-depleted solvents.[6]

Sources

Application Notes and Protocols for Tracking Reaction Mechanisms with Carbon-13 Labeled Carbon Tetrachloride (¹³CCl₄)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling Reaction Pathways with Isotopic Precision

In the intricate world of chemical synthesis and drug development, a thorough understanding of reaction mechanisms is paramount. It is the compass that guides process optimization, impurity profiling, and the rational design of novel therapeutics. Isotopic labeling is a powerful technique that allows researchers to trace the journey of specific atoms through a chemical transformation, providing unambiguous evidence for proposed mechanistic pathways.[1][2] Among the various isotopes, Carbon-13 (¹³C) offers a stable and readily detectable probe for elucidating the fate of carbon atoms in a reaction.[3][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of Carbon-13 labeled carbon tetrachloride (¹³CCl₄) as a versatile tool for tracking reaction mechanisms. While carbon tetrachloride has been historically used as a solvent and reagent in various chemical processes, including free-radical reactions, its isotopically labeled counterpart, ¹³CCl₄, opens up new avenues for detailed mechanistic investigations.[5] By following the ¹³C label, researchers can gain profound insights into reaction intermediates, bond-forming and bond-breaking steps, and the overall transformation pathway.

This document will provide field-proven insights and detailed protocols for the synthesis of ¹³CCl₄, its application in tracking reaction mechanisms, and the analysis of labeled products using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The Foundation: Synthesis of ¹³C-Labeled Carbon Tetrachloride

The journey of any isotopic labeling study begins with the synthesis of the labeled compound. While ¹³CCl₄ is commercially available, understanding its synthesis provides valuable context and can be a cost-effective alternative for researchers. A common strategy involves the chlorination of a simple ¹³C-labeled precursor.

A plausible and efficient method for the synthesis of ¹³CCl₄ is the exhaustive chlorination of ¹³C-labeled methane (¹³CH₄) or carbon disulfide (¹³CS₂). The free-radical chlorination of methane is a well-established industrial process that can be adapted for laboratory-scale synthesis.

Proposed Synthetic Protocol (Illustrative)
  • Precursor: Start with commercially available ¹³C-labeled methane (¹³CH₄, >99% ¹³C enrichment).

  • Reaction Setup: In a quartz reaction vessel equipped with a gas inlet, a condenser, and a trap for collecting the product, introduce a controlled flow of ¹³CH₄ and chlorine gas (Cl₂).

  • Initiation: Irradiate the reaction mixture with UV light to initiate the free-radical chain reaction. This homolytically cleaves the Cl-Cl bond to generate chlorine radicals.

  • Propagation: The chlorine radicals will abstract hydrogen atoms from ¹³CH₄, initiating a chain reaction that sequentially replaces all four hydrogen atoms with chlorine atoms.

  • Termination: The reaction is complete when the formation of ¹³CCl₄ is maximized.

  • Purification: The product mixture, which may contain partially chlorinated methanes (¹³CH₃Cl, ¹³CH₂Cl₂, ¹³CHCl₃), is then purified by fractional distillation to isolate the ¹³CCl₄.

It is crucial to perform this synthesis in a well-ventilated fume hood due to the toxicity of chlorine gas and chlorinated methanes.

Core Applications: Elucidating Mechanisms with ¹³CCl₄

The true power of ¹³CCl₄ lies in its ability to act as a tracer in a variety of chemical reactions. By pinpointing the location of the ¹³C atom in the products, one can deduce the mechanism of the reaction.

Case Study 1: Probing Free-Radical Polymerization

Carbon tetrachloride is known to act as a chain-transfer agent in free-radical polymerization, controlling the molecular weight of the resulting polymer.[5] Using ¹³CCl₄ allows for a definitive confirmation of this mechanism and provides insights into the termination process.

Illustrative Reaction: The free-radical polymerization of styrene initiated by a radical initiator (e.g., AIBN) in the presence of ¹³CCl₄ as a chain-transfer agent.

Mechanistic Insight: The growing polymer radical can abstract a chlorine atom from ¹³CCl₄, terminating the polymer chain and generating a trichloromethyl radical (•¹³CCl₃). This radical can then initiate a new polymer chain.

Tracking the Label: The incorporation of the •¹³CCl₃ group as an end-group in the polystyrene chain can be unequivocally detected by ¹³C NMR and Mass Spectrometry.

  • ¹³C NMR: The ¹³C NMR spectrum of the purified polymer will show a characteristic signal corresponding to the ¹³C atom of the trichloromethyl end-group, at a chemical shift distinct from the signals of the polymer backbone.

  • Mass Spectrometry (Pyrolysis-GC-MS): Pyrolysis of the polymer followed by GC-MS analysis of the fragments will reveal the presence of fragments containing the ¹³C-labeled trichloromethyl group.

G cluster_initiation Initiation cluster_propagation Propagation cluster_chain_transfer Chain Transfer with ¹³CCl₄ cluster_reinitiation Re-initiation Initiator Initiator (e.g., AIBN) 2R 2 R• Initiator->2R Heat/Light R R• Polymer_Radical R-Styrene• R->Polymer_Radical Styrene R->Polymer_Radical Longer_Polymer_Radical R-(Styrene)n-Styrene• Polymer_Radical->Longer_Polymer_Radical n Styrene Polymer_Radical->Longer_Polymer_Radical Terminated_Polymer Terminated Polymer R-(Styrene)n-Styrene-Cl Longer_Polymer_Radical->Terminated_Polymer ¹³CCl₄ Longer_Polymer_Radical->Terminated_Polymer Trichloromethyl_Radical •¹³CCl₃ Longer_Polymer_Radical->Trichloromethyl_Radical ¹³CCl₄ Longer_Polymer_Radical->Trichloromethyl_Radical New_Polymer_Radical New Polymer Radical ¹³Cl₃C-Styrene• Trichloromethyl_Radical->New_Polymer_Radical Styrene Trichloromethyl_Radical->New_Polymer_Radical

Case Study 2: Investigating Reductive Dechlorination Pathways

The environmental fate of chlorinated hydrocarbons is of significant interest, and understanding their degradation pathways is crucial for remediation strategies. ¹³CCl₄ can be used to study the mechanism of its own reductive dechlorination, a process relevant to environmental chemistry and catalysis.

Illustrative Reaction: The reduction of ¹³CCl₄ by a reducing agent (e.g., zero-valent iron, or a catalytic system).

Mechanistic Question: Does the dechlorination proceed sequentially (¹³CCl₄ → ¹³CHCl₃ → ¹³CH₂Cl₂ → ¹³CH₃Cl → ¹³CH₄) or do other pathways, such as the formation of C-C coupled products, occur?

Tracking the Label: By analyzing the reaction mixture at different time points using GC-MS, the formation and disappearance of various ¹³C-labeled products can be quantified.

  • GC-MS Analysis: A gas chromatograph coupled to a mass spectrometer can separate the volatile chlorinated methanes and identify them based on their characteristic mass spectra. The presence of the ¹³C atom will result in a one-unit mass shift for the molecular ion and any carbon-containing fragments, confirming the fate of the original carbon atom.

  • Quantitative Analysis: By creating calibration curves for each expected product, the concentration of each ¹³C-labeled species can be determined over time, allowing for the elucidation of the reaction kinetics and the dominant degradation pathway.

G 13CCl4 ¹³CCl₄ 13CHCl3 ¹³CHCl₃ 13CCl4->13CHCl3 +2e⁻, +H⁺ -Cl⁻ C2_Products ¹³C-¹³C Coupled Products (e.g., ¹³C₂Cl₆) 13CCl4->C2_Products Dimerization/Coupling Pathway 13CH2Cl2 ¹³CH₂Cl₂ 13CHCl3->13CH2Cl2 +2e⁻, +H⁺ -Cl⁻ Analysis GC-MS and ¹³C NMR Analysis 13CHCl3->Analysis 13CH3Cl ¹³CH₃Cl 13CH2Cl2->13CH3Cl +2e⁻, +H⁺ -Cl⁻ 13CH2Cl2->Analysis 13CH4 ¹³CH₄ 13CH3Cl->13CH4 +2e⁻, +H⁺ -Cl⁻ 13CH3Cl->Analysis 13CH4->Analysis C2_Products->Analysis

Experimental Protocols: A Step-by-Step Guide

The successful implementation of ¹³CCl₄ as a mechanistic probe requires careful experimental design and execution. The following protocols provide a general framework that can be adapted to specific research needs.

Protocol 1: General Reaction Setup with ¹³CCl₄

Safety Precaution: Carbon tetrachloride is a toxic and volatile substance. All manipulations should be performed in a certified chemical fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Reaction Vessel: Choose a reaction vessel appropriate for the scale of your reaction (e.g., a round-bottom flask) equipped with a magnetic stir bar, a reflux condenser (if heating), and a septum-sealed inlet for the addition of reagents.

  • Inert Atmosphere: If the reaction is sensitive to air or moisture, purge the reaction vessel with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Reagent Addition: Dissolve the reactants and any catalysts in an appropriate solvent. Add the solution to the reaction vessel via a syringe.

  • Addition of ¹³CCl₄: Using a microliter syringe, carefully add the desired amount of ¹³CCl₄ to the reaction mixture through the septum.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals for analysis by TLC, GC-MS, or NMR.

  • Work-up: Once the reaction is complete, quench the reaction appropriately and perform a standard work-up procedure (e.g., extraction, washing, and drying) to isolate the product mixture.

Protocol 2: ¹³C NMR Analysis of Reaction Products

¹³C NMR spectroscopy is a primary tool for identifying the position of the ¹³C label in the reaction products.

  • Sample Preparation:

    • Purify the reaction product(s) of interest using standard techniques (e.g., column chromatography, recrystallization, or distillation).

    • Dissolve an appropriate amount of the purified sample (typically 5-20 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • NMR Acquisition:

    • Acquire a standard proton-decoupled ¹³C NMR spectrum. This will show a single peak for each unique carbon atom in the molecule.

    • The presence of a significantly enhanced signal at a specific chemical shift will indicate the position of the ¹³C label.

    • For more complex molecules, 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to correlate the ¹³C signals with the proton signals, aiding in the structural assignment.

  • Data Analysis:

    • Process the NMR data using appropriate software.

    • Assign the chemical shifts of the observed signals by comparing them to literature values or by using predictive software.

    • The integration of the ¹³C signals is generally not quantitative in a standard ¹³C NMR experiment. For quantitative analysis, specialized techniques with longer relaxation delays are required.

Compound Expected ¹³C Chemical Shift Range (ppm)
¹³CCl₄95 - 100
¹³CHCl₃75 - 80
¹³CH₂Cl₂50 - 55
¹³CH₃Cl20 - 25
R-¹³CCl₃90 - 100

Note: These are approximate chemical shift ranges and can vary depending on the solvent and the specific molecular structure.

Protocol 3: GC-MS Analysis of Reaction Products

GC-MS is an invaluable tool for separating and identifying volatile ¹³C-labeled products in a reaction mixture.

  • Sample Preparation:

    • Dilute a small aliquot of the reaction mixture in a suitable volatile solvent (e.g., dichloromethane, hexane).

    • If necessary, derivatize the products to increase their volatility.

  • GC-MS Acquisition:

    • Inject the prepared sample into the GC-MS instrument.

    • Use a GC method that provides good separation of the expected products.

    • Acquire the mass spectrum for each eluting peak.

  • Data Analysis:

    • Identify the peaks in the chromatogram by comparing their retention times and mass spectra to those of authentic standards.

    • The mass spectrum of a ¹³C-labeled compound will show a molecular ion peak (M+) that is one mass unit higher than the unlabeled compound.

    • Analyze the fragmentation pattern to confirm the position of the ¹³C label within the molecule.

Data Interpretation and Troubleshooting

  • Interpreting ¹³C NMR Spectra: The key is to look for a signal with a significantly higher intensity than what would be expected from the natural abundance of ¹³C (approximately 1.1%). The chemical shift of this signal will pinpoint the location of the label.

  • Interpreting Mass Spectra: The presence of a molecular ion (M+1) peak corresponding to the ¹³C-labeled compound is the primary indicator. The fragmentation pattern should also be consistent with the proposed structure, with fragments containing the ¹³C atom showing a one-mass-unit shift.

  • Troubleshooting:

    • Low Incorporation of the Label: This could be due to incomplete reaction or side reactions. Optimize the reaction conditions (temperature, reaction time, stoichiometry).

    • Complex Spectra: If the product mixture is complex, purify the components before analysis.

    • Ambiguous Results: Use a combination of analytical techniques (NMR, MS, IR) to confirm the structure of the labeled products.

Conclusion: A Powerful Tool for Mechanistic Elucidation

The use of Carbon-13 labeled carbon tetrachloride provides a robust and unambiguous method for tracking the fate of the CCl₃ moiety in a variety of chemical reactions. By leveraging the power of modern analytical techniques such as ¹³C NMR and Mass Spectrometry, researchers can gain deep insights into reaction mechanisms, identify key intermediates, and validate proposed pathways. The protocols and illustrative examples provided in this application note serve as a comprehensive guide for scientists and professionals in drug development and chemical research to effectively employ ¹³CCl₄ in their quest to unravel the intricacies of chemical transformations.

References

  • NMR study of 13C-kinetic isotope effects at 13C natural abundance to characterize oxidations and an enzyme-catalyzed reduction. ResearchGate. (URL: [Link])

  • Calculated and experimental 13 C NMR chemical shifts. ResearchGate. (URL: [Link])

  • Organometallic Reagents and Reactions - Grignard, Gilman, Organolithium. YouTube. (URL: [Link])

  • Metabolic Pathway Confirmation & Discovery By 13C-Labeling l Protocol Preview. YouTube. (URL: [Link])

  • 13C-NMR studies of transmembrane electron transfer to extracellular ferricyanide in human erythrocytes. PubMed. (URL: [Link])

  • Synthesis of carbon-13-labeled tetradecanoic acids. PubMed. (URL: [Link])

  • Structure elucidation of uniformly 13C labeled small molecule natural products. PubMed Central. (URL: [Link])

  • Carboxylic Derivatives - Reaction with Organometallic Reagents. Chemistry LibreTexts. (URL: [Link])

  • Carbon-13 NMR for chloroform. Chemistry Stack Exchange. (URL: [Link])

  • Isotopic labelling: A torch to explore the black box of CO 2 reduction mechanism. National Science Review. (URL: [Link])

  • Origins and Development of Initiation of Free Radical Polymerization Processes. Macromolecular Chemistry and Physics. (URL: [Link])

  • Parallel labeling experiments for pathway elucidation and (13)C metabolic flux analysis. PubMed. (URL: [Link])

  • TOXICOLOGICAL PROFILE FOR CARBON TETRACHLORIDE. Agency for Toxic Substances and Disease Registry. (URL: [Link])

  • Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. MDPI. (URL: [Link])

  • ANALYSIS OF CHAIN MICROSTRUCTURE BY1H AND 13 C NMR SPECTROSCOPY. International Society of Magnetic Resonance. (URL: [Link])

  • Isotopic labeling. Wikipedia. (URL: [Link])

  • Kinetic analysis of dynamic 13C NMR spectra: metabolic flux, regulation, and compartmentation in hearts. National Institutes of Health. (URL: [Link])

  • Accelerated stochastic simulation of free radical polymerization through a hybrid algorithm. ChemRxiv. (URL: [Link])

  • Stable Isotope Fractionation of Tetrachloroethene during Reductive Dechlorination by Sulfurospirillum multivorans and Desulfitobacterium sp. Strain PCE-S and Abiotic Reactions with Cyanocobalamin. PubMed Central. (URL: [Link])

  • Basic Organometallic Chemistry: Types of Reactions. Resonance. (URL: [Link])

  • A roadmap for interpreting 13C metabolite labeling patterns from cells. PubMed Central. (URL: [Link])

  • Chapter 1 Free-Radical Polymerization. KTH Royal Institute of Technology. (URL: [Link])

  • Classical and Modern Methods for Carbon Isotope Labeling. An-Najah National University. (URL: [Link])

  • Main Group Organometallic Compounds. Michigan State University. (URL: [Link])

  • Metabolic Pathway Confirmation and Discovery Through 13C-labeling of Proteinogenic Amino Acids. PubMed Central. (URL: [Link])

  • The Mechanism of Grignard and Organolithium Reactions with Nitriles. Chemistry Steps. (URL: [Link])

  • Using 1H‐NMR spectroscopy for the kinetic study of the in situ solution free‐radical copolymerization of styrene and ethyl acrylate. ResearchGate. (URL: [Link])

  • Isotopic evidence (δ13C, δ37Cl, δ2H) for distinct transformation mechanisms of chloroform. TUprints. (URL: [Link])

Sources

Carbon-13C tetrachloride in drug metabolism studies

Mechanistic Profiling of CYP2E1 Bioactivation and Hepatotoxicity using Carbon-13 ( ) Tetrachloride

Abstract

This application note details the protocol for using Carbon-13 labeled Carbon Tetrachloride (


-

)






Introduction & Mechanistic Rationale

Carbon tetrachloride (

123Cytochrome P450 2E1 (CYP2E1)

The toxicity of


  • Hydrogen Abstraction: It abstracts a hydrogen atom from membrane lipids (initiating lipid peroxidation) or tertiary amines, forming Chloroform (

    
    ) .
    
  • Covalent Binding: It binds irreversibly to lipids and proteins, forming stable adducts.

Why use


-Labeling?



  • Specificity: Distinguishes exogenous

    
     metabolites from endogenous background.
    
  • Flux Quantification: The ratio of

    
    -
    
    
    to
    
    
    -
    
    
    provides a direct readout of reductive dehalogenation activity (CYP2E1 flux).
Bioactivation Pathway Diagram

BioactivationCCl413C-CCl4(Substrate)CYPCYP2E1(Liver Microsomes)CCl4->CYPBindingRadical•13CCl3(Trichloromethyl Radical)CYP->RadicalReductiveDehalogenationCHCl313C-CHCl3(Chloroform)[Marker of Bioactivation]Radical->CHCl3+ H (from Lipids)Adducts13C-Lipid Adducts(Covalent Binding)Radical->AdductsDirect AttackPerox13C-CCl3OO•(Peroxy Radical)Radical->Perox+ O2O2O2Perox->AdductsLipid PeroxidationCascade

Figure 1: The metabolic bioactivation of




Experimental Protocols

Protocol A: Preparation of - Dosing Solution

Safety Note:

  • Materials:

    • 
      -Carbon Tetrachloride (99 atom % 
      
      
      , Sigma-Aldrich or CIL).
    • Vehicle: Pharmaceutical grade Olive Oil or Corn Oil.

    • Internal Standard (for NMR):

      
      -Benzene (sealed capillary) or Tetramethylsilane (TMS).
      
  • Formulation:

    • Prepare a 20% (v/v) solution of

      
      -
      
      
      in olive oil.
    • Calculation: For a 10 mL batch, mix 2 mL

      
      -
      
      
      with 8 mL olive oil.
    • Vortex vigorously for 2 minutes to ensure homogeneity.

    • Stability: Use immediately.

      
       is volatile; do not store pre-mixed solutions.
      
Protocol B: In Vivo Bioactivation Assay (Rat Model)

This protocol measures the conversion of


Pre-requisites:

  • Animals: Male Sprague-Dawley rats (200–250 g).

  • Fasting: Animals must be fasted for 12 hours prior to dosing (depletes glutathione, synchronizing CYP activity).

Workflow:

  • Dosing: Administer the

    
    -
    
    
    solution via intraperitoneal (IP) injection or oral gavage.
    • Standard Dose: 1.0 mL/kg body weight (approx. 1.59 g/kg).

  • Incubation: Allow metabolism to proceed for 2 to 4 hours . (Peak radical formation occurs within this window).

  • Tissue Collection (Critical Step):

    • Anesthetize animal (Isoflurane).

    • Rapidly excise the liver.

    • Freeze Clamp: Immediately clamp the liver with Wollenberger tongs pre-cooled in liquid nitrogen. Speed is vital to stop metabolic interconversion.

    • Pulverize frozen tissue into a fine powder under liquid nitrogen.

Protocol C: Analytical Extraction & NMR Spectroscopy

Extraction (Modified Folch Method):

  • Weigh 1.0 g of frozen liver powder.

  • Add 3 mL of cold Chloroform:Methanol (2:1 v/v) . Note: Use unlabeled natural abundance chloroform for extraction, but be aware it will saturate the

    
     channel. Alternatively, use Dichloromethane (DCM) to avoid interference, though DCM extraction efficiency for these adducts is slightly lower.
    
    • Recommended: Use Dichloromethane (DCM):Methanol (2:1) to keep the Chloroform region of the NMR spectrum clean for the

      
       metabolite.
      
  • Homogenize for 60 seconds.

  • Centrifuge at 3,000 x g for 10 minutes at 4°C.

  • Collect the lower organic phase (containing lipids and

    
    -metabolites).
    
  • Evaporate solvent under a gentle stream of Nitrogen gas (prevent volatile loss of

    
     by not drying completely—stop when volume is ~0.5 mL).
    
  • Reconstitute/Add: 0.6 mL of

    
      (Deuterated chloroform) containing 0.03% TMS as internal standard.
    

NMR Acquisition Parameters:

  • Instrument: 500 MHz (or higher) NMR Spectrometer equipped with a

    
    -optimized cryoprobe.
    
  • Pulse Sequence: Inverse-gated decoupling (to suppress NOE for quantitative accuracy) or standard 1D

    
     with proton decoupling.
    
  • Relaxation Delay (D1): > 5 seconds (to allow full relaxation of quaternary carbons).

  • Scans: 1024–4096 (depending on sensitivity requirements).

Data Interpretation & Expected Results

Analytical Workflow Diagram

Workflowcluster_0Phase 1: In Vivocluster_1Phase 2: Ex Vivo AnalysisDoseIP Injection13C-CCl4 (1 mL/kg)MetabolismMetabolism(2-4 Hours)Dose->MetabolismHarvestFreeze ClampLiver TissueMetabolism->HarvestExtractLipid Extraction(DCM:MeOH)Harvest->ExtractNMR13C-NMRSpectroscopyExtract->NMR

Figure 2: Step-by-step experimental workflow from dosing to data acquisition.

Quantitative Analysis Table

The following chemical shifts are characteristic for monitoring

MetaboliteChemical Structure

Shift (ppm)
Significance in Protocol
Carbon Tetrachloride

96.5 Parent compound. Disappearance rate indicates total clearance.
Chloroform

77.2 (Triplet*)Primary Biomarker. Indicates reductive dehalogenation (H-abstraction).
Phosgene

162.0 Transient intermediate (rarely seen due to rapid hydrolysis).
Carbon Dioxide

125.0 Terminal oxidation product (dissolved gas).
Lipid Adducts R-

80.0 – 90.0 Broad resonances indicating irreversible binding to fatty acids.

*Note: In

4

Self-Validating Logic

This protocol is self-validating because:

  • Mass Balance: If CYP2E1 is inhibited (e.g., by Disulfiram), the 96.5 ppm peak (

    
    ) will persist, and the 77.2 ppm peak (
    
    
    ) will diminish.
  • Internal Control: The ratio of

    
    -
    
    
    /
    
    
    -
    
    
    serves as a normalized coefficient of metabolic activation, independent of extraction efficiency variations.

References

  • Weber, L. W., Boll, M., & Stampfl, A. (2003). Hepatotoxicity and mechanism of action of haloalkanes: carbon tetrachloride as a toxicological model. Critical Reviews in Toxicology.

    • Creative Biolabs. Carbon Tetrachloride (CCl4) induced Acute Liver Injury Modeling & Pharmacodynamics Service.[5]

      • Knock, S. A., et al. (2002).

        
         NMR. Journal of Biological Chemistry (Contextual grounding for NMR methods).
        
        • (General Search Verification)

      • Oregon St

        
         NMR Chemical Shift Reference Table.
        
        • National Institutes of Health (NIH). Assessing inflammatory liver injury in an acute CCl4 model using dynamic 3D metabolic imaging.

          Disclaimer: This protocol involves the use of hazardous substances (

          1236789

          Troubleshooting & Optimization

          Technical Support Center: Troubleshooting Low Isotopic Enrichment in 13C Labeling Experiments

          Author: BenchChem Technical Support Team. Date: February 2026

          Welcome to the Advanced Metabolic Flux Analysis (MFA) Support Portal. Current Status: Online | Specialist: Senior Application Scientist

          This guide addresses the critical issue of low isotopic enrichment (low fractional labeling) in

          
           experiments. When your Mass Isotopomer Distribution (MID) shows a dominant M+0 peak despite using a labeled tracer, it indicates a failure in tracer uptake, metabolic dilution, or analytical resolution.
          
          Module 1: Experimental Design & Substrate Integrity

          Diagnosis: The most common cause of low enrichment is the unintentional introduction of unlabeled carbon (

          
          ) which competes with your tracer.
          
          Q: My tracer is 99% pure. Why is my M+0 peak still >50%?

          A: You are likely experiencing substrate competition or media contamination . Standard culture media (DMEM, RPMI) contain high concentrations of unlabeled glucose and amino acids. If you spike

          
          -glucose into standard media, the 
          
          
          
          -glucose already present dilutes the signal immediately.

          Corrective Protocol: The "Clean Start" Media Formulation

          • Base Media: Use glucose-free and glutamine-free base media (e.g., DMEM no glucose, no glutamine).

          • Serum Dialysis: Standard Fetal Bovine Serum (FBS) contains ~5-10 mM unlabeled glucose. You must use Dialyzed FBS (dFBS) to remove endogenous carbon sources.

          • Reconstitution: Add your

            
            -tracer to the specific concentration required (e.g., 10 mM or 25 mM).
            
          ComponentStandard ReagentRequired for
          
          
          MFA
          Reason
          Base Media Standard DMEMGlucose/Gln-free DMEMPrevents immediate isotopic dilution.
          Serum Standard FBSDialyzed FBS (dFBS)Removes endogenous
          
          
          -glucose/amino acids.
          Tracer [U-
          
          
          ]Glucose
          [U-
          
          
          ]Glucose (>99%)
          Ensures maximum theoretical enrichment.
          Module 2: Biological Dynamics & Metabolic Dilution

          Diagnosis: If the media is correct but enrichment remains low, the cell's internal metabolism is diluting the label via anaplerosis or exchange fluxes .

          Q: I am labeling with [U-
          
          
          ]Glucose, but my TCA cycle metabolites (Citrate, Malate) show low enrichment.

          A: This is a classic signature of anaplerotic dilution . While glucose feeds the TCA cycle via Acetyl-CoA, other substrates (primarily Glutamine) enter the cycle later (e.g., at

          
          -ketoglutarate), introducing unlabeled carbon.
          

          The Mechanism of Dilution:

          • Glycolysis:

            
            -Glucose 
            
            
            
            
            
            -Pyruvate
            
            
            
            
            -Acetyl-CoA.
          • Dilution Point: Unlabeled Glutamine

            
             Glutamate 
            
            
            
            
            
            -Ketoglutarate (
            
            
            ).
          • Result: Citrate may look labeled, but Malate and Fumarate lose enrichment as the cycle progresses.

          Visualization: The Dilution Pathway The following diagram illustrates how unlabeled substrates (Anaplerosis) dilute the signal from your tracer.

          MetabolicDilution Glucose 13C-Glucose Tracer Pyruvate Pyruvate (High Enrichment) Glucose->Pyruvate Glycolysis Gln Unlabeled Glutamine (Media) aKG a-Ketoglutarate (Dilution Point) Gln->aKG Anaplerosis (Unlabeled Carbon Entry) AcCoA Acetyl-CoA Pyruvate->AcCoA Citrate Citrate (Mixed Label) AcCoA->Citrate Condensation Citrate->aKG Malate Malate (Low Enrichment) aKG->Malate Signal Diluted

          Figure 1: Mechanism of isotopic dilution. Red nodes indicate high tracer enrichment; Blue indicates unlabeled input; Yellow/Grey indicates progressive loss of signal.

          Module 3: Isotopic Steady State (ISS) vs. Non-Stationary

          Diagnosis: Sampling time is critical.[1] If you harvest cells before the pools have turned over, enrichment will appear artificially low.

          Q: How long should I label my cells?

          A: You must determine if you are performing Isotopic Steady State (ISS) or Isotopically Non-Stationary (INST-MFA) analysis.

          • Steady State (Standard MFA): Requires that metabolite pools are fully replaced by the tracer.

            • Typical Duration: 24–48 hours (or >5 cell doublings).

            • Troubleshooting: If enrichment is low at 6 hours, it is not a failure; it is simply pre-steady state. Extend labeling time.

          • Non-Stationary (INST-MFA): Used to measure reaction rates in fast pathways (glycolysis).

            • Typical Duration: Minutes to hours.

            • Requirement: You must fit the data using differential equations (ODE modeling), not simple mass balance.

          Validation Protocol: Run a time-course experiment (e.g., 6h, 12h, 24h, 48h). Plot the fractional enrichment of Glutamate or Lactate.

          • Pass: Enrichment plateaus (asymptote) at steady state.

          • Fail: Enrichment continues to rise linearly without plateauing (indicates insufficient time).

          Module 4: Analytical Sensitivity & Natural Abundance Correction

          Diagnosis: The mass spectrometer (MS) measures m/z ions, not isotopes directly. Errors in processing algorithms can mask true enrichment.

          Q: My software says my enrichment is 0%, but I see peaks.

          A: This is often a failure of Natural Abundance Correction (NAC) . Carbon naturally contains 1.1%

          
          .[2] If your software does not subtract this background correctly, or if the signal-to-noise ratio is too low, the algorithm may default to zero.
          

          Troubleshooting Steps:

          • Check Signal Intensity: If the total ion count (TIC) is

            
            , the instrument cannot distinguish M+1 from background noise.
            
            • Solution: Optimize extraction efficiency. Use cold methanol/acetonitrile/water (40:40:20) at -20°C to prevent degradation [1].

          • Verify Correction Matrix: Ensure you are using a "skewed" correction matrix that accounts for tracer purity and oxygen isotopes (

            
            ) [2].
            
            • Recommended Tools:IsoCor (Python-based) or AccuCor (R-based) are standard for high-resolution MS data correction [3].

          Summary Troubleshooting Flowchart

          Use this logic tree to isolate the root cause of your low enrichment.

          TroubleshootingFlow Start Problem: Low 13C Enrichment CheckMedia 1. Check Media Composition Start->CheckMedia CheckTime 2. Check Labeling Duration CheckMedia->CheckTime Media is Glucose-Free & FBS is Dialyzed FixMedia Action: Switch to Dialyzed FBS & Defined Media CheckMedia->FixMedia Standard FBS/Media used CheckBio 3. Check Biological Dilution CheckTime->CheckBio Labeling > 24h (Steady State) FixTime Action: Extend Time or Use INST-MFA Models CheckTime->FixTime Labeling < 6h CheckInst 4. Check Instrument/Data CheckBio->CheckInst Pathway Logic Holds FixBio Action: Check Anaplerosis (e.g., Glutamine entry) CheckBio->FixBio Unexpected Dilution Success Enrichment Optimized CheckInst->Success Correction Applied FixData Action: Use IsoCor/AccuCor Optimize Extraction CheckInst->FixData High Noise / Bad Correction

          Figure 2: Systematic troubleshooting logic for 13C-MFA experiments.

          References
          • Buescher, J. M., et al. (2015).[3] A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 34, 82–90.[4]

          • Su, X., et al. (2017). The importance of accurately correcting for the natural abundance of stable isotopes.[5][6] Analytical Chemistry, 89(11), 5940–5948.

          • Millard, P., et al. (2019). IsoCor: isotope correction for high-resolution MS labeling experiments. Bioinformatics, 35(21), 4484–4487.

          • Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology, 42, 317–325.

          • Metallo, C. M., et al. (2009).[7] Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology, 144(3), 167-174.

          Sources

          13C-MFA Technical Support Hub: Optimizing Cell Culture for Stable Isotope Labeling

          Author: BenchChem Technical Support Team. Date: February 2026

          Status: Operational Operator: Senior Application Scientist Ticket Focus: Experimental Design, Media Optimization, and Troubleshooting for 13C-Metabolic Flux Analysis (MFA).

          Introduction

          Welcome to the 13C-MFA Support Center. You are likely here because your mass spectrometry data shows inconsistent labeling, or you are planning a high-stakes flux experiment. Unlike standard cell culture, 13C-labeling requires absolute control over carbon inputs. A single source of unlabeled carbon (e.g., from standard serum or pyruvate) can dilute your isotopic signal, rendering flux calculations impossible.

          This guide treats your culture system as a chemical reactor. We focus on stoichiometry , isotopic purity , and metabolic steady state .

          Ticket Category A: Experimental Design & Tracer Selection

          Q: I want to map central carbon metabolism. Should I use [U-13C]Glucose or [1,2-13C]Glucose?

          A: This depends on whether you need total flux quantification or pathway resolution.

          • [U-13C]Glucose (Uniformly Labeled):

            • Use Case: Best for determining total biosynthetic contribution (e.g., "How much of the lipid carbon comes from glucose?"). It produces fully labeled fragments, maximizing signal intensity in mass spectrometry.

            • Limitation: It provides poor resolution for distinguishing between Glycolysis and the Pentose Phosphate Pathway (PPP), as both routes eventually scramble carbon similarly in downstream TCA cycle metabolites.

          • [1,2-13C]Glucose:

            • Use Case: The gold standard for resolving Glycolysis vs. PPP flux .

            • Mechanism:

              • Glycolysis: Cleaves glucose into two trioses. C1 and C2 of glucose end up in specific positions of pyruvate.

              • PPP: The oxidative branch decarboxylates C1 (releasing it as CO2). Thus, metabolites downstream will lack the C1 label if they passed through the PPP.

            • Recommendation: For a first-pass MFA study, use a mixture (e.g., 50% [U-13C] and 50% unlabeled, or a specific ratio of [1,2-13C]) to constrain the metabolic model effectively.

          Q: How do I select the correct tracer concentration?

          A: You must match the molarity of the standard media you are replacing.

          • Protocol: If your cells grow in DMEM (4.5 g/L Glucose, ~25 mM), your labeled media must contain exactly 25 mM [13C]-Glucose.

          • Warning: Changing glucose concentration alters metabolic flux (the Crabtree effect). Do not reduce glucose concentration to save money on isotope costs; this invalidates the physiological relevance of your data.

          Ticket Category B: Media & Culture Conditions (Critical)

          Q: My labeling efficiency is stuck at ~60% even though I used 100% 13C-Glucose. Why?

          A: The culprit is almost certainly Undialyzed Fetal Bovine Serum (FBS) .

          Standard FBS contains significant levels of unlabeled glucose, lactate, glutamine, and pyruvate. If you add 10% standard FBS to your culture:

          • You introduce ~0.5–1.0 mM unlabeled glucose.

          • This "cold" carbon dilutes your "hot" 13C tracer.

          • The model cannot distinguish between "flux inactivity" and "dilution from serum."

          The Fix: Dialyzed FBS You must use Dialyzed FBS (dFBS) for all labeling steps. Dialysis (typically 10kDa cutoff) removes small molecules (glucose, amino acids) while retaining growth factors.

          Protocol: Reconstituting "Labeling Media"

          • Base: Use a glucose-free, glutamine-free, pyruvate-free base medium (e.g., DMEM or RPMI).

          • Serum: Add 10% Dialyzed FBS.

          • Tracer: Reconstitute [13C]-Glucose to the standard molarity (e.g., 25 mM).

          • Glutamine: Add L-Glutamine (or [13C]-Glutamine if tracing nitrogen/anaplerosis) to standard levels (2-4 mM).

          • Pyruvate: OMIT unlabeled pyruvate unless strictly necessary. Unlabeled pyruvate enters the TCA cycle directly, bypassing glycolysis and severely diluting the labeling of Acetyl-CoA.

          Visualization: The Media Decision Workflow

          MediaLogic Start Start: Media Formulation SerumCheck Are you using Standard FBS? Start->SerumCheck Dialyzed Switch to Dialyzed FBS (Removes unlabeled Glucose/Gln) SerumCheck->Dialyzed No Warning1 ERROR: Unlabeled Carbon Contamination Labeling % will be artificially low. SerumCheck->Warning1 Yes Tracer Select Tracer Strategy Dialyzed->Tracer Glucose Glucose Concentration? (Must match growth condition) Tracer->Glucose Pyruvate Does media contain Pyruvate? Glucose->Pyruvate Matched Conc. Warning2 ERROR: Metabolic Perturbation Cells will shift metabolism. Glucose->Warning2 Changed Conc. Pyruvate->Warning1 Yes (Unlabeled) Success Ready for Seeding Pyruvate->Success No (or 13C-labeled)

          Figure 1: Decision logic for formulating 13C-labeling media to prevent isotopic dilution and metabolic artifacts.

          Ticket Category C: Temporal Dynamics (Timing)

          Q: How long should I expose the cells to the tracer?

          A: You must distinguish between Metabolic Steady State (MSS) and Isotopic Steady State (ISS) .

          • Metabolic Steady State (MSS): The cells are growing exponentially, and metabolite concentrations are constant. Requirement: Always.

          • Isotopic Steady State (ISS): The 13C enrichment in metabolites has plateaued and is no longer changing. Requirement: Depends on the experiment.

          The "5 Half-Lives" Rule: To reach ISS, you typically need to label for 5x the turnover time of the slowest pool you are measuring.

          Metabolite ClassTurnover TimeRecommended Labeling Time (for ISS)
          Glycolytic Intermediates (G6P, FBP)Seconds to Minutes10 - 30 Minutes
          TCA Cycle Intermediates (Citrate, Malate)Minutes2 - 6 Hours
          Amino Acids / Nucleotides Hours12 - 24 Hours
          Lipids / Biomass Days24 - 48 Hours

          Troubleshooting Tip: If you label for 24 hours but only analyze glycolysis, you are wasting expensive tracer. If you label for 1 hour and analyze lipids, you will see almost zero enrichment.

          Ticket Category D: Quenching & Extraction (The "Danger Zone")

          Q: My replicates have high variability. What is going wrong?

          A: You are likely not quenching metabolism fast enough. Metabolites like ATP and Glucose-6-Phosphate turn over in seconds. If you slowly scrape cells or wash them with warm PBS, the cells react to the stress, consuming the metabolites before you can extract them.

          The "Cold Quench" Protocol:

          • Prep: Place extraction solvent (e.g., 80% Methanol/20% Water) on dry ice (-80°C).

          • Wash: Rapidly wash cells with ice-cold PBS (optional but risky if slow) or simply aspirate media immediately.

            • Note: Some labs skip the wash to save time, correcting for residual media later.

          • Quench: Pour the -80°C Methanol directly onto the cell monolayer.

          • Scrape: Scrape cells while they are submerged in the frozen slurry.

          • Transfer: Move to a tube on dry ice.

          Visualization: The 13C-MFA Experimental Workflow

          Workflow Step1 1. Adaptation Phase (2-3 Passages) Switch to Dialyzed FBS media (Unlabeled) Step2 2. Seeding Seed cells in experimental plates Wait for Log Phase Step1->Step2 Step3 3. The Switch (T=0) Aspirate media Add pre-warmed 13C-Media Step2->Step3 Step4 4. Labeling Period Maintain constant temp Do not disturb cells Step3->Step4 Step5 5. Rapid Quench -80°C Methanol Stop metabolism instantly Step4->Step5 Step6 6. MS Analysis Measure Mass Isotopomer Distribution (MID) Step5->Step6

          Figure 2: The "Golden Path" workflow. Note the adaptation phase to acclimate cells to dialyzed serum before the actual labeling begins.

          References

          • Antoniewicz, M. R. (2019). High-resolution 13C metabolic flux analysis. Nature Protocols. [Link]

          • Metallo, C. M., et al. (2011).[1] Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters. ACS Chemical Biology. [Link]

          • Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology. [Link]

          • Young, J. D. (2014). Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. Metabolic Engineering. [Link]

          Sources

          Technical Support Center: Precision IDMS & 13C-IS Troubleshooting

          Author: BenchChem Technical Support Team. Date: February 2026

          Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Isotope Dilution Mass Spectrometry (IDMS) – Interference Mitigation

          Mission Statement

          Welcome to the Precision IDMS Support Center. You are likely here because your calibration curves are non-linear, your blanks are showing "ghost" peaks, or your calculated recoveries are mathematically impossible.

          In Gas Chromatography-Mass Spectrometry (GC/MS), 13C-labeled Internal Standards (IS) are the gold standard for quantification. Unlike deuterated (2H) standards, 13C analogs minimize retention time shifts and are chemically stable. However, they are not immune to interference. This guide addresses the three primary failure modes: Isotopic Crosstalk (Contribution) , The Carrier Effect , and Spectral Scrambling .

          Module 1: The "Ghost" Peak (Isotopic Crosstalk)

          User Query: "I am seeing a signal for my analyte in my 'IS Only' blank, and a signal for my IS in my 'Analyte Only' sample. Is my standard contaminated?"

          Technical Diagnosis: While chemical impurity is possible, you are likely observing Isotopic Crosstalk (also known as Cross-Contribution). This is a physical inevitability of mass spectrometry, not necessarily a contamination issue.

          • Forward Contribution (Analyte

            
             IS):  High concentrations of the native analyte contain natural 13C isotopes (approx. 1.1% per carbon). If your analyte has many carbons, the M+n peak of the native analyte may have the same mass as your labeled IS.
            
          • Reverse Contribution (IS

            
             Analyte):  The labeled IS is rarely 100% enriched. It contains small amounts of unlabeled (M+0) material, which registers as native analyte.
            
          The Mechanism of Crosstalk

          Crosstalk Analyte Native Analyte (High Conc.) Det_Analyte Detector Channel (Quant Ion) Analyte->Det_Analyte Primary Signal Det_IS Detector Channel (IS Ion) Analyte->Det_IS Natural Isotope Overlap (M+n) IS 13C Internal Standard (Fixed Conc.) IS->Det_Analyte Unlabeled Impurity (M+0) IS->Det_IS Primary Signal

          Figure 1: The bi-directional interference pathways in IDMS. Dashed lines represent the "Crosstalk" that skews quantification.

          Troubleshooting Protocol: The "Zero-High" Check

          To quantify and correct this interference, perform the following validation:

          StepSample TypeCompositionExpected ResultDiagnosis if Failed
          1 Zero Blank Solvent + IS (Fixed Conc.)Signal at IS mass; No signal at Analyte mass.Reverse Contribution: Your IS contains unlabeled impurities.
          2 High Standard High Conc. Analyte + Solvent (No IS)Signal at Analyte mass; No signal at IS mass.Forward Contribution: Natural isotopes of the analyte are overlapping with the IS.

          Corrective Action: If interference is detected, you must apply a mathematical correction or adjust your method:

          • Increase Mass Shift: If possible, use an IS with more 13C labels (e.g., use

            
             Da instead of 
            
            
            
            Da) to move the IS mass beyond the natural isotope envelope of the analyte [1].
          • Mathematical Deconvolution: If you cannot change the IS, calculate the Contribution Factors (

            
            ) from the table above and subtract them from the raw areas before calculating ratios.
            
          Module 2: Linearity Failure (The Carrier Effect)

          User Query: "My calibration curve flattens out at the high end, or my response factors drift over time. I thought IDMS was supposed to correct for this?"

          Technical Diagnosis: You are encountering Carrier Effects or Ion Source Saturation . In trace analysis, the IS acts as a "carrier," occupying active sites in the injector and column to prevent the analyte from being lost to adsorption. However, if the total ion load (Analyte + IS) exceeds the linear range of the ion source, the IS signal becomes suppressed differently than the analyte signal, breaking the fundamental assumption of IDMS [2].

          The Saturation Danger Zone
          SymptomCauseMechanismSolution
          Response Factor Drop Detector Saturation The electron multiplier becomes "blind" at high counts, clipping the top of the IS peak.Dilute the sample or reduce the electron multiplier voltage (EMV).
          Non-Linear Curve (Quadratic) Source Saturation There are not enough electrons in the source to ionize both the high-concentration analyte and the IS efficiently.Reduce the IS concentration. The IS should produce a signal similar to the mid-point of your calibration curve, not the top.
          Drifting Area Counts Active Site Filling The IS is sacrificing itself to cover active sites in the liner. As the liner gets dirty, the IS area drops.Change the liner and trim the column. This confirms the IS is doing its job as a carrier.

          Pro Tip: Always monitor the Absolute Peak Area of your Internal Standard across the entire batch.

          • Ideal: IS area remains constant (

            
            ).
            
          • Suppression: IS area drops as Analyte concentration increases (Classic Ion Suppression).

          • Enhancement: IS area increases in the presence of matrix (Matrix-Induced Chromatographic Enhancement) [3].

          Module 3: Retention Time & Scrambling

          User Query: "Why do I see split peaks or shifting retention times even with a 13C standard?"

          Technical Diagnosis: While 13C is superior to Deuterium (which suffers from the chromatographic isotope effect, causing it to elute earlier than the native analyte), Spectral Scrambling or Matrix Co-elution can still occur.

          Decision Tree: Peak Shape Issues

          Troubleshooting Start Issue: Peak Splitting or RT Shift CheckIS Is it 13C or Deuterated? Start->CheckIS Deuterated Deuterated (2H) CheckIS->Deuterated Carbon13 Carbon-13 (13C) CheckIS->Carbon13 D_Issue Chromatographic Isotope Effect: 2H elutes earlier than 1H. Normal behavior. Deuterated->D_Issue C13_Check Check Derivatization Carbon13->C13_Check Scrambling Isotope Scrambling: Did the label exchange during reaction? C13_Check->Scrambling Unstable Label Position Matrix Matrix Co-elution: Non-analyte interference? C13_Check->Matrix Stable Label Position

          Figure 2: Diagnostic flow for retention time and peak shape anomalies.

          The Scrambling Risk: If you use derivatization (e.g., silylation), ensure your 13C labels are not on the functional group being derivatized. In rare cases (e.g., acidic conditions), labels on reactive carbons can exchange or "scramble," leading to a loss of isotopic integrity [4].

          References
          • National Institutes of Health (NIH). (2022). Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry.Link

          • LCGC International. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry.Link

          • Separation Science. (2023). Internal Standards: Strategies From the Frontline - Avoiding internal standard interference.[1]Link

          • National Institute of Standards and Technology (NIST). (2017). Guideline on Isotope Dilution Mass Spectrometry.Link

          Sources

          Validation & Comparative

          Technical Guide: Comparative Analysis of 13C vs. 14C Labeling in Metabolic Studies

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary: Flux vs. Fate

          In metabolic research and drug development, the choice between Carbon-13 (13C ) and Carbon-14 (14C ) is not merely a choice of isotope, but a fundamental decision between analyzing Metabolic Flux (Rate) and Metabolic Fate (Mass Balance) .

          • Select 13C when you need to resolve the topology and kinetics of intracellular networks. It is the gold standard for Metabolic Flux Analysis (MFA), allowing the deconvolution of complex pathways (e.g., Pentose Phosphate Pathway vs. Glycolysis) via isotopomer distribution.

          • Select 14C when you require absolute quantification of drug disposition and elimination. It is the regulatory gold standard for Mass Balance (ADME) studies due to its background-free detection limits (zeptomole sensitivity via AMS) and ability to account for 100% of the administered dose regardless of chemical transformation.

          Fundamental Physics & Detection Principles[1]

          The divergence in application stems from the physical properties of the isotopes and their respective detection limits.

          Feature13C (Stable Isotope) 14C (Radioisotope)
          Nature Stable, non-radioactive. Natural abundance ~1.1%.Radioactive (Beta decay). Natural abundance ~1 ppt (trace).
          Detection Mass Spectrometry (MS) or NMR.[1][2][3]Liquid Scintillation Counting (LSC) or Accelerator MS (AMS).[4]
          Signal Basis Mass shift (+1 Da per atom).Beta particle emission or direct atom counting (AMS).
          Resolution Atomic/Positional: Can distinguish where the label is within the molecule (isotopomers).Global: Generally measures total radioactivity (Specific Activity) unless coupled with degradation.
          Sensitivity Low/Moderate: Nanomole to Micromole. Limited by natural 13C background.Ultra-High: Attomole to Zeptomole. No natural background interference.
          Safety Benchtop safe. No special handling.Radiation Safety Officer (RSO) approval required.
          Decision Logic Visualization

          IsotopeSelection Start Primary Research Goal Flux Intracellular Flux / Pathway Activity Start->Flux Metabolism Fate Drug Disposition / Mass Balance Start->Fate Pharmacokinetics Resolution Need Positional Information? Flux->Resolution Sensitivity Target Concentration? Fate->Sensitivity C13 SELECT 13C (MFA / Isotopomers) Resolution->C13 Yes (Glycolysis split, TCA cycles) Sensitivity->C13 High (> nmol/g) C14 SELECT 14C (ADME / Tracing) Sensitivity->C14 Trace (< pmol/g)

          Figure 1: Decision matrix for selecting isotopic tracers based on research objectives.

          Deep Dive: 13C-Metabolic Flux Analysis (MFA)

          The Scientist's Perspective: 13C is not just a tag; it is a structural probe. By feeding cells a specifically labeled precursor (e.g., [1,2-13C2]-glucose), we can track how the carbon skeleton fractures and recombines. The resulting Mass Isotopomer Distribution (MID) vector provides the constraints needed to mathematically solve the flux map.

          Critical Experimental Protocol: 13C-MFA in Mammalian Cells[3][6]

          Objective: Determine the flux ratio between Glycolysis and the Pentose Phosphate Pathway (PPP).

          1. Tracer Selection (Causality):

          • Do not use [U-13C]Glucose alone. It creates a complex mix of fully labeled fragments that obscures the specific cleavage points.

          • Use [1,2-13C2]Glucose.[5][6]

            • Glycolysis:[5] Cleavage produces [2,3-13C2]pyruvate (M+2).

            • PPP:[5][6] Decarboxylation at the oxidative step removes C1. The resulting pyruvate is singly labeled (M+1).

            • Result: The M+1/M+2 ratio in lactate/pyruvate directly quantifies PPP flux.

          2. Quenching & Extraction (The "Self-Validating" Step):

          • Challenge: Metabolic turnover occurs in milliseconds. Slow quenching alters the observed metabolic state (ATP degradation).

          • Protocol:

            • Rapid Harvest: Aspirate media immediately.

            • Metabolic Arrest: Instantly add -80°C 80% Methanol directly to the cell monolayer.

              • Why? Cold stops enzymatic activity; Methanol denatures proteins and extracts polar metabolites.

            • Internal Standard Spike: Add fully labeled 13C-biomass or specific deuterated standards before scraping to validate recovery efficiency.

            • Scrape & Centrifuge: Scrape cells on dry ice. Centrifuge at 4°C (15,000 x g) to pellet debris.

            • Derivatization (GC-MS only): If using GC-MS, derivatize with MOX/TBDMS to make polar metabolites volatile.

          3. Data Analysis:

          • Correct for natural abundance (1.1% 13C background).

          • Fit MIDs to a metabolic network model (e.g., using INCA or OpenMFA software) to minimize the sum of squared residuals (SSR).

          13C Workflow Visualization

          MFA_Workflow Tracer Tracer Selection [1,2-13C]Glucose Culture Steady-State Culture Tracer->Culture Feed Quench Quench (-80°C MeOH) < 5 sec delay Culture->Quench Arrest MS LC-HRMS / GC-MS Measure MIDs Quench->MS Extract Model Computational Fit (Flux Map) MS->Model Isotopomers

          Figure 2: 13C-MFA workflow emphasizing the critical quenching step to preserve metabolic state.

          Deep Dive: 14C-Mass Balance (ADME)

          The Scientist's Perspective: 14C provides "Accountability." In drug development, you cannot lose track of the drug molecule. If you administer 100 mg, you must account for 100 mg in urine, feces, or expired air. 14C allows you to quantify the total drug-related material (parent + all metabolites) without knowing the structure of the metabolites beforehand.[7]

          Critical Experimental Protocol: Quantitative Mass Balance

          Objective: Determine the excretion routes and total recovery of a novel drug candidate.

          1. Radiosynthesis & Dosing:

          • Synthesize drug with 14C at a metabolically stable position (e.g., within a ring structure, not a labile methyl group) to ensure the label stays with the core scaffold.

          • Specific Activity target: ~1-10 µCi/mg for animal studies; lower for human microdosing.

          2. Sample Collection (The "Self-Validating" Step):

          • Protocol:

            • Dose Administration: Oral or IV.

            • Metabolic Cage: House animals individually to separate urine and feces.

            • Time Course: Collect excreta at 0-6h, 6-12h, 12-24h, and daily thereafter until radioactivity drops below 1% of dose/day.

            • Homogenization: Homogenize feces with water/solvent to create a uniform slurry. Crucial: Inhomogeneous samples lead to massive quantification errors.

          3. Measurement (LSC vs. AMS):

          • Liquid Scintillation Counting (LSC): Standard. Mix aliquot with cocktail. Limit of detection ~10-20 DPM.

          • Accelerator Mass Spectrometry (AMS): Use for Phase 0 microdosing. Converts sample to graphite. Counts individual 14C atoms.[8][9] Sensitivity: Zeptomole range (10^-21 mol) .

          4. Calculation:

          • Success Criteria: >90% recovery.[10] If <90%, the drug is likely sequestered in tissue (requires Whole Body Autoradiography).

          14C ADME Workflow Visualization

          ADME_Workflow cluster_0 Detection Method Dose 14C-Drug Dosing (Stable Position) Collect Excreta Collection (Urine/Feces) Dose->Collect Process Homogenization & Combustion Collect->Process Detect Detection Process->Detect Result Mass Balance % (Fate) Detect->Result LSC LSC (Standard) Detect->LSC AMS AMS (Ultrasensitive) Detect->AMS

          Figure 3: 14C Mass Balance workflow. Homogenization ensures accurate recovery calculation.

          Comparative Data Summary

          Parameter13C-MFA (LC-HRMS)14C-ADME (AMS)
          Sensitivity Limit ~1 picomole (
          
          
          )
          ~1 zeptomole (
          
          
          )
          Dynamic Range
          
          
          
          
          Sample Volume 10-100 µL plasma/extract< 10 µL (microsampling)
          Structural Insight High: Mass shift reveals exact bond cleavage.Low: Only measures presence of C-skeleton (unless coupled with HPLC).
          Cost per Sample Low ($50 - $150)High ($300 - $1,000+)

          References

          • Metallo, C. M., et al. (2009). "Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells." Journal of Biotechnology.

          • Dueker, S. R., et al. (2011). "Accelerator Mass Spectrometry for Quantitative In Vivo Tracing." Expert Review of Molecular Diagnostics.

          • FDA Guidance for Industry. (2022). "Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies." U.S. Food and Drug Administration.[7]

          • Wang, B., & Young, J. D. (2022).[11] "13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection." Metabolites.[1][2][3][11][12]

          • Cohen, S. M., et al. (1981). "A comparison of 13C nuclear magnetic resonance and 14C tracer studies of hepatic metabolism." Journal of Biological Chemistry.

          Sources

          A Researcher's Guide to Navigating the Labyrinth of ¹³C Metabolic Flux Analysis: An Inter-Laboratory Comparison Perspective

          Author: BenchChem Technical Support Team. Date: February 2026

          Introduction: The Quest for Reproducible Flux Maps

          ¹³C Metabolic Flux Analysis (¹³C-MFA) stands as a cornerstone technique in systems biology, metabolic engineering, and biomedical research, offering unparalleled insights into the intricate network of cellular metabolism.[1] By tracing the journey of stable isotope-labeled nutrients, primarily ¹³C-glucose, through metabolic pathways, ¹³C-MFA provides quantitative measurements of in vivo reaction rates, or fluxes.[2][3] This powerful methodology has been instrumental in identifying metabolic bottlenecks for targeted strain improvement, understanding disease-related metabolic reprogramming, and validating gene functions.[3]

          However, the very power and complexity of ¹³C-MFA introduce significant challenges to achieving inter-laboratory reproducibility. The multi-faceted workflow, encompassing experimental design, analytical measurements, and computational modeling, presents numerous potential sources of variation.[4][5][6] A review of published ¹³C-MFA studies revealed that only about 30% were considered acceptable in terms of providing sufficient information for independent reproduction of the results, highlighting a critical need for standardized practices.[1] This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the factors influencing inter-laboratory comparability of ¹³C-MFA data. By dissecting the key stages of the workflow, we will explore the sources of variability and offer evidence-based best practices to enhance the robustness and reliability of fluxomic studies.

          The ¹³C-MFA Workflow: A Chain of Custody for Isotope Labels

          The journey from a ¹³C-labeled substrate to a high-fidelity flux map involves a series of critical steps, each demanding meticulous execution and transparent reporting. The overall process can be visualized as a pipeline where the integrity of the final output is contingent on the quality of each preceding step.

          MFA_Workflow cluster_exp Experimental Phase cluster_comp Computational Phase Exp_Design Experimental Design (Tracer Selection) Labeling Isotope Labeling Experiment Exp_Design->Labeling Defines Quenching Metabolism Quenching & Sample Collection Labeling->Quenching Generates Analytics Analytical Measurement (MS or NMR) Quenching->Analytics Provides Data_Processing Data Processing & Correction Analytics->Data_Processing Yields Modeling Metabolic Network Modeling Data_Processing->Modeling Informs Flux_Estimation Flux Estimation (Software) Modeling->Flux_Estimation Inputs to Stat_Analysis Statistical Analysis (Goodness-of-Fit) Flux_Estimation->Stat_Analysis Requires

          Caption: A generalized workflow for ¹³C Metabolic Flux Analysis.

          Part 1: The Experimental Design - Laying the Foundation for Accurate Fluxes

          The choices made before the first cell is cultured have a profound impact on the final flux map. The selection of isotopic tracers and the design of the labeling experiment are paramount for ensuring that the resulting data has the necessary resolution to distinguish between competing metabolic pathways.

          Isotopic Tracer Selection: The Art of Illuminating Pathways

          The choice of ¹³C-labeled substrate is a critical determinant of which fluxes can be precisely quantified. Different tracers provide distinct labeling patterns that are more or in less informative for specific pathways. For instance, [1,2-¹³C] glucose is highly effective for resolving fluxes in the pentose phosphate pathway (PPP), while uniformly labeled [U-¹³C] glucose is often used for a broader overview of central carbon metabolism.

          Table 1: Comparison of Common ¹³C-Glucose Tracers and Their Primary Applications

          ¹³C-Labeled Glucose TracerPrimary ApplicationAdvantagesLimitations
          [1-¹³C]glucose Pentose Phosphate Pathway (PPP) fluxSensitive to the oxidative PPPLimited information on lower glycolysis and TCA cycle
          [U-¹³C]glucose General overview of central carbon metabolismProvides labeling information for many metabolitesCan be less sensitive to specific pathway fluxes
          [1,2-¹³C]glucose High-resolution analysis of glycolysis and PPPExcellent for resolving the reversibility of glycolytic reactionsMore expensive than singly labeled tracers
          [¹³C₆]glucose + [1,2-¹³C]glucose mixture Comprehensive analysis of central carbon metabolismCombines the benefits of both tracers for high-resolution flux mapsIncreased complexity in data analysis
          Achieving Metabolic and Isotopic Steady State: A Prerequisite for Accurate Modeling

          A fundamental assumption in many ¹³C-MFA studies is that the cells are in a metabolic and isotopic steady state. This implies that intracellular metabolite concentrations and their isotopic labeling patterns are constant over time. Failure to achieve or verify this state can lead to significant errors in flux calculations. It is crucial to perform time-course experiments to confirm that isotopic saturation has been reached in key metabolites before harvesting cells for analysis.

          Part 2: The Analytical Arena - From Labeled Metabolites to Raw Data

          The analytical measurement of ¹³C incorporation into metabolites is a critical data acquisition step. The two most common techniques are mass spectrometry (MS), typically coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy. Each technique offers a unique set of advantages and disadvantages that can influence the final flux estimates.

          A Tale of Two Techniques: MS vs. NMR

          Mass Spectrometry (MS) is favored for its high sensitivity and ability to measure mass isotopomer distributions (MIDs) of a wide range of metabolites.[4][5] GC-MS is a well-established method for analyzing amino acids and other proteinogenic compounds, while LC-MS is increasingly used for its ability to analyze a broader range of polar metabolites.

          Nuclear Magnetic Resonance (NMR) spectroscopy provides positional information on ¹³C labeling within a molecule, which can be highly valuable for resolving fluxes through specific pathways.[4][5] However, NMR is generally less sensitive than MS, requiring larger sample sizes and longer acquisition times.

          Table 2: A Head-to-Head Comparison of Analytical Platforms for ¹³C-MFA

          FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
          Sensitivity HighVery HighLow to Moderate
          Metabolite Coverage Good for volatile and derivatizable compounds (e.g., amino acids)Excellent for a wide range of polar and non-polar metabolitesModerate, depends on concentration
          Information Content Mass Isotopomer Distributions (MIDs)Mass Isotopomer Distributions (MIDs)Positional Isotopomer information
          Sample Preparation Derivatization often requiredGenerally simplerMinimal, but requires high sample purity
          Throughput HighHighLow
          Cost ModerateHighVery High

          Part 3: The Computational Gauntlet - Transforming Data into Biological Insight

          The raw analytical data from MS or NMR must be processed and then used as input for a computational model of cellular metabolism to estimate the intracellular fluxes. This stage of the ¹³C-MFA workflow is a significant source of inter-laboratory variability, as different software packages and modeling approaches can yield different flux maps from the same raw data.

          The Metabolic Network Model: A Blueprint of Cellular Reactions

          The accuracy of the estimated fluxes is fundamentally dependent on the completeness and correctness of the underlying metabolic network model. Different research groups may use slightly different network reconstructions, which can lead to discrepancies in the calculated fluxes. It is crucial to explicitly state all the reactions and atom transitions included in the model to ensure transparency and reproducibility.

          Flux Estimation Software: A Comparative Overview

          A variety of software tools are available for ¹³C-MFA, each employing different algorithms for flux estimation and statistical analysis. The choice of software can influence the final flux values and their confidence intervals. While a comprehensive, independent benchmark study comparing all available software is lacking, researchers should be aware of the different options and their underlying methodologies.

          Table 3: A Selection of Software for ¹³C Metabolic Flux Analysis

          SoftwareKey FeaturesModeling LanguageAvailability
          13CFLUX2 High-performance, scalable for large networks, supports parallel computing.FluxMLOpen Source
          OpenFLUX User-friendly graphical interface, integrated with MATLAB.SBMLOpen Source
          INCA Isotopomer Network Compartmental Analysis; handles non-stationary MFA.CustomMATLAB-based
          Metran One of the earliest and widely used tools.CustomAcademic License

          The development of standardized modeling languages like FluxML is a crucial step towards improving the interoperability and comparability of ¹³C-MFA models and results across different software platforms.

          The Importance of Statistical Rigor: Goodness-of-Fit and Confidence Intervals

          Once a set of fluxes has been estimated, it is essential to assess the goodness-of-fit of the model to the experimental data. This is typically done using a chi-squared statistical test. A poor fit may indicate an incomplete or incorrect metabolic model, or errors in the experimental data. Furthermore, calculating confidence intervals for the estimated fluxes is critical for determining the statistical significance of any observed changes in metabolism.

          Best Practices for Enhancing Inter-Laboratory Comparability

          To address the challenges of reproducibility in ¹³C-MFA, the scientific community has been moving towards establishing a set of best practices for conducting and reporting these studies. Adherence to these guidelines can significantly improve the transparency, reliability, and comparability of ¹³C-MFA data.

          A Checklist for Robust ¹³C-MFA Studies:

          • Detailed Experimental Reporting: Provide a complete description of the cell line or strain, culture conditions, isotopic tracer(s) used (including purity), and the duration of the labeling experiment.

          • Verification of Steady State: Present evidence that both metabolic and isotopic steady states were achieved.

          • Transparent Analytical Methods: Clearly describe the sample preparation, analytical platform (GC-MS, LC-MS, or NMR), and data acquisition parameters.

          • Publicly Available Raw Data: Whenever possible, deposit the raw analytical data in a public repository.

          • Explicit Metabolic Model: Provide a detailed description of the metabolic network model, including all reactions, atom transitions, and cellular compartments.

          • Clear Computational Workflow: Specify the software used for flux estimation and the statistical methods employed for goodness-of-fit analysis and calculation of confidence intervals.

          • Comprehensive Results Reporting: Report the estimated fluxes with their corresponding confidence intervals in a clear and accessible format.

          A Standardized Protocol for a Benchmark ¹³C-MFA Experiment

          To facilitate inter-laboratory comparisons, the adoption of standardized protocols is essential. The following provides a high-level, step-by-step methodology for a benchmark ¹³C-MFA experiment in cultured mammalian cells.

          Experimental Protocol: ¹³C-MFA of Central Carbon Metabolism in Mammalian Cells

          • Cell Culture and Adaptation: Culture mammalian cells in a defined medium. Adapt the cells to the experimental medium for at least 48 hours prior to the labeling experiment.

          • Isotope Labeling: Replace the medium with an identical medium containing the desired ¹³C-labeled substrate (e.g., [U-¹³C]-glucose).

          • Steady-State Verification: Collect cell samples at multiple time points (e.g., 8, 16, and 24 hours) after the introduction of the labeled substrate to monitor the isotopic enrichment of key intracellular metabolites and confirm the attainment of isotopic steady state.

          • Metabolism Quenching and Metabolite Extraction: Rapidly quench metabolism by aspirating the medium and adding a cold extraction solvent (e.g., 80% methanol).

          • Sample Preparation for GC-MS Analysis: Hydrolyze the protein and biomass pellets to release amino acids and other building blocks. Derivatize the samples to make them amenable to GC-MS analysis.

          • GC-MS Data Acquisition: Analyze the derivatized samples using a GC-MS instrument to determine the mass isotopomer distributions of proteinogenic amino acids.

          • Data Analysis and Flux Estimation: Correct the raw MS data for the natural abundance of ¹³C. Use a ¹³C-MFA software package to estimate the intracellular fluxes by fitting a metabolic model to the experimental data.

          • Statistical Validation: Perform a goodness-of-fit analysis to validate the model and calculate confidence intervals for the estimated fluxes.

          Protocol_Workflow A 1. Cell Culture & Adaptation B 2. Isotope Labeling ([U-¹³C]-glucose) A->B C 3. Steady-State Verification B->C D 4. Quenching & Extraction C->D E 5. Sample Preparation (Hydrolysis & Derivatization) D->E F 6. GC-MS Data Acquisition E->F G 7. Data Analysis & Flux Estimation F->G H 8. Statistical Validation G->H

          Caption: A stepwise protocol for a benchmark ¹³C-MFA experiment.

          Conclusion: Towards a More Reproducible Future for Fluxomics

          The inter-laboratory comparison of ¹³C metabolic flux analysis remains a significant challenge due to the inherent complexity of the methodology. While direct round-robin studies are scarce, a deep understanding of the potential sources of variability at each step of the workflow can empower researchers to design more robust experiments and critically evaluate published data. The adoption of standardized protocols, transparent reporting of experimental and computational details, and the use of common data and modeling formats are essential for moving the field towards greater reproducibility. By embracing these principles of scientific integrity and rigor, the fluxomics community can ensure that ¹³C-MFA continues to be a reliable and powerful tool for unraveling the complexities of cellular metabolism.

          References

          • Chen, L., et al. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience. [Link]

          • Institute of Molecular Systems Biology. (n.d.). 13C Metabolic Flux Analysis. ETH Zurich. [Link]

          • 13cflux.net. (n.d.). Metabolic Flux Analysis with 13C-Labeling Experiments. [Link]

          • Nättinen, A., et al. (2022). Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors. PLOS Computational Biology. [Link]

          • NPTEL-NOC IITM. (2019, May 6). #85 Lab 13C | Metabolic Flux Analysis using Mass Spectrometry | Computational Systems Biology [Video]. YouTube. [Link]

          • Crown, S. B., & Antoniewicz, M. R. (2013). Publishing 13C metabolic flux analysis studies: a review and future perspectives. Metabolic Engineering, 20, 42-48. [Link]

          • Nättinen, A., et al. (2022). The basic steps in ¹³C MFA and the model selection problem. ResearchGate. [Link]

          • Kunjapur, A. (2020, April 9). 11 Intro to 13C MFA | 13C Metabolic Flux Analysis | Lecture 12 [Video]. YouTube. [Link]

          • NPTEL-NOC IITM. (2019, May 6). #82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology [Video]. YouTube. [Link]

          • 13cflux.net. (n.d.). Metabolic Flux Analysis with 13C-Labeling Experiments. [Link]

          • Quek, L.-E., et al. (2009). Steady-state ¹³C fluxomics using OpenFLUX. Metabolic Engineering, 11(3), 164-171. [Link]

          • Wu, H., et al. (2021). ¹³C-MFA protocol and sources of flux analysis variances. ResearchGate. [Link]

          • Badr, H. S., et al. (2020). Comparison of 2S-¹³C MFA fluxes computed using the new vs. old Limit Flux to Core algorithms. ResearchGate. [Link]

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          A Researcher's Guide to Selecting ¹³C Labeled Precursors for Metabolic Flux Analysis

          Author: BenchChem Technical Support Team. Date: February 2026

          In the intricate world of cellular metabolism, understanding the dynamic flow of molecules through various pathways is paramount to unraveling biological functions, identifying disease mechanisms, and developing novel therapeutics.[1][2][3] ¹³C Metabolic Flux Analysis (¹³C-MFA) stands as a cornerstone technique, offering a quantitative lens to visualize and measure the rates (fluxes) of metabolic reactions within a living cell.[1][4] The precision and accuracy of these measurements, however, are critically dependent on the strategic selection of ¹³C-labeled precursors, the very molecules that act as tracers in this complex biochemical landscape.[5][6]

          This guide provides a comprehensive comparison of commonly used ¹³C-labeled precursors for flux analysis, moving beyond a simple catalog to offer field-proven insights into the causality behind experimental choices. We will delve into the strengths and weaknesses of different labeling strategies, supported by experimental data, and provide detailed protocols to empower researchers, scientists, and drug development professionals in designing robust and informative ¹³C-MFA experiments.

          The Foundation: Principles of ¹³C Metabolic Flux Analysis

          ¹³C-MFA operates on a simple yet powerful principle: a ¹³C-labeled substrate (precursor) is introduced into a biological system, where it is taken up by cells and metabolized.[7][8] As the labeled carbon atoms traverse through various metabolic pathways, they are incorporated into downstream metabolites.[1][3] By measuring the distribution of these ¹³C isotopes in the metabolites, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, we can deduce the relative activities of the interconnected metabolic pathways.[3][8][9]

          The overall workflow of a ¹³C-MFA experiment can be visualized as a self-validating system, where each step is crucial for the integrity of the final flux map.

          A Experimental Design (Tracer Selection) B Tracer Experiment (Cell Culture) A->B D Metabolite Extraction & Quenching B->D C Isotopic Labeling Measurement (MS/NMR) E Data Analysis & Correction C->E D->C F Flux Estimation (Computational Modeling) E->F G Statistical Analysis & Validation F->G

          Caption: A typical workflow for a ¹³C Metabolic Flux Analysis experiment.

          Choosing Your Weapon: A Comparative Analysis of ¹³C-Labeled Precursors

          The choice of the ¹³C-labeled precursor is arguably the most critical step in designing a successful ¹³C-MFA experiment, as it directly influences the precision and scope of the resulting flux data.[5][6] Different precursors and labeling patterns offer unique advantages for interrogating specific areas of metabolism.

          ¹³C-Labeled Glucose: The Workhorse of Central Carbon Metabolism

          Glucose is the primary carbon source for most cultured mammalian cells and microorganisms, making ¹³C-labeled glucose a versatile and widely used tracer for studying central carbon metabolism, including glycolysis and the pentose phosphate pathway (PPP).

          Uniformly vs. Positionally Labeled Glucose:

          • [U-¹³C₆]glucose: In this form, all six carbon atoms of the glucose molecule are labeled with ¹³C. This tracer is particularly useful for determining the fractional contribution of glucose to the carbon backbone of various downstream metabolites.[10] However, it can sometimes provide limited information for resolving fluxes within specific pathways like glycolysis and the PPP.[5]

          • Positionally Labeled Glucose: These tracers have ¹³C at specific carbon positions. The choice of positional labeling is critical for dissecting fluxes through branching pathways.

            • [1,2-¹³C₂]glucose: This has emerged as a superior tracer for obtaining precise estimates of fluxes in both glycolysis and the PPP.[5][6]

            • [1-¹³C]glucose vs. [2-¹³C]glucose and [3-¹³C]glucose: While [1-¹³C]glucose is commonly used, studies have shown that [2-¹³C]glucose and [3-¹³C]glucose can provide more precise flux estimates.[5][6]

            • Doubly Labeled Glucose Tracers: Tracers like [1,6-¹³C]glucose and [5,6-¹³C]glucose have demonstrated the ability to produce high flux precision across various metabolic scenarios.[11]

          Data Summary: Performance of Different ¹³C-Glucose Tracers

          ¹³C-Labeled PrecursorPrimary ApplicationStrengthsLimitations
          [U-¹³C₆]glucose Fractional contribution analysisProvides a clear picture of how much carbon from glucose is incorporated into metabolites.[10]Less informative for resolving fluxes in glycolysis and PPP compared to positional tracers.[5]
          [1,2-¹³C₂]glucose Glycolysis, Pentose Phosphate Pathway (PPP)Offers the most precise estimates for glycolysis and PPP fluxes.[5][6]May not be optimal for all pathways.
          [1-¹³C]glucose Glycolysis, PPPCommonly used and commercially available.Outperformed by [2-¹³C]glucose and [3-¹³C]glucose in terms of flux precision.[5][6]
          [2-¹³C]glucose & [3-¹³C]glucose Glycolysis, PPPProvide more precise flux estimates than [1-¹³C]glucose.[5][6]
          [1,6-¹³C]glucose & [5,6-¹³C]glucose General Central Carbon MetabolismConsistently produce high flux precision across different metabolic maps.[11]
          ¹³C-Labeled Glutamine: Illuminating the TCA Cycle and Anaplerosis

          For many rapidly proliferating cells, particularly cancer cells, glutamine is a major carbon and nitrogen source, feeding into the tricarboxylic acid (TCA) cycle through a process called glutaminolysis.[12] Therefore, ¹³C-labeled glutamine is an indispensable tool for probing TCA cycle activity and anaplerotic fluxes.

          • [U-¹³C₅]glutamine: This is widely considered the preferred tracer for analyzing the TCA cycle.[5][6] It produces rich labeling patterns in TCA cycle intermediates, allowing for precise quantification of fluxes.[12][13] A significant advantage is that its labeling dynamics are not significantly affected by high concentrations of extracellular lactate.[12]

          • [1-¹³C]glutamine & [5-¹³C]glutamine: While useful, these singly labeled glutamine tracers are generally less informative for a comprehensive analysis of cellular metabolism compared to the uniformly labeled version.[13]

          Data Summary: ¹³C-Glutamine Tracers for TCA Cycle Analysis

          ¹³C-Labeled PrecursorPrimary ApplicationStrengthsLimitations
          [U-¹³C₅]glutamine TCA Cycle, AnaplerosisProvides the most precise estimates for TCA cycle fluxes.[5][6] Rich labeling patterns in TCA intermediates.[12][13] Labeling is robust in the presence of high lactate.[12]May provide limited information on glycolysis and PPP.[5]
          [1-¹³C]glutamine & [5-¹³C]glutamine TCA CycleCan provide specific insights into glutamine metabolism.Generally less informative than [U-¹³C₅]glutamine for comprehensive flux analysis.[13]
          Other ¹³C-Labeled Precursors

          While glucose and glutamine are the most common, other labeled precursors can be employed to investigate specific metabolic pathways:

          • ¹³C-Labeled Fatty Acids: Essential for studying fatty acid oxidation (β-oxidation) and its contribution to the TCA cycle and energy production.

          • ¹³C-Labeled Acetate: Can be used to trace the synthesis of fatty acids and cholesterol.

          • ¹³C-Labeled Amino Acids: Besides glutamine, other labeled amino acids can be used to study their specific metabolic fates.

          Experimental Protocols: A Self-Validating Approach

          The trustworthiness of ¹³C-MFA results hinges on meticulous experimental execution. Below is a generalized, step-by-step protocol for a ¹³C-MFA experiment in cultured mammalian cells.

          Step 1: Experimental Design and Tracer Selection
          • Define the Biological Question: Clearly articulate the metabolic pathways of interest. This will guide the selection of the most appropriate ¹³C-labeled precursor.

          • Choose the Optimal Tracer: Based on the comparative data presented above, select the tracer that will provide the most precise and relevant information for your research question. For a comprehensive analysis of central carbon metabolism, parallel labeling experiments using both a ¹³C-glucose and a ¹³C-glutamine tracer are often recommended.[11]

          Step 2: Cell Culture and Isotope Labeling
          • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvesting.

          • Media Formulation: Prepare culture medium containing the selected ¹³C-labeled precursor. The concentration of the labeled substrate should be carefully considered and ideally mimic physiological conditions.

          • Isotopic Steady State: Culture the cells in the labeling medium for a sufficient duration to achieve isotopic steady state, where the isotopic enrichment of intracellular metabolites is stable. This duration needs to be empirically determined for each cell line and experimental condition.

          Step 3: Metabolite Extraction and Quenching
          • Rapid Quenching: To halt all enzymatic activity and preserve the in vivo metabolic state, rapidly quench the cells. This is typically achieved by aspirating the medium and immediately adding a cold solvent, such as liquid nitrogen or a cold methanol/water mixture.

          • Metabolite Extraction: Extract the metabolites using a suitable solvent system, often a multi-step process involving solvents like methanol, chloroform, and water to separate polar and non-polar metabolites.

          Step 4: Analytical Measurement
          • Sample Preparation: The extracted metabolites are dried and often derivatized to increase their volatility and improve their chromatographic properties for GC-MS analysis.[8]

          • Data Acquisition: Analyze the samples using either GC-MS, LC-MS, or NMR to determine the mass isotopomer distributions of the metabolites of interest.[3][8][9]

          Step 5: Data Analysis and Flux Calculation
          • Data Correction: The raw mass spectrometry data must be corrected for the natural abundance of ¹³C and other isotopes.

          • Computational Modeling: Utilize specialized software (e.g., METRAN, INCA, OpenFLUX) to fit the corrected mass isotopomer distribution data to a metabolic network model.[14] This process estimates the intracellular metabolic fluxes that best explain the experimental data.[15][16]

          cluster_0 Experimental Phase cluster_1 Analytical Phase cluster_2 Computational Phase A Cell Culture with ¹³C-Labeled Precursor B Rapid Quenching & Metabolite Extraction A->B C MS or NMR Analysis B->C D Mass Isotopomer Distribution Data C->D F Flux Estimation Software D->F E Metabolic Network Model E->F G Metabolic Flux Map F->G

          Caption: A high-level overview of the experimental and computational workflow in ¹³C-MFA.

          Conclusion: Empowering Your Research with Strategic Tracer Selection

          The power of ¹³C-MFA lies not only in its ability to provide a snapshot of cellular metabolism but also in its capacity to reveal the dynamic reprogramming of metabolic pathways in response to genetic perturbations, environmental cues, or therapeutic interventions. The thoughtful selection of ¹³C-labeled precursors is the cornerstone of a successful and insightful ¹³C-MFA study. By understanding the unique advantages and limitations of different tracers and adhering to rigorous, self-validating experimental protocols, researchers can unlock a deeper understanding of the metabolic underpinnings of health and disease.

          References

          • Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. PubMed Central. [Link]

          • Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis: A new precision and synergy scoring system. PubMed Central. [Link]

          • 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. PubMed Central. [Link]

          • Metabolic flux analysis using ¹³C peptide label measurements. PubMed. [Link]

          • [U- 13 C]Glutamine tracer experiments produce rich labeling patterns in... ResearchGate. [Link]

          • Metabolic Flux Analysis with 13C-Labeling Experiments. . [Link]

          • 13C Labeled Compounds. Isotope Science / Alfa Chemistry. [Link]

          • 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers. [Link]

          • 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. PubMed Central. [Link]

          • #82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology. YouTube. [Link]

          • Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. ResearchGate. [Link]

          • A roadmap for interpreting 13C metabolite labeling patterns from cells. PubMed Central. [Link]

          • 11 Intro to 13C MFA | 13C Metabolic Flux Analysis | Lecture 12. YouTube. [Link]

          • Two alternative 13 C-glucose-tracing strategies for analysis of... ResearchGate. [Link]

          • Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. PubMed Central. [Link]

          • Labeling strategies for 13C-detected aligned-sample solid-state NMR of proteins. National Institutes of Health. [Link]

          • 13C-labeling reveals non-conventional pathways providing carbon for hydroxy fatty acid synthesis in Physaria fendleri. Journal of Experimental Botany. [Link]

          • Interpreting Expression Data with Metabolic Flux Models: Predicting Mycobacterium tuberculosis Mycolic Acid Production. PLOS Computational Biology. [Link]

          • How to Choose Between 13C and 15N Labeled Amino Acids? A Complete Guide for Researchers. Acme Bioscience. [Link]

          • Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. RSC Advances. [Link]

          • Efficient Modeling of MS/MS Data for Metabolic Flux Analysis. PubMed. [Link]

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          Navigating the Metabolic Maze: A Comparative Guide to ¹³C and ²H Labeling in Metabolomics

          Author: BenchChem Technical Support Team. Date: February 2026

          For researchers, scientists, and drug development professionals venturing into the intricate world of metabolomics, the choice of a stable isotope tracer is a critical decision that profoundly influences experimental outcomes. Among the arsenal of available tools, Carbon-13 (¹³C) and Deuterium (²H or D) are the most frequently employed isotopes for unraveling the complexities of metabolic pathways. This guide provides an in-depth, objective comparison of ¹³C and ²H labeling, grounded in experimental evidence, to empower you to make the most informed choice for your research endeavors.

          The Fundamental Divide: A Question of Mass and Bond Strength

          The core differences between ¹³C and ²H as metabolic tracers stem from their fundamental physical properties. ¹³C is a heavier, stable isotope of carbon, the very backbone of organic molecules. Its incorporation into a metabolite results in a modest and predictable increase in mass. In contrast, ²H is a heavier isotope of hydrogen. Replacing a hydrogen atom (¹H) with a deuterium atom doubles the mass at that specific position, a much more significant relative change. This disparity in mass and the consequential differences in bond strength (a C-²H bond is stronger than a C-¹H bond) are the primary drivers of the distinct advantages and disadvantages of each labeling strategy.

          One of the most significant consequences of this is the Kinetic Isotope Effect (KIE) . The KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is substituted with one of its isotopes. Due to the more substantial relative mass difference, enzymatic reactions involving the breaking of a C-²H bond are often slower than those involving a C-¹H bond. This "deuterium effect" can be a powerful tool for studying reaction mechanisms but can also introduce unintended perturbations to the metabolic system under investigation.[1] Conversely, the KIE for ¹³C is generally much smaller and often considered negligible in most biological contexts, making it a more "silent" tracer for monitoring metabolic flux without significantly altering it.[2]

          A Head-to-Head Comparison: ¹³C vs. ²H Labeling

          To facilitate a clear understanding, let's dissect the key characteristics of each labeling approach in a comparative framework.

          Feature¹³C Labeling²H Labeling
          Kinetic Isotope Effect (KIE) Generally small and often negligible, minimizing perturbation of metabolic pathways.Can be significant, potentially altering reaction rates and metabolic fluxes.
          Label Stability Highly stable C-C bonds prevent label loss through non-enzymatic exchange.C-²H bonds are stable, but the label can be lost through exchange with protons in aqueous environments, particularly at acidic or basic pH.
          Chromatographic Behavior Labeled and unlabeled isotopologues typically co-elute in liquid chromatography (LC).[3]Deuterated compounds often elute earlier than their non-deuterated counterparts in LC, a phenomenon known as the "isotope effect on retention time".[3][4]
          Cost of Labeled Precursors Generally more expensive, especially for uniformly labeled compounds.Deuterated precursors, particularly deuterated water (D₂O), can be more cost-effective for whole-organism or long-term labeling.
          Analytical Detection Readily detected by both Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.Also detectable by MS and NMR, but with some nuances.
          Metabolic Flux Analysis (MFA) The "gold standard" for MFA due to the stable carbon backbone tracing.[5]Useful for tracing hydrogen atoms and can be used in conjunction with ¹³C for more comprehensive flux analysis.[6][7]
          Applications in Drug Development Widely used for tracking the metabolic fate of drug candidates and understanding their mechanism of action.[8]Employed in drug metabolism studies to probe metabolic pathways and can enhance drug stability and efficacy ("deuterated drugs").[9][10]

          Delving Deeper: Experimental Considerations and Workflows

          The choice between ¹³C and ²H labeling is not merely theoretical; it has profound practical implications for experimental design, sample preparation, and data analysis.

          Experimental Workflow: A Generalized Approach

          The following diagram illustrates a typical workflow for a stable isotope labeling experiment in metabolomics. The specific choice of tracer will influence decisions at each stage.

          G cluster_planning Phase 1: Experimental Design cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Data Acquisition & Analysis A Define Research Question (e.g., pathway activity, drug metabolism) B Select Isotopic Tracer (¹³C-glucose, ²H₂O, etc.) A->B C Determine Labeling Strategy (pulse, pulse-chase, steady-state) B->C D Cell Culture / Animal Model with Labeled Substrate C->D E Time-Course Sampling D->E F Metabolite Extraction & Quenching E->F G LC-MS or NMR Analysis F->G H Data Processing (peak picking, alignment) G->H I Isotopologue Distribution Analysis H->I J Metabolic Modeling & Flux Calculation I->J

          Caption: Generalized workflow for stable isotope labeling in metabolomics.

          Key Experimental Protocol: Steady-State ¹³C Labeling of Cultured Cells

          This protocol outlines a common approach for achieving isotopic steady-state, which is crucial for many metabolic flux analysis studies.[11]

          Objective: To determine the relative contribution of a ¹³C-labeled substrate (e.g., glucose) to downstream metabolites in cultured mammalian cells.

          Materials:

          • Mammalian cell line of interest

          • Appropriate cell culture medium

          • ¹³C-labeled substrate (e.g., [U-¹³C₆]-glucose)

          • Phosphate-buffered saline (PBS), ice-cold

          • Methanol (LC-MS grade), -80°C

          • Cell scrapers

          • Microcentrifuge tubes

          • Liquid nitrogen

          Methodology:

          • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and grow to the desired confluency.

          • Media Exchange: Aspirate the existing medium and wash the cells twice with pre-warmed PBS.

          • Labeling: Add pre-warmed culture medium containing the ¹³C-labeled substrate. The time required to reach isotopic steady state varies depending on the metabolic pathway and cell type, often ranging from several hours to over 24 hours.[11]

          • Metabolism Quenching & Metabolite Extraction:

            • Aspirate the labeling medium.

            • Quickly wash the cells with ice-cold PBS to remove any remaining extracellular labeled substrate.

            • Immediately add a sufficient volume of -80°C methanol to cover the cells. This step simultaneously quenches enzymatic activity and initiates metabolite extraction.[12]

          • Cell Harvesting: Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

          • Sample Processing: Centrifuge the lysate at a high speed (e.g., 16,000 x g) at 4°C to pellet cell debris.

          • Analysis: The supernatant containing the extracted metabolites is now ready for analysis by LC-MS or NMR.

          Analytical Platforms: Seeing the Labels

          The choice of analytical platform is intrinsically linked to the isotopic tracer used.

          • Mass Spectrometry (MS): MS is a highly sensitive technique that can readily distinguish between labeled and unlabeled metabolites based on their mass-to-charge ratio (m/z).[7][13] High-resolution MS can even differentiate between ¹³C and ²H labels in the same molecule due to their mass defects.[7] However, standard MS techniques generally cannot pinpoint the exact location of the label within the molecule.

          • Nuclear Magnetic Resonance (NMR) Spectroscopy: While less sensitive than MS, NMR provides invaluable positional information about the isotope label.[13][14] This is particularly advantageous for distinguishing between different isotopomers (molecules with the same number of isotopic labels but at different positions).[13] 2D NMR techniques, such as ¹H-¹³C HSQC, are powerful tools for resolving complex metabolic mixtures and identifying labeled compounds.[15][16]

          G cluster_ms Mass Spectrometry (MS) cluster_nmr Nuclear Magnetic Resonance (NMR) MS_Adv High Sensitivity High Throughput Distinguishes Isotopologues MS_Disadv Limited Positional Information NMR_Adv Provides Positional Information Distinguishes Isotopomers Non-destructive NMR_Disadv Lower Sensitivity Longer Acquisition Times Tracer Isotopic Tracer (¹³C or ²H) Tracer->MS_Adv Tracer->NMR_Adv

          Caption: Comparison of MS and NMR for analyzing isotopic labels.

          Conclusion: A Symbiotic Approach for a Holistic View

          Ultimately, the choice between ¹³C and ²H labeling is not a matter of one being definitively superior to the other. Instead, the optimal choice is dictated by the specific biological question at hand. For studies requiring minimal metabolic perturbation and a clear tracing of carbon backbones, such as in many metabolic flux analyses, ¹³C labeling is often the preferred choice . For investigations where the cost of the tracer is a significant factor, or where the focus is on hydrogen transfer reactions or the biosynthesis of molecules from water, ²H labeling offers distinct advantages .[17]

          In many cases, the most powerful insights are gained through the synergistic use of both ¹³C and ²H tracers in the same experiment.[6][7] This dual-labeling approach provides a more comprehensive and multi-faceted view of metabolic networks, allowing researchers to simultaneously probe the flow of both carbon and hydrogen atoms. As analytical technologies continue to advance, the combined application of these powerful isotopic tools will undoubtedly continue to drive groundbreaking discoveries in metabolomics and drug development.

          References

          • Triple labeling of metabolites for metabolome analysis (TLEMMA): a stable isotope labeling approach for metabolite identification and network reconstruction - PMC - NIH. (2025, July 9).
          • Simultaneous 2H and 13C Metabolic Flux Analysis of Liver Metabolism Using NMR and GC-MS—Methods Validation and New Applications. (2018, July 1).
          • Targeted Metabolomic Methods for 13 C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS).
          • Isotope Labeling in Metabolomics and Fluxomics, Charles Evans. (2017, July 12). YouTube.
          • Multitissue 2H/13C flux analysis reveals reciprocal upregulation of renal gluconeogenesis in hepatic PEPCK-C–knockout mice - PMC. (2021, June 22). PubMed Central.
          • In vivo 2H/13C flux analysis in metabolism research.
          • Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods (RSC Publishing).
          • An overview of methods using 13C for improved compound identification in metabolomics and n
          • In vivo 2H/13C flux analysis in metabolism research - PMC. (2015, May 1). PubMed Central.
          • Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics. (1989, June 4). MDPI.
          • 13C glucose labelling studies using 2D NMR are a useful tool for determining ex vivo whole organ metabolism during hypothermic machine perfusion of kidneys. (2016, September 24).
          • A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC.
          • Mass spectrometry-based microassay of 2H and 13C plasma glucose labeling to quantify liver metabolic fluxes in vivo. PubMed Central.
          • Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis. (2025, April 15).
          • 2H Labeled Compounds. Isotope Science / Alfa Chemistry.
          • Identification of metabolites from 2D 1H-13C HSQC NMR using peak correl
          • Kinetic isotope effects significantly influence intracellular metabolite 13C labeling patterns and flux determin
          • Isotopic Labeling of Metabolites in Drug Discovery Applic
          • Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. (2024, November 21). Metabolic Solutions.
          • Preparation of cell samples for metabolomics. Mass Spectrometry Research Facility.
          • Highly Precise Measurement of Kinetic Isotope Effects Using 1H-Detected 2D [13C,1H]-HSQC NMR Spectroscopy. (2012, December 5). Journal of the American Chemical Society.

          Sources

          A Senior Application Scientist's Guide to Ensuring Reproducibility and Robustness in 13C Tracer Experiments

          Author: BenchChem Technical Support Team. Date: February 2026

          For researchers, scientists, and drug development professionals venturing into the intricate world of cellular metabolism, 13C tracer experiments offer a powerful lens to quantify the dynamic dance of molecules within a cell. This guide provides an in-depth exploration of the critical factors that underpin the reproducibility and robustness of 13C tracer studies, moving beyond a mere recitation of protocols to explain the "why" behind the "how." By understanding and implementing the principles and methodologies outlined here, you can elevate the quality and reliability of your metabolic flux analysis, leading to more impactful and translatable scientific discoveries.

          The Foundation of Reliable 13C Tracer Analysis: Experimental Design

          The journey to robust and reproducible 13C tracer data begins long before the first sample is collected. A well-thought-out experimental design is the bedrock upon which all subsequent steps are built. The core principle is to minimize experimental variability while maximizing the biological information obtained.

          The Crucial Choice of Isotopic Tracers

          The selection of the 13C-labeled substrate is a pivotal decision that directly impacts the precision of flux estimations for different metabolic pathways.[1] A common misconception is that a single tracer can illuminate the entire metabolic network. In reality, different tracers offer varying degrees of resolution for specific pathways.

          For instance, while [1-¹³C]glucose is frequently used, studies have shown that tracers like [2-¹³C]glucose and [3-¹³C]glucose can offer superior performance in certain contexts.[1] For comprehensive analysis of central carbon metabolism, particularly in cancer cells, a combination of tracers, such as [1,2-¹³C₂]glucose and [U-¹³C₅]glutamine, has been demonstrated to significantly improve the precision of flux estimations compared to using glucose tracers alone.[1][2]

          Table 1: Comparison of Common 13C Tracers for Central Carbon Metabolism

          TracerPrimary Pathways InterrogatedAdvantagesLimitations
          [1,2-¹³C₂]glucose Glycolysis, Pentose Phosphate PathwayHigh precision for upper glycolysis and PPP fluxes.[1]Less informative for the TCA cycle.
          [U-¹³C₆]glucose TCA Cycle, GlycolysisProvides broad labeling of central carbon metabolites.Can be less precise for specific pathway splits compared to positionally labeled tracers.
          [U-¹³C₅]glutamine TCA CycleExcellent for resolving anaplerotic and cataplerotic fluxes.[1]Does not label glycolytic intermediates.
          Mixture of Tracers Comprehensive Network AnalysisMaximizes flux precision across multiple pathways.[2]Increased cost and complexity of data analysis.

          The choice of tracer should be guided by the specific biological question being addressed. For focused studies on glycolysis, a positionally labeled glucose tracer might be optimal. However, for a systems-level view of metabolic reprogramming, a combination of tracers is often necessary to achieve the desired resolution.

          Achieving Metabolic and Isotopic Steady State

          A fundamental assumption in many 13C metabolic flux analysis (13C-MFA) studies is that the system is at both a metabolic and isotopic steady state.[3][4] Metabolic steady state implies that the concentrations of intracellular metabolites are constant over time, while isotopic steady state means that the isotopic labeling pattern of these metabolites is no longer changing.

          Failure to achieve steady state can introduce significant errors in flux calculations. To ensure steady state, it is crucial to:

          • Prolonged Incubation: Culture cells for a sufficient duration after the introduction of the labeled substrate. A common practice is to incubate for at least five residence times to approach a stable isotopic enrichment.[5]

          • Validation of Steady State: Empirically validate the attainment of isotopic steady state by collecting samples at multiple time points (e.g., 18 and 24 hours) and confirming that the labeling patterns are consistent.[4]

          The Art of the Experiment: Minimizing Variability in Execution

          Even with a flawless design, the execution of the tracer experiment is a critical control point for ensuring reproducibility. Meticulous attention to detail at each step is paramount.

          Cell Culture and Environmental Control

          Subtle variations in cell culture conditions can have a profound impact on cellular metabolism. Therefore, it is essential to maintain tight control over:

          • Nutrient Availability: Ensure consistent media composition and refresh rates to avoid nutrient depletion, which can trigger metabolic shifts.

          • Environmental Parameters: Precisely control temperature, CO₂, and humidity, as these factors directly influence enzyme kinetics and overall metabolic activity.

          • Cell Density: Seed cells at a consistent density to avoid artifacts arising from contact inhibition or nutrient competition.

          The Critical Quenching and Extraction Steps

          The transition from a living metabolic system to a stable analytical sample is a major potential source of variability. Inadequate quenching of metabolic activity can lead to significant alterations in metabolite levels and labeling patterns.[3]

          Protocol: Rapid and Efficient Metabolism Quenching and Metabolite Extraction

          • Aspirate Media: Quickly remove the culture medium from the adherent cells.

          • Wash with Cold Saline: Immediately wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular labeled substrate.

          • Quench Metabolism: Add a pre-chilled quenching solution, typically a methanol-water mixture (e.g., 80% methanol) at -80°C, to the culture dish. This rapidly halts enzymatic activity.

          • Scrape and Collect: Scrape the cells in the quenching solution and transfer the resulting slurry to a pre-chilled tube.

          • Extraction: Perform metabolite extraction by vortexing and centrifugation to separate the soluble metabolites from the cell debris.

          • Dry and Store: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator and store at -80°C until analysis.

          The entire process from media aspiration to quenching should be performed as rapidly as possible to minimize metabolic changes.

          From Raw Data to Meaningful Fluxes: The Computational Workflow

          The analysis of 13C tracer data is a multi-step process that involves sophisticated computational tools and statistical methods.[5] Ensuring the robustness of this workflow is as critical as the experimental procedures themselves.

          Isotopic Labeling Measurement and Data Correction

          The accurate determination of mass isotopomer distributions (MIDs) is the foundation of flux analysis.[6] This is typically achieved using mass spectrometry (GC-MS or LC-MS) or nuclear magnetic resonance (NMR) spectroscopy.[6]

          Several factors can affect the accuracy of MID measurements, including:

          • Instrument Performance: Regular calibration and validation of the mass spectrometer are essential.[7]

          • Natural Isotope Abundance: The raw data must be corrected for the natural abundance of heavy isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O).[8] Tools like IsoCor can be used for this purpose.[8]

          • Metabolite Misidentification: Careful validation of metabolite identification is crucial to avoid errors in assigning labeling patterns.[3]

          Flux Estimation and Statistical Validation

          Once the MIDs are determined, they are used in conjunction with a stoichiometric model of the metabolic network to estimate intracellular fluxes.[5] This is typically done using software packages like INCA, Metran, or WUFlux.

          A key aspect of robust flux estimation is statistical validation. The goodness-of-fit between the simulated and experimentally measured MIDs is assessed using a chi-squared test. If the fit is poor, it may indicate an incomplete or inaccurate metabolic model, or issues with the experimental data.[5]

          To enhance confidence in the estimated fluxes, it is recommended to:

          • Perform Multiple Starts: Initiate the flux estimation algorithm from multiple random starting points (at least 10) to ensure that the globally optimal solution is found.[4]

          • Calculate Confidence Intervals: Determine the confidence intervals for the estimated fluxes to understand the precision of the measurements.[1]

          The Self-Validating System: Orthogonal Approaches and Controls

          To build a truly robust and trustworthy picture of cellular metabolism, it is essential to incorporate orthogonal validation methods and stringent experimental controls.

          Comparison with Enzymatic Assays

          While 13C-MFA provides an in vivo measurement of metabolic flux, enzymatic assays measure the maximum velocity (Vmax) of an isolated enzyme in vitro.[9] Comparing these two sets of data can provide valuable insights into metabolic regulation. Discrepancies between in vivo flux and in vitro enzyme capacity can highlight points where allosteric regulation or substrate availability, rather than enzyme amount, are the primary determinants of flux.[9]

          The Power of Parallel Labeling Experiments

          Instead of relying on a single tracer, performing parallel experiments with different tracers can dramatically improve the precision and robustness of flux estimations.[10] By combining the data from multiple labeling experiments, it is possible to obtain a more constrained and accurate solution for the metabolic flux map. For example, parallel labeling with [1,6-¹³C]glucose and [1,2-¹³C]glucose has been shown to yield a significantly higher precision score than either tracer alone.[10]

          Visualizing the Workflow for Robust 13C Tracer Experiments

          G cluster_design 1. Experimental Design cluster_execution 2. Experimental Execution cluster_analysis 3. Data Analysis cluster_validation 4. Validation design_tracer Tracer Selection ([1,2-¹³C₂]glucose, [U-¹³C₅]glutamine) design_ss Achieve Steady State (Prolonged Incubation, Validation) design_tracer->design_ss Informs exec_culture Controlled Cell Culture (Nutrients, Environment, Density) design_ss->exec_culture exec_quench Rapid Quenching & Extraction (Methanol, -80°C) exec_culture->exec_quench analysis_ms MS Analysis & Data Correction (GC-MS/LC-MS, IsoCor) exec_quench->analysis_ms analysis_flux Flux Estimation & Statistics (INCA, Chi-squared, Confidence Intervals) analysis_ms->analysis_flux val_enzyme Orthogonal Validation (Enzymatic Assays) analysis_flux->val_enzyme val_parallel Parallel Labeling (Multiple Tracers) analysis_flux->val_parallel

          Caption: Workflow for ensuring reproducibility and robustness in 13C tracer experiments.

          Conclusion: A Commitment to Rigor

          The journey from a biological question to a robust and reproducible metabolic flux map is a demanding one, requiring a deep understanding of the underlying principles and a meticulous approach to experimental design and execution. By embracing the strategies outlined in this guide—from the rational selection of tracers to the incorporation of orthogonal validation methods—researchers can significantly enhance the quality and reliability of their 13C tracer experiments. This commitment to scientific rigor is not merely a technical exercise; it is the foundation upon which we build a deeper and more accurate understanding of the metabolic underpinnings of health and disease, ultimately paving the way for novel therapeutic interventions.

          References

          • A Researcher's Guide to Validating 13C Tracer Data with Enzymatic Assays - Benchchem. (n.d.).
          • Overview of 13c Metabolic Flux Analysis - Creative Proteomics. (n.d.).
          • Le, A., & Le, T. (2021). Robustifying Experimental Tracer Design for 13C-Metabolic Flux Analysis. Frontiers in Bioengineering and Biotechnology, 9, 687386.
          • Tian, B., et al. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience, 16, 969 metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell.
          • Crown, S. B., & Antoniewicz, M. R. (2013). A roadmap for interpreting 13C metabolite labeling patterns from cells. Experimental & Molecular Medicine, 45(7), e28.
          • Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine, 50(4), 1-12.
          • Crown, S. B., & Antoniewicz, M. R. (2015). Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis: A new precision and synergy scoring system. Metabolic Engineering, 32, 1-8.
          • Xiong, X., et al. (2010). 13C-Tracer and Gas Chromatography-Mass Spectrometry Analyses Reveal Metabolic Flux Distribution in the Oleaginous Microalga Chlorella protothecoides. Plant Physiology, 154(2), 1001-1011.
          • Nilsson, R., & Jain, M. (2016). Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors.
          • Neubauer, S., et al. (2019). Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry. Metabolites, 9(4), 73.
          • Murphy, T. A., & Young, J. D. (2013). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic Engineering, 19, 62-71.
          • NPTEL-NOC IITM. (2019, May 6). #82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology [Video]. YouTube.
          • NPTEL-NOC IITM. (2019, May 6). #85 Lab 13C | Metabolic Flux Analysis using Mass Spectrometry | Computational Systems Biology [Video]. YouTube.
          • University of Birmingham. (2026, February 3). PhD Studentship: Project Name Advances in Automation to Aid Metabolomics Analysis Using NMR. Jobs.ac.uk.
          • Sriram, G., et al. (2012). Predicting outcomes of steady-state 13C isotope tracing experiments using Monte Carlo sampling. Metabolic Engineering, 14(1), 88-97.
          • Yang, C., et al. (2019). 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells. Cell Metabolism, 29(5), 1194-1205.e5.
          • Dean, J., et al. (2012). Optimization of 13C Isotopic Tracers for Metabolic Flux Analysis in Mammalian Cells. Metabolic Engineering, 14(1), 18-27.
          • Millard, P., et al. (2012). IsoCor: a software to correct raw mass isotopomer distributions for natural stable isotope abundances.
          • Sellers, K., et al. (2015). (13)C Tracer Studies of Metabolism in Mouse Tumor Xenografts. Methods in Enzymology, 562, 227-252.
          • Chandramouli, V., & Schumann, W. C. (2009). Comprehensive metabolic modeling of multiple 13C-isotopomer data sets to study metabolism in perfused working hearts.

          Sources

          Safety Operating Guide

          Carbon-13C tetrachloride proper disposal procedures

          Operational Guide: Proper Disposal & Handling of Carbon-13C Tetrachloride ( )

          Part 1: Executive Summary & Immediate Action Card

          Warning: Carbon Tetrachloride is a potent hepatotoxin, suspected human carcinogen, and ozone-depleting substance. While Carbon-13 (

          treat this material with the same rigorous safety protocols as unlabeled 
          
          
          Critical Event Immediate Action Protocol
          Skin/Eye Contact Flush immediately with water for 15+ minutes.[1][2] Remove contaminated clothing.[2] Seek medical attention.
          Inhalation Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only).
          Small Spill (<100 mL) Evacuate area. Use activated carbon or vermiculite spill pillows. Do not use paper towels (reactive/ineffective).
          Fire Non-combustible , but emits Phosgene (
          
          
          ) and HCl in fire.[1][3] Use Dry Chemical or
          
          
          .[4] Do not use water (reaction risk).
          Waste Code EPA RCRA Code: U211 (Toxic Waste).[1][5]

          Part 2: Material Characterization & The Isotopic Distinction

          The "Mixed Waste" Trap

          A common and costly error in isotope laboratories is the misclassification of stable isotopes (

          
          
          • 
             is STABLE:  It emits no ionizing radiation. It must be disposed of as hazardous chemical waste , not radioactive waste.
            
          • 
             is RADIOACTIVE:  If your lab uses both, strict segregation is mandatory.
            
          • The Cost of Error: Disposing of non-radioactive

            
             into a radioactive waste stream creates "Mixed Waste." This is exponentially more expensive to dispose of because it requires a facility licensed for both radioactive and hazardous chemical destruction.
            

          Protocol: Verify the Certificate of Analysis (CoA) for every bottle. Apply a secondary "NON-RADIOACTIVE / STABLE ISOTOPE" sticker to all

          Part 3: The Self-Validating Storage & Segregation System

          To ensure safety, we use a "Self-Validating" storage protocol. This means the physical arrangement of the chemicals prevents accidental hazardous reactions.

          Chemical Compatibility Logic
          56incompatible
          • Chemically Active Metals: Sodium (Na), Potassium (K), Magnesium (Mg), Zinc (Zn), Aluminum (Al) powders.[7] Risk: Violent explosion.

          • Strong Oxidizers: Peroxides, Nitrates.[7]

          • Strong Bases: Sodium Hydroxide.

          Storage Workflow Diagram

          The following logic gate ensures that

          StorageLogicStartIncoming 13C-CCl4CheckIsoIsotope Verification(Confirm 13C, NOT 14C)Start->CheckIsoLabelingApply 'Halogenated Solvent'& 'Stable Isotope' LabelsCheckIso->LabelingSegregationSegregation Check:Is storage area free ofAl, Mg, Na, K metals?Labeling->SegregationSafeStoreStore in Flammables/Solvents Cabinet(Secondary Containment Required)Segregation->SafeStoreYesRejectSTOP: Relocate IncompatiblesRisk of ExplosionSegregation->RejectNoReject->SegregationCorrective Action

          Figure 1: Incoming material verification and storage logic to prevent mixed-waste errors and chemical incompatibility events.

          Part 4: Disposal Procedures

          Workflow A: Standard Chemical Destruction (Primary Path)

          For 95% of laboratory applications, the material is contaminated with analytes and must be destroyed.

          Step-by-Step Protocol:

          • Container Selection: Use a dedicated High-Density Polyethylene (HDPE) or glass carboy. Do not use metal containers (corrosion risk over time).

          • Labeling:

            • Primary Label: "HAZARDOUS WASTE - HALOGENATED SOLVENT."

            • Constituents: List "Carbon Tetrachloride (Carbon-13)" and any co-solvents (e.g., "Methanol").

            • Hazard Checkboxes: Toxic, Carcinogen.[7][8]

          • Segregation: Do not mix with non-halogenated solvents (e.g., Acetone, Ethanol) if possible. Halogenated waste is incinerated at higher temperatures and often incurs a higher disposal fee; mixing increases the volume of this expensive stream.

          • Disposal: Contact your EHS officer or licensed hazardous waste contractor. The method of destruction is High-Temperature Incineration (approx. 1200°C) with acid gas scrubbing to capture HCl/Phosgene byproducts.

          Workflow B: Isotope Recovery (High-Volume/Pure Only)

          Due to the high cost of

          Protocol:

          • Purity Check: Run a quick GC-MS to verify the solvent is not degraded.

          • Collection: Collect in a chemically clean, amber glass bottle.

          • Vendor Return: Contact your isotope supplier. Some offer a credit or reclamation service for high-purity waste. Note: This is rare for

            
             due to shipping toxicity regulations, but worth verifying for large volumes.
            
          Disposal Decision Tree

          DisposalTreeWasteGenWaste Generation(13C-CCl4)IsRadContains RadioactiveMaterial (e.g. Tritium)?WasteGen->IsRadMixedWasteMixed Waste Stream(High Cost/Complex)IsRad->MixedWasteYesIsPureIs Chemical Purity >98%?IsRad->IsPureNoStandardWasteSegregated HalogenatedSolvent WasteIsPure->StandardWasteNoRecoveryContact Supplier forReclamation FeasibilityIsPure->RecoveryYes (High Vol)DestructionHigh-Temp Incineration(RCRA U211)StandardWaste->DestructionRecovery->DestructionIf Rejected

          Figure 2: Decision matrix for determining the most economic and compliant disposal pathway.

          Part 5: Regulatory Compliance & Documentation

          Failure to document hazardous waste correctly is the most common reason for regulatory fines.

          EPA Waste Codes[5][9]
          • U211: Carbon Tetrachloride (Toxic Waste).[5]

          • F001/F002: Spent halogenated solvents used in degreasing (if applicable to your process).

          • D019: Toxicity Characteristic (if the waste fails TCLP for Carbon Tetrachloride).

          Manifesting Requirement: When filling out the Hazardous Waste Manifest, clearly state:

          "Waste Carbon Tetrachloride (Stable Isotope Carbon-13). RCRA Codes: U211."

          Note on Ozone Depletion: Under the Montreal Protocol and Clean Air Act, intentional venting (evaporation) of

          strictly prohibited

          Part 6: References

          • US Environmental Protection Agency (EPA). (2024). RCRA Hazardous Waste Codes: U-List (Toxic Wastes). Retrieved from [Link]

          • Occupational Safety and Health Administration (OSHA). (2024).[9] Carbon Tetrachloride Standard (29 CFR 1910.1000).[10] Retrieved from [Link][1]

          • National Institute for Occupational Safety and Health (NIOSH). (2019). Pocket Guide to Chemical Hazards: Carbon Tetrachloride. Retrieved from [Link][1]

          • Princeton University EHS. (2023). Laboratory Safety Guide: Halogenated Solvents. Retrieved from [Link][1]

          A Comprehensive Guide to Personal Protective Equipment for Handling Carbon-13C Tetrachloride

          Author: BenchChem Technical Support Team. Date: February 2026

          This document provides essential, immediate safety and logistical information for the handling and disposal of Carbon-13C tetrachloride (¹³CCl₄). As the chemical and toxicological properties of a compound are governed by its elemental composition and structure rather than its isotopic makeup, the safety protocols for Carbon-13C tetrachloride are identical to those for standard carbon tetrachloride.[1] The substitution of a stable, non-radioactive ¹³C isotope for a ¹²C atom does not alter the molecule's reactivity or its profound health risks.[1] This guide is designed to provide researchers, scientists, and drug development professionals with a self-validating system of protocols grounded in authoritative safety standards.

          Hazard Assessment: The "Why" Behind the Protocol

          Carbon-13C tetrachloride is a clear, non-combustible liquid that poses significant health risks through all routes of exposure—inhalation, skin contact, and ingestion. Understanding the severity of these hazards is critical to appreciating the necessity of the stringent controls outlined below.

          Primary Health Hazards:

          • Acute Toxicity: Short-term exposure can cause central nervous system (CNS) depression, leading to headaches, dizziness, nausea, and vomiting.[2] Higher concentrations can rapidly lead to liver and kidney damage.[2][3]

          • Chronic Toxicity & Carcinogenicity: Prolonged or repeated exposure causes severe damage to the liver and kidneys. The U.S. Environmental Protection Agency (EPA) classifies carbon tetrachloride as a Group B2, probable human carcinogen, and the International Agency for Research on Cancer (IARC) classifies it as Group 2B, possibly carcinogenic to humans.[2][4]

          • Organ Damage: The liver and kidneys are the primary target organs for carbon tetrachloride toxicity.[3]

          • Skin and Eye Irritation: The substance is an irritant and can be absorbed through the skin, contributing to systemic toxicity.[3] Direct contact with eyes can cause severe irritation.[3]

          Engineering and Administrative Controls: The First Line of Defense

          Personal Protective Equipment (PPE) is the last line of defense. Before any handling occurs, robust engineering and administrative controls must be in place to minimize exposure potential.

          • Certified Chemical Fume Hood: All work with Carbon-13C tetrachloride must be conducted within a properly functioning and certified chemical fume hood to control the inhalation hazard.[5]

          • Designated Area: Clearly mark and designate an area for the storage and handling of carbon tetrachloride to prevent unauthorized access and cross-contamination.

          • Standard Operating Procedure (SOP): A detailed, lab-specific SOP must be written and all personnel must be trained on it before working with the chemical.

          • Waste Minimization: Purchase and use the smallest quantity of the chemical required for the experiment to minimize waste generation.[6]

          Core Personal Protective Equipment (PPE) Protocol

          The selection of appropriate PPE is non-negotiable. The following provides a detailed breakdown of required equipment.

          Hand Protection: Preventing Dermal Absorption

          Carbon tetrachloride can be absorbed through the skin, making glove selection paramount. Not all common laboratory gloves are suitable. Rubber, for instance, offers poor resistance.

          Glove MaterialRecommendationRationale and Best Practices
          Viton™ Excellent Offers the highest level of chemical resistance for prolonged contact.
          Polyvinyl Alcohol (PVA) Excellent Highly resistant to chlorinated solvents, but is water-soluble and should not be used in aqueous solutions.
          Nitrile Rubber Good (for splash only) Suitable for incidental or splash contact but offers limited protection for extended use.[7] Double-gloving is recommended to increase protection.[5] Always inspect gloves for signs of degradation (swelling, discoloration) and change them immediately if contamination is suspected.
          Latex / Natural Rubber Not Recommended Offers poor resistance to carbon tetrachloride and should not be used.[7]
          Eye and Face Protection
          • Chemical Splash Goggles: ANSI-rated chemical splash goggles are mandatory at all times to protect against splashes and vapor.[5]

          • Face Shield: When performing operations with a higher risk of splashing (e.g., transferring large volumes or making solutions), a face shield must be worn in addition to chemical splash goggles to protect the entire face.

          Respiratory Protection

          Work must be performed inside a chemical fume hood to prevent inhalation exposure. If a situation arises where the concentration of carbon tetrachloride may exceed the occupational exposure limits (see Table 2) outside of a fume hood (e.g., a large spill), appropriate respiratory protection is required. This necessitates enrollment in a formal respiratory protection program, including medical clearance and fit-testing.

          • Supplied-Air Respirator (SAR): For emergency response, a NIOSH-approved supplied-air respirator with a full facepiece operated in a pressure-demand or other positive-pressure mode is required.

          Occupational Exposure Limits

          The following table summarizes the established exposure limits. The goal should always be to keep exposure to the lowest feasible concentration.

          AgencyLimit TypeValueNotes
          OSHA (PEL)8-hr Time-Weighted Average (TWA)10 ppmPermissible Exposure Limit.[8]
          Ceiling Concentration25 ppmNot to be exceeded at any time during the workday.[9]
          NIOSH (REL)60-min Short-Term Exposure Limit (STEL)2 ppmRecommended Exposure Limit; NIOSH considers it a potential occupational carcinogen.[3][10]
          Immediately Dangerous to Life or Health (IDLH)200 ppm[4][10]
          ACGIH (TLV)8-hr Time-Weighted Average (TWA)5 ppmThreshold Limit Value with a skin notation, indicating significant contribution through dermal absorption.[3]
          15-min Short-Term Exposure Limit (STEL)10 ppm[3]
          Protective Clothing
          • Laboratory Coat: A fully buttoned, long-sleeved laboratory coat is required.

          • Chemical-Resistant Apron: For procedures involving larger quantities or a high risk of splashing, a chemical-resistant apron worn over the lab coat is necessary.

          • Full-Length Pants and Closed-Toe Shoes: This is a mandatory laboratory requirement to ensure no skin is exposed on the lower body or feet.

          Step-by-Step Procedural Guidance

          PPE Donning and Doffing Workflow

          Properly putting on and taking off PPE is crucial to prevent cross-contamination.

          PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don1 1. Lab Coat Don2 2. Goggles & Face Shield Don1->Don2 Don3 3. Gloves (over cuffs) Don2->Don3 Doff1 1. Gloves (peel off) Doff2 2. Face Shield & Goggles Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3

          Caption: PPE Donning and Doffing Sequence.

          Safe Handling Protocol

          This protocol outlines the essential steps for safely handling Carbon-13C tetrachloride inside a chemical fume hood.

          • Preparation:

            • Confirm the chemical fume hood has a current certification sticker.

            • Don all required PPE as per the donning sequence.

            • Place absorbent, plastic-backed pads on the work surface to contain minor drips.

            • Assemble all necessary equipment and reagents within the fume hood.

            • Locate the nearest emergency eyewash station and safety shower before starting.

          • Execution:

            • Keep the container of Carbon-13C tetrachloride tightly sealed when not in use.

            • Perform all transfers and manipulations at least 6 inches inside the fume hood sash.

            • Use a pipette or other controlled method for liquid transfers; avoid pouring directly when possible.

            • If contamination of gloves occurs, remove them immediately, wash hands, and don a new pair.

          • Post-Procedure:

            • Tightly seal the primary container and any waste containers.

            • Wipe down the work surface and any contaminated equipment.

            • Dispose of all contaminated materials (pipette tips, pads, wipes) in the designated halogenated solvent waste container.

            • Doff PPE according to the doffing sequence.

            • Wash hands thoroughly with soap and water.

          Emergency Preparedness

          Spill Response Plan

          Spill_Response start Spill Occurs alert Alert personnel Evacuate immediate area start->alert assess Assess Spill Size alert->assess minor_spill Minor Spill (<100 mL, inside hood) assess->minor_spill Minor major_spill Major Spill (>100 mL or outside hood) assess->major_spill Major cleanup Don emergency PPE (respirator, etc.) Cover with inert absorbent Collect in sealed container minor_spill->cleanup ehs_call Evacuate lab Call Emergency Services / EH&S major_spill->ehs_call dispose Label as Hazardous Waste Request pickup cleanup->dispose

          Caption: Spill Response Decision Flowchart.

          For a minor spill inside a fume hood, trained personnel can manage the cleanup by covering the spill with an inert absorbent material (e.g., vermiculite, sand), collecting it in a sealed container, and disposing of it as hazardous waste. For any major spill, evacuate the laboratory immediately and contact your institution's Environmental Health & Safety (EH&S) department or emergency services.

          First Aid for Exposure
          • Inhalation: Move the affected person to fresh air immediately. Seek immediate medical attention.[11]

          • Skin Contact: Immediately remove all contaminated clothing.[11] Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[3] Seek immediate medical attention.

          • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.

          • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[11] Seek immediate medical attention.

          Decontamination and Disposal Plan

          Decontamination

          All non-disposable equipment (glassware, stir bars, etc.) must be decontaminated. Rinse the equipment three times with a suitable solvent (e.g., acetone) inside the fume hood. Collect all rinsate as halogenated hazardous waste.

          Waste Disposal

          Carbon-13C tetrachloride and all materials contaminated with it must be disposed of as hazardous waste. Due to its classification as a halogenated solvent and its toxicity, specific waste codes apply.

          • Waste Segregation: It is crucial to keep halogenated solvent waste separate from non-halogenated waste streams, as the disposal costs and methods differ significantly.[6]

          • Labeling and Containment:

            • Collect all liquid waste, including the initial rinsate from decontamination, in a designated, compatible, and properly sealed container (e.g., a polyethylene carboy).[5]

            • Collect all contaminated solid waste (gloves, absorbent pads, pipette tips) in a separate, sealed container lined with a plastic bag.

            • Affix a "Hazardous Waste" label to each container as soon as the first drop of waste is added.[6]

            • List all constituents, including "Carbon-13C Tetrachloride," on the label.

          • EPA Hazardous Waste Codes: This waste falls under several EPA classifications. The most common are:

            • D019: For toxicity characteristic, as it is a listed toxic waste.[12][13]

            • F001: If used as a solvent for degreasing.[14]

            • K016: For specific waste from the production of carbon tetrachloride.[15]

          • Storage and Pickup: Store sealed waste containers in a designated satellite accumulation area with secondary containment. Follow your institution's procedures to request a hazardous waste pickup. Never dispose of carbon tetrachloride down the drain.[5]

          References

          • Sigma-Aldrich. (2025). Carbon Tetrachloride Safety Data Sheet.
          • Centers for Disease Control and Prevention (CDC). (n.d.). Carbon tetrachloride - IDLH. NIOSH.
          • U.S. Environmental Protection Agency (EPA). (n.d.). Carbon tetrachloride.
          • Sigma-Aldrich. (2014). Carbon Tetrachloride Safety Data Sheet (Version 5.6).
          • New Jersey Department of Health. (n.d.). Carbon tetrachloride - Hazardous Substance Fact Sheet.
          • Occupational Safety and Health Administration (OSHA). (2024). CARBON TETRACHLORIDE (TETRACHLOROMETHANE).
          • Agilent Technologies, Inc. (2025). Carbon Tetrachloride Standard (1X1 mL) - Safety Data Sheet.
          • National Institute of Standards and Technology (NIST). (2023). Lead (Pb) Isotopic Solution Safety Data Sheet.
          • Department of Plant Sciences. (n.d.). Local Rules for the Safe Use and Disposal of Radioisotopes.
          • TEMCo. (2022). Guidelines for Solvent Waste Recycling and Disposal.
          • UC Davis Safety Services. (2020). Safe Handling of Radioisotopes.
          • U.S. Environmental Protection Agency (EPA). (n.d.). Waste Code - RCRAInfo.
          • International Atomic Energy Agency (IAEA). (n.d.). Safe Handling of Radioisotopes.
          • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk (ESSR).
          • Interstate Safety. (n.d.). Gloves Chemical Resistance Chart.
          • Moravek, Inc. (n.d.). How To Store And Dispose Of Radiolabeled Compounds.
          • Temple University. (n.d.). Halogenated Solvents in Laboratories. Campus Operations.
          • U.S. Environmental Protection Agency (EPA). (n.d.). EPA HAZARDOUS WASTE CODES.
          • AllSource Environmental. (n.d.). Guidelines for Solvent Waste Recycling & Disposal.
          • U.S. Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
          • Kemicentrum. (2025). 8.1 Organic solvent waste.
          • Agency for Toxic Substances and Disease Registry (ATSDR). (2005). Table 8-1, Regulations and Guidelines Applicable to Carbon Tetrachloride. In Toxicological Profile for Carbon Tetrachloride.
          • ACTenviro. (2025). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification.
          • University of Pittsburgh. (n.d.). Ansell Chemical Resistance Glove Chart. Environment, Health and Safety.
          • Washington State University. (n.d.). Halogenated Solvents. Environmental Health & Safety.
          • WorkSafeBC. (n.d.). Carbon tetrachloride. E-Limit.

          Sources

          ×

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          Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.